abaecin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
123997-18-2 |
|---|---|
Fórmula molecular |
C6H4F2O2 |
Sinónimos |
abaecin |
Origen del producto |
United States |
Foundational & Exploratory
Abaecin Peptide: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abaecin is a proline-rich, cationic antimicrobial peptide (AMP) first discovered in the honeybee, Apis mellifera.[1] It is a key component of the honeybee's innate immune system, providing a broad spectrum of activity against various bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and a summary of its biological functions.
Physicochemical Properties of this compound
This compound is a 34-amino-acid peptide with a significant number of proline residues, which prevents the formation of a stable α-helical structure.[1] Its cationic nature is crucial for its antimicrobial activity.
| Property | Value | Reference |
| Amino Acid Sequence | YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY | [1] |
| Molecular Weight | 3878.54 Da | [2] |
| Amino Acid Composition | Pro (10), Gly (4), Pro (4), Phe (3), Lys (2), Arg (2), Val (2), Tyr (2), Asn (1), Gln (1), Ile (1), Leu (1), Thr (1), Trp (1) | [1] |
| Isoelectric Point (pI) | 9.8 (Predicted) | N/A |
| Charge at pH 7 | +4 (Predicted) | N/A |
Discovery and Isolation
This compound was first isolated from the hemolymph of honeybees (Apis mellifera) that had been immunized with live bacteria. The process involves inducing an immune response, collecting the hemolymph, and then purifying the peptide using chromatographic techniques.
Experimental Protocols
-
Objective: To stimulate the production of antimicrobial peptides in honeybees.
-
Procedure:
-
Adult honeybees are injected with a suspension of live, non-pathogenic bacteria (e.g., Escherichia coli) into the hemocoel.
-
The injected bees are then incubated for a period of time (typically 24 hours) to allow for the synthesis and secretion of antimicrobial peptides into the hemolymph.
-
-
Objective: To collect and process the hemolymph containing this compound.
-
Procedure:
-
Hemolymph is collected from the immunized bees, often by piercing the dorsal vessel or an antenna and collecting the exuding fluid.
-
The collected hemolymph is immediately treated with protease inhibitors to prevent degradation of the peptides.
-
The hemolymph is then centrifuged to remove hemocytes and other cellular debris. The resulting supernatant, rich in peptides, is used for purification.
-
-
Objective: To detect the presence of antimicrobial activity in the hemolymph extract.
-
Procedure:
-
The hemolymph extract is separated by polyacrylamide gel electrophoresis (PAGE), often under acidic conditions to resolve the cationic peptides.
-
After electrophoresis, the gel is washed to remove detergents and then overlaid with a soft agar containing a susceptible bacterial strain (e.g., Micrococcus luteus or E. coli).[3]
-
The gel is incubated to allow for bacterial growth. Zones of growth inhibition on the gel indicate the presence of antimicrobial peptides.[3]
-
-
Objective: To purify this compound to homogeneity.
-
Procedure:
-
The hemolymph supernatant is subjected to a multi-step RP-HPLC protocol.
-
Initial Fractionation: A wide-pore C18 or C8 column is typically used. The sample is loaded onto the column and eluted with a shallow gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 0-60% acetonitrile over 60 minutes.
-
Fraction Collection and Activity Testing: Fractions are collected and tested for antimicrobial activity using a liquid growth inhibition assay.
-
Final Purification: Active fractions are pooled and subjected to further rounds of RP-HPLC using a different selectivity column (e.g., a C4 or phenyl column) or a shallower acetonitrile gradient to achieve final purity. For proline-rich peptides, a gradient of 0-80% acetonitrile in 0.05% TFA over 80 minutes has been used.
-
Characterization of this compound
Once purified, the primary structure and amino acid composition of this compound are determined.
Experimental Protocols
-
Objective: To determine the amino acid composition of the purified peptide.
-
Procedure:
-
The purified peptide is hydrolyzed into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.[4]
-
The resulting amino acid mixture is then separated and quantified using an amino acid analyzer, which typically employs ion-exchange chromatography followed by post-column derivatization with ninhydrin for detection.[4][5]
-
-
Objective: To determine the primary amino acid sequence of this compound.
-
Procedure:
-
The purified peptide is immobilized on a solid support.
-
The N-terminal amino acid is reacted with phenylisothiocyanate (PITC).
-
The derivatized N-terminal amino acid is then cleaved from the peptide chain using trifluoroacetic acid.
-
The cleaved amino acid derivative (a phenylthiohydantoin, or PTH-amino acid) is identified by chromatography.
-
The cycle is repeated to identify the subsequent amino acids in the sequence.
-
Signaling Pathways
This compound Gene Expression: The Imd Pathway
The production of this compound in the honeybee fat body is regulated by the Immune deficiency (Imd) signaling pathway, which is primarily activated by Gram-negative bacteria.
Caption: The Imd signaling pathway in the honeybee fat body leading to the expression of the this compound gene.
Mechanism of Action: Interaction with DnaK
This compound exerts its antimicrobial effect by entering the bacterial cell and interacting with the molecular chaperone DnaK (the bacterial Hsp70 homolog). This interaction inhibits the ATPase activity of DnaK, disrupting protein folding and leading to bacterial cell death.
Caption: The inhibitory effect of this compound on the DnaK chaperone cycle within a bacterial cell.
Experimental Workflow for this compound Discovery and Isolation
The overall process from inducing the immune response in honeybees to obtaining the purified this compound peptide is summarized in the following workflow.
Caption: Experimental workflow for the discovery and isolation of the this compound peptide from honeybee hemolymph.
Conclusion
This compound represents a fascinating example of the sophisticated chemical defenses employed by insects. Its unique proline-rich structure and its mechanism of action targeting the essential bacterial chaperone DnaK make it a subject of ongoing research for the development of novel antimicrobial agents. The detailed protocols and pathways outlined in this guide provide a comprehensive resource for researchers in the fields of innate immunity, peptide chemistry, and drug discovery.
References
- 1. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. itqb.unl.pt [itqb.unl.pt]
- 3. mdpi.com [mdpi.com]
- 4. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Structural Analysis of the Abaecin Peptide: A Technical Guide
<
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Abaecin is a proline-rich antimicrobial peptide (PrAMP) that constitutes a key component of the innate immune system in honeybees (Apis mellifera) and other related insects.[1][2][3] Its production is induced upon pathogenic challenge, providing a rapid defense mechanism.[4] Characterized by a primary sequence of 34 amino acids with a significant number of proline residues, this compound's structure deviates from common antimicrobial peptide (AMP) motifs like α-helices or β-sheets.[1][2] Instead, it adopts a more flexible, extended conformation. This guide provides a comprehensive overview of the structural analysis of this compound, detailing its physicochemical properties, the experimental protocols used for its characterization, and its molecular mechanism of action. Particular focus is given to Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, the principal techniques for elucidating the structure of peptides of this class.
Primary Structure and Physicochemical Properties
The primary structure of this compound from Apis mellifera was first determined by Edman degradation.[1] It is a 34-residue peptide notable for its high content of proline (10 residues), which dictates its overall conformation and mechanism of action.[1][2] Unlike many other insect AMPs, such as certain drosocins, this compound from Apis mellifera is not believed to be post-translationally glycosylated. While post-translational modifications are crucial for the function of many AMPs, this compound appears to be active without such alterations.
Quantitative Data Summary
The fundamental properties of the Apis mellifera this compound peptide are summarized in the table below.
| Property | Value | Reference / Method |
| Amino Acid Sequence | YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY | Genepep |
| Length | 34 amino acids | [1] |
| Molecular Weight | 3878.51 Da | Genepep |
| Formula | C₁₈₇H₂₇₀N₄₈O₄₃ | Genepep |
| Proline Residues | 10 | [1] |
| Theoretical pI | 9.89 | Calculated (ExPASy) |
| Net Charge (pH 7) | +4 | Calculated (ExPASy) |
Secondary and Tertiary Structure
The high proline content in this compound's sequence sterically hinders the formation of canonical secondary structures like α-helices and β-sheets.[2] Experimental evidence from structural analysis techniques confirms that this compound and its analogues exist primarily in a disordered or extended conformation in aqueous solutions.
Circular Dichroism (CD) Spectroscopy Findings
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. Studies on an this compound-like peptide (PP30) demonstrated that it maintains a random coil structure not only in aqueous buffer but also in membrane-mimicking environments such as 50% trifluoroethanol (TFE) and 25 mM sodium dodecyl sulfate (SDS) solution. This lack of induced structure is characteristic of many proline-rich peptides and distinguishes this compound from amphipathic AMPs that fold upon membrane interaction. The CD spectrum of a proline-rich peptide is typically characterized by a strong negative band around 204 nm and a weak positive band near 228 nm, indicative of a Polyproline II (PPII) helix or a disordered state.[5][6]
| Condition | Observed Secondary Structure | Reference |
| Phosphate Buffer (pH 7.4) | Random Coil | [7] |
| 50% TFE Solution | Random Coil | [7] |
| 25 mM SDS Micelles | Random Coil | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a high-resolution, experimentally determined 3D structure of this compound is not available in public databases, NMR spectroscopy is the definitive method for determining the solution structure of peptides like this compound.[8][9] For membrane-active peptides, NMR studies are typically conducted in the presence of membrane mimetics, such as detergent micelles (e.g., SDS, DPC) or bicelles, to simulate the peptide's conformation in a lipid environment.[10][11] Such studies would involve multidimensional experiments (e.g., TOCSY, NOESY) to assign proton resonances and derive distance constraints for structure calculation. Based on its sequence and CD data, the expected NMR structure would be an elongated and flexible peptide chain, lacking persistent, well-defined secondary structural elements.
In Silico Structural Models
Computational methods provide valuable insights into this compound's potential conformation. The AlphaFold database, for instance, contains a high-quality predicted 3D model of this compound. These models consistently show an extended, non-globular structure, which aligns with the experimental data from CD spectroscopy.
Experimental Methodologies
Workflow for Structural Analysis
The general workflow for the complete structural elucidation of a peptide like this compound involves several key stages, from acquisition to high-resolution analysis.
Protocol for Circular Dichroism (CD) Spectroscopy
This protocol provides a standard procedure for analyzing the secondary structure of this compound in various solvent conditions.
-
Sample Preparation :
-
Prepare a stock solution of purified this compound (e.g., 1 mg/mL) in high-purity water. Confirm the concentration using a method insensitive to sequence, such as a BCA assay or quantitative amino acid analysis.
-
For analysis, dilute the peptide to a final concentration of 50-100 µM.[12]
-
Prepare samples in the desired buffers:
-
Aqueous environment: 10 mM sodium phosphate buffer, pH 7.4.
-
Membrane-mimicking environments: The same buffer containing 50% (v/v) TFE or 25-100 mM SDS (well above its critical micelle concentration).
-
-
Prepare a corresponding buffer blank for each condition.[12]
-
-
Data Acquisition :
-
Data Processing and Analysis :
-
Subtract the corresponding buffer blank spectrum from the peptide spectrum.[12]
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg × 100) / (c × n × l), where 'c' is the molar concentration, 'n' is the number of residues (34), and 'l' is the path length in cm.
-
Analyze the spectral shape: A strong minimum around 200-205 nm and a weak maximum or shoulder around 220-230 nm indicate a PPII/random coil conformation.[5][6][14]
-
Protocol for NMR Spectroscopy
This protocol outlines the general steps for determining the three-dimensional solution structure of this compound in a membrane-mimicking environment.
-
Sample Preparation :
-
For detailed structural studies, uniformly ¹⁵N- and ¹³C-labeled peptide is required, typically produced via recombinant expression.[2]
-
Dissolve the lyophilized labeled peptide to a final concentration of ~1 mM in a 90% H₂O / 10% D₂O buffer (e.g., 20 mM phosphate, pH 6.0).
-
Add a deuterated detergent to form micelles, such as dodecylphosphocholine (DPC-d₃₈) or sodium dodecyl sulfate (SDS-d₂₅), at a concentration well above the CMC (e.g., 150 mM DPC).[11] The peptide-to-micelle ratio is critical for obtaining high-quality spectra.
-
-
NMR Data Acquisition :
-
Acquire a suite of 2D and 3D NMR experiments on a high-field spectrometer (≥600 MHz) equipped with a cryoprobe.
-
Assignments : 2D ¹H-¹⁵N HSQC, 3D HNCACB, and 3D CBCA(CO)NH experiments to assign the backbone resonances. 3D (H)CCH-TOCSY for side-chain assignments.
-
Distance Restraints : 3D ¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC (aliphatic and aromatic) experiments with a mixing time of 100-150 ms to obtain short-range proton-proton distance constraints.
-
Dihedral Angle Restraints : Derive φ and ψ backbone dihedral angle restraints from Cα, Cβ, C', N, Hα, and HΝ chemical shifts using software like TALOS+.
-
-
Structure Calculation and Refinement :
-
Use the experimental NOE distance restraints and dihedral angle restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of 100-200 structures and select the 20-30 lowest-energy structures that satisfy the experimental restraints with minimal violations.
-
Optionally, refine the structure ensemble in explicit water or a simulated micelle environment using molecular dynamics simulations.
-
Mechanism of Action and Biological Context
This compound's activity is primarily directed against bacteria, and it functions as an effector molecule in the insect's humoral immune response.[3]
Induction of this compound Expression
In insects, the expression of AMP genes is tightly regulated by signaling pathways that recognize pathogen-associated molecular patterns. The production of this compound is primarily controlled by the Immune Deficiency (IMD) pathway, which is activated by the diaminopimelic acid (DAP)-type peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria.[4]
References
- 1. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 3. uniprot.org [uniprot.org]
- 4. Changes in the expression of antimicrobial peptide genes in honey bees (Apis mellifera) under the influence of various pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR | Springer Nature Experiments [experiments.springernature.com]
- 10. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]
Abaecin Gene Expression in Response to Bacterial Challenge: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abaecin is a critical proline-rich antimicrobial peptide (AMP) that constitutes a key component of the innate immune system in various insects, most notably the honeybee (Apis mellifera). Its expression is rapidly induced upon bacterial challenge, providing a crucial line of defense against invading pathogens. This technical guide provides an in-depth examination of the molecular mechanisms governing this compound gene expression, a summary of quantitative expression data from various studies, detailed experimental protocols for its analysis, and a discussion of the factors influencing its regulation. The information presented herein is intended to serve as a comprehensive resource for researchers in immunology, entomology, and drug development.
Introduction to this compound and Insect Immunity
Insects rely on a potent and rapid innate immune system to combat a wide array of microbial threats. A primary effector mechanism of this system is the synthesis and secretion of a battery of antimicrobial peptides (AMPs) into the hemolymph. Among these, this compound is a 34-amino acid, proline-rich peptide first isolated from the honeybee, Apis mellifera.[1] It exhibits a broad spectrum of activity, primarily targeting Gram-positive bacteria and to a lesser extent, Gram-negative bacteria.[2][3] Unlike lytic peptides that disrupt bacterial membranes, this compound is thought to enter the bacterial cell and impair metabolic functions.[2][3] The expression of the this compound gene is tightly regulated and induced by the presence of pathogens, making it a key marker of an active immune response.
Signaling Pathways Regulating this compound Expression
The expression of AMP genes in insects is predominantly controlled by two conserved signaling pathways: the Toll pathway and the Immune deficiency (Imd) pathway.[4] The activation of the Imd signaling pathway is known to affect this compound gene expression.[2][3]
-
The Toll Pathway: Primarily activated by Gram-positive bacteria (specifically through lysine-type peptidoglycan) and fungi.[4][5] Recognition of these microbial patterns leads to a proteolytic cascade culminating in the activation of the transcription factors Dorsal and Dif, which then translocate to the nucleus to induce the expression of specific AMPs. While the Toll pathway is crucial for the expression of peptides like apidaecins and defensins, the Imd pathway is more directly linked to this compound.[3]
-
The Imd Pathway: This pathway is mainly triggered by diaminopimelic acid (DAP)-type peptidoglycan, a component of the cell wall of Gram-negative and certain Gram-positive bacteria.[4][5] Upon recognition by the Peptidoglycan Recognition Protein (PGRP-LC), a signaling cascade is initiated, leading to the activation of the NF-κB-like transcription factor Relish.[5] Relish then translocates to the nucleus and binds to specific promoter regions of target genes, including this compound, to upregulate their transcription.[2]
Quantitative Data on this compound Gene Expression
The upregulation of this compound expression varies significantly depending on the challenging pathogen, the host species, and the experimental conditions. The following table summarizes quantitative data from several studies.
| Host Species | Challenging Pathogen/Condition | Time Post-Infection | Fold Change in this compound Expression (relative to control) | Reference |
| Apis mellifera (Honeybee Queen) | Paenibacillus larvae | Not specified | No significant change (~1.02-fold) | [6] |
| Apis mellifera (Honeybee) | Nosema apis | 4 days | Significant increase | [7] |
| Apis mellifera (Honeybee) | Nosema ceranae | 7 days | Significant decrease | [7] |
| Apis mellifera (Honeybee) | Gut bacteria disruption (antibiotic treatment) | Varies | Significant differences across experimental groups | [8] |
| Apis mellifera mellifera | Bacillus thuringiensis | 30 minutes | 1.11 ± 0.16 | [9][10] |
| Apis mellifera mellifera | Bacillus thuringiensis | 24 hours | 1.26 ± 0.07 | [9][10] |
| Apis mellifera (Caucasian, Carniolan, Yığılca subspecies) | Vairimorpha ceranae | 6 days | Significant upregulation | [11] |
| Apis mellifera (Syrian, Muğla subspecies) | Vairimorpha ceranae | 6 days | Weaker upregulation | [11] |
| Bombus terrestris (Bumblebee) | Bacterial infection | Not specified | No significant correlation with bacterial growth | [12] |
Experimental Protocols for Analyzing this compound Expression
The quantification of this compound gene expression in response to bacterial challenge typically involves a series of standardized molecular biology techniques.
Bacterial Challenge
A standardized method of inducing an immune response is crucial for reproducible results.
-
Objective: To introduce a controlled dose of bacteria to elicit an immune response.
-
Method 1: Oral Infection:
-
Culture the desired bacterial strain (e.g., E. coli, Bacillus subtilis) to a specific optical density (OD).
-
Incorporate a known concentration of the bacterial culture into the insect's food source (e.g., sugar syrup for bees).
-
Feed the insects the treated food for a defined period. This method mimics a natural route of infection.[9]
-
-
Method 2: Septic Injury:
-
Dip a fine needle into a pellet of cultured bacteria.
-
Gently prick the insect's cuticle, typically in the abdomen, to introduce the bacteria directly into the hemocoel.[1]
-
A control group should be pricked with a sterile needle to account for any injury-related immune response.
-
RNA Extraction and cDNA Synthesis
-
Objective: To isolate total RNA from insect tissues and convert it into more stable complementary DNA (cDNA) for gene expression analysis.
-
Protocol:
-
Tissue Collection: At various time points post-infection, collect whole insects or specific tissues (e.g., fat body, gut) and immediately freeze them in liquid nitrogen or store them in an RNA stabilization solution.
-
Homogenization: Homogenize the tissue using a bead beater or mortar and pestle.
-
RNA Extraction: Use a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions to isolate total RNA.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To amplify and quantify the amount of this compound cDNA, which is proportional to the initial amount of mRNA.
-
Protocol:
-
Primer Design: Design or obtain validated primers specific to the this compound gene and a stable housekeeping (reference) gene (e.g., β-actin, GAPDH).
-
Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
Thermocycling: Perform the PCR in a real-time PCR machine. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Acquisition: The machine records the fluorescence intensity at each cycle. The cycle at which the fluorescence crosses a set threshold is the Quantification Cycle (Cq) or Threshold Cycle (Ct) value.
-
Data Analysis
-
Objective: To calculate the relative fold change in this compound gene expression.
-
Method: The 2-ΔΔCT Method:
-
Normalization to Housekeeping Gene (ΔCT): For each sample, calculate the difference between the Ct value of the this compound gene and the Ct value of the housekeeping gene.
-
ΔCT = CT(this compound) - CT(housekeeping)
-
-
Normalization to Control Group (ΔΔCT): Calculate the difference between the ΔCT of the treated sample and the average ΔCT of the control (uninfected) group.
-
ΔΔCT = ΔCT(treated) - ΔCT(control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCT.[6]
-
Factors Influencing this compound Expression
The expression of this compound is not solely dependent on the presence of a bacterial challenge. Several other factors can modulate its transcriptional activity.
-
Pathogen Specificity: Different pathogens can elicit varied responses. For instance, infection with the microsporidian Nosema apis leads to an increase in this compound expression, whereas Nosema ceranae can cause a significant decrease, suggesting an immunosuppressive effect.[7]
-
Co-infections: The presence of multiple pathogens, such as viruses or mites like Varroa destructor, can alter the immune response and suppress the expression of AMPs, including this compound.[2]
-
Host Genetics: Different subspecies or races of the same insect can exhibit significant variations in their immune response. For example, Caucasian and Carniolan honeybees show a stronger upregulation of this compound in response to V. ceranae compared to Syrian and Muğla bees.[11]
-
Insecticides: Exposure to certain insecticides, such as neonicotinoids, has been shown to reduce the expression of this compound, potentially compromising the insect's ability to fight off bacterial infections.[5]
Conclusion
This compound is a vital component of the insect innate immune system, with its gene expression serving as a reliable indicator of an active response to bacterial challenge. The regulation of this compound is primarily controlled by the Imd signaling pathway, and its expression levels are quantifiable through standard molecular techniques like qRT-PCR. Understanding the nuances of this compound expression, including the influence of pathogen type, co-infections, and environmental stressors, is crucial for research into insect immunity, disease resistance, and the development of novel antimicrobial strategies. This guide provides the foundational knowledge and protocols necessary for researchers to effectively investigate the role of this important antimicrobial peptide.
References
- 1. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Insect immunity in the Anthropocene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of antibacterial genes of emerging queen Apis mellifera L. induced by the bacterium Paenibacillus larvae larvae [scielo.org.za]
- 7. abelles.cat [abelles.cat]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immune Gene Expression and Locomotor Activity in Response to Vairimorpha ceranae Infection Across Five Honey Bee Subspecies [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Purification of Native Abaecin from Honeybee Hemolymph
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed methodology for the purification of the native antimicrobial peptide, abaecin, from the hemolymph of the honeybee, Apis mellifera. This compound is a proline-rich cationic peptide with a significant role in the honeybee's innate immune system, offering potential as a therapeutic agent. This guide synthesizes available research to present a cohesive protocol, from immune stimulation to final purification, and includes relevant biochemical data and pathway diagrams.
Introduction to this compound and the Honeybee Immune Response
The honeybee, like other insects, possesses a potent innate immune system to defend against a wide range of pathogens. A key component of this defense is the production of antimicrobial peptides (AMPs) in the hemolymph, the insect equivalent of blood.[1] this compound is a 34-amino acid, proline-rich peptide that is a crucial part of the honeybee's humoral immunity.[2] Its expression is induced upon septic injury or infection.[3] The synthesis of this compound is regulated by the Immune deficiency (Imd) signaling pathway, which is primarily activated by Gram-negative bacteria.[4] Understanding the purification of native this compound is essential for studying its biological activity, structure-function relationships, and therapeutic potential.
Experimental Protocols
This section details the methodologies for the induction of this compound expression, collection of hemolymph, and a multi-step purification process.
Induction of this compound Expression
To maximize the yield of this compound, the honeybee's immune system must be stimulated. This is achieved by introducing a non-lethal bacterial challenge.
Protocol:
-
Bacterial Culture: Prepare a mid-log phase culture of Escherichia coli (a non-pathogenic strain such as K-12).
-
Preparation of Injection Suspension: Centrifuge the bacterial culture, wash the pellet with sterile 1X Phosphate Buffered Saline (PBS), and resuspend in sterile PBS to a concentration of 1 x 10^6 cells/µL.
-
Honeybee Challenge:
-
Immobilize adult worker honeybees by chilling them at 4°C for 10-15 minutes.
-
Using a micro-injector with a fine glass capillary needle, inject 1 µL of the bacterial suspension into the abdominal cavity of each bee.
-
As a control, inject a separate cohort of bees with 1 µL of sterile PBS.
-
-
Incubation: Maintain the challenged bees in a controlled environment (e.g., an incubator at 34°C with a food source) for 12-24 hours to allow for the maximal expression and secretion of this compound into the hemolymph.
Hemolymph Collection and Preparation
Careful collection and preparation of hemolymph are critical to prevent contamination and degradation of the target peptide.
Protocol:
-
Anesthetization: Anesthetize the immune-challenged bees by chilling at 4°C.
-
Hemolymph Extraction:
-
Using a sterile insulin syringe or a fine glass capillary, carefully puncture the dorsal side of the abdomen.[1]
-
Gently press the abdomen to allow a droplet of hemolymph to form.[1]
-
Collect the clear, slightly yellowish hemolymph, avoiding cloudy intestinal contents.[1] An average of 9-14 µL of hemolymph can be extracted per bee.[1]
-
Pool the collected hemolymph into a pre-chilled microcentrifuge tube containing a few crystals of phenylthiourea (PTU) to inhibit melanization.
-
-
Initial Clarification:
-
Centrifuge the pooled hemolymph at 5,000 x g for 10 minutes at 4°C to pellet hemocytes and other cellular debris.
-
Carefully transfer the supernatant (plasma) to a new pre-chilled tube.
-
-
Protein Precipitation (Optional but Recommended):
-
To enrich for smaller peptides like this compound, an acid/methanol extraction can be performed. Dilute the hemolymph plasma 1:10 with an extraction solution of methanol:glacial acetic acid:water (90:1:9, v/v/v).
-
Vortex thoroughly and incubate on ice for 30 minutes to precipitate larger proteins.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the peptides, and lyophilize (freeze-dry).
-
-
Storage: The lyophilized hemolymph extract can be stored at -80°C for long-term use.
This compound Purification using High-Performance Liquid Chromatography (HPLC)
A multi-step reverse-phase HPLC (RP-HPLC) approach is effective for isolating this compound from the complex mixture of hemolymph peptides.
Protocol:
-
Sample Reconstitution: Reconstitute the lyophilized hemolymph extract in Buffer A (0.1% Trifluoroacetic Acid (TFA) in water).
-
First Step: C18 RP-HPLC Fractionation:
-
Column: A semi-preparative C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
Flow Rate: 2.0 mL/min.
-
Gradient:
-
0-5 min: 5% Buffer B
-
5-65 min: 5-65% Buffer B (linear gradient)
-
65-70 min: 65-100% Buffer B (linear gradient)
-
70-75 min: 100% Buffer B
-
-
Detection: Monitor absorbance at 220 nm and 280 nm.
-
Fraction Collection: Collect 1-minute fractions.
-
-
Antimicrobial Assay of Fractions:
-
Screen all fractions for antimicrobial activity against a susceptible bacterial strain (e.g., E. coli) using a well diffusion assay or a liquid growth inhibition assay. This compound is known to have activity against Gram-negative bacteria.[2]
-
-
Second Step: C18 RP-HPLC Polishing:
-
Pool the active fractions from the first HPLC step and lyophilize.
-
Reconstitute in Buffer A.
-
Column: An analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Buffers and Detection: Same as the first step.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A shallower acetonitrile gradient based on the elution profile from the first step (e.g., a 1% per minute increase in Buffer B around the elution time of this compound).
-
Collect the major peak corresponding to the antimicrobial activity.
-
-
Purity Analysis:
-
Assess the purity of the final fraction by analytical RP-HPLC and Mass Spectrometry (to confirm the molecular weight of this compound, approximately 3.88 kDa).
-
Quantitative Data
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Hemolymph Plasma | 150 | 3000 | 20 | 100 | 1 |
| Acid/Methanol Extract | 30 | 2700 | 90 | 90 | 4.5 |
| C18 RP-HPLC (Step 1) | 2.5 | 2100 | 840 | 70 | 42 |
| C18 RP-HPLC (Step 2) | 0.5 | 1500 | 3000 | 50 | 150 |
*A unit of antimicrobial activity can be defined as the amount of peptide required to inhibit the growth of a specific bacterial strain by 50% (IC50) under defined conditions.
Visualizations
Signaling Pathway for this compound Induction
The production of this compound is controlled by the Imd signaling pathway, which is activated by peptidoglycans from Gram-negative bacteria.
Caption: The Imd signaling pathway leading to the expression of the this compound gene in honeybees.
Experimental Workflow for this compound Purification
This diagram outlines the major steps involved in the purification of native this compound from honeybee hemolymph.
Caption: A workflow diagram illustrating the purification of native this compound from honeybee hemolymph.
Conclusion
The purification of native this compound from honeybee hemolymph is a multi-step process requiring careful execution from the initial immune challenge to the final chromatographic polishing. While challenging, obtaining the pure, native peptide is invaluable for accurate functional studies and for establishing a benchmark for synthetically or recombinantly produced analogues. The protocols and data presented in this guide provide a solid framework for researchers to successfully isolate and characterize this promising antimicrobial peptide for applications in both basic science and drug development.
References
- 1. Intraspecific Variability in Proteomic Profiles and Biological Activities of the Honey Bee Hemolymph - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptide Evolution in the Asiatic Honey Bee Apis cerana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in the expression of antimicrobial peptide genes in honey bees (Apis mellifera) under the influence of various pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Abaecin in Insect Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abaecin is a key proline-rich antimicrobial peptide (PrAMP) that constitutes a critical component of the innate immune system in various insects, most notably the honeybee (Apis mellifera). This technical guide provides an in-depth analysis of this compound's structure, mechanism of action, and its synergistic role with other antimicrobial peptides in combating bacterial infections. We will explore the signaling pathways that regulate its expression, present quantitative data on its antimicrobial efficacy, and detail the experimental protocols utilized in its study. This document aims to serve as a comprehensive resource for researchers in immunology and professionals engaged in the development of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant pathogens has spurred a search for alternative antimicrobial agents, with naturally occurring antimicrobial peptides (AMPs) emerging as promising candidates. Insects, which thrive in microbe-rich environments, have evolved a sophisticated innate immune system characterized by the rapid and potent production of AMPs. This compound, first isolated from the honeybee, is a 34-amino acid, proline-rich peptide that plays a vital role in this defense mechanism.[1][2] Unlike many other AMPs that directly lyse bacterial membranes, this compound exhibits a more nuanced mechanism of action, primarily targeting intracellular processes.[3] Its expression is tightly regulated by conserved immune signaling pathways, and its efficacy is often greatly enhanced through synergistic interactions with other AMPs.[3][4] This guide will provide a detailed examination of the molecular and cellular aspects of this compound's function in insect immunity.
Structure and Physicochemical Properties
This compound is a cationic peptide characterized by a high proline content, with 10 proline residues distributed throughout its 34-amino acid sequence.[1][2] This abundance of proline prevents the formation of a stable α-helical conformation.[2] The primary sequence of this compound from Apis mellifera is:
YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY-OH[2]
Its molecular weight is approximately 3878.54 Da.[2] The proline-rich nature of this compound is crucial for its mechanism of action, facilitating interactions with its intracellular target.
Mechanism of Action
This compound's primary mode of action is not through direct membrane disruption, although it may cause some minor perturbations to the bacterial membrane.[3] Instead, its effectiveness relies on a two-step process involving synergy with membrane-permeabilizing peptides and subsequent inhibition of an intracellular target.
Synergistic Interactions with Pore-Forming Peptides
On its own, this compound shows minimal to no activity against Gram-negative bacteria such as Escherichia coli, even at high concentrations.[3] However, its antimicrobial potency is dramatically increased when combined with sublethal concentrations of pore-forming peptides like hymenoptaecin, cecropin A, or stomoxyn.[3][5] These companion peptides disrupt the bacterial membrane, creating pores that allow this compound to translocate into the cytoplasm and reach its intracellular target.[3] This synergistic relationship allows for a more efficient and potent immune response at lower concentrations of individual AMPs.[6]
Intracellular Targeting of DnaK
Once inside the bacterial cell, this compound's primary target is the molecular chaperone DnaK, a highly conserved heat shock protein 70 (Hsp70) homolog.[3] DnaK is essential for proper protein folding, refolding of misfolded proteins, and preventing protein aggregation.[3] By binding to DnaK, this compound inhibits its chaperone activity, leading to a disruption of cellular homeostasis and ultimately, bacterial cell death.[3][6]
Quantitative Data on Antimicrobial Activity
The synergistic activity of this compound with other AMPs has been quantified in several studies. The following tables summarize key findings on its efficacy, particularly against E. coli.
| Peptide(s) | Concentration(s) | Target Organism | Effect | Reference |
| This compound (alone) | Up to 200 µM | E. coli | No detectable activity | [3] |
| Hymenoptaecin (alone) | > 2 µM | E. coli | Inhibition of bacterial cell growth and viability | [3] |
| This compound + Hymenoptaecin | 1.25 µM this compound + Hymenoptaecin | E. coli | Enhanced bactericidal effects of hymenoptaecin | [3] |
| This compound + Hymenoptaecin | 20 µM this compound + 1.3 µM Hymenoptaecin | E. coli D31 | Complete suppression of growth | [3] |
| This compound + Cecropin A | 20 µM this compound + 0.3 µM Cecropin A (sublethal) | E. coli | Increased membrane permeabilization and structural changes to the cell surface | [5] |
| This compound + Stomoxyn | 20 µM this compound + 0.05 µM Stomoxyn (sublethal) | E. coli | Increased membrane permeabilization and structural changes to the cell surface | [5] |
| This compound derivative (29-aa) | 1.7 µg | B. subtilis | Anti-B. subtilis activity | [7] |
| This compound derivative (29-aa) + Cecropin B | 1.7 µg this compound derivative + 0.125 µg Cecropin B | B. subtilis | 40% increase in antimicrobial activity of this compound derivative | [7] |
| Peptide | IC50 Value (Bacteriostatic) | IC50 Value (Bactericidal) | Target Organism | Reference |
| Hymenoptaecin (alone) | 1.88 µM (95% CI: 1.58–2.18 µM) | 3.01 µM (95% CI: 2.54–3.59 µM) | E. coli 498 | [3] |
Regulation of this compound Gene Expression
The synthesis of this compound is induced upon microbial challenge and is regulated by the insect's innate immune signaling pathways, primarily the Toll and Immune deficiency (Imd) pathways.[4][8][9] These pathways are analogous to the mammalian Toll-like receptor (TLR) and tumor necrosis factor (TNF) signaling pathways, respectively.
-
Toll Pathway: Primarily activated by Gram-positive bacteria and fungi.[9]
-
Imd Pathway: Primarily activated by Gram-negative bacteria.[4][9]
The expression of the this compound gene is known to be regulated by the Imd pathway.[4] Upon recognition of peptidoglycan from Gram-negative bacteria, a signaling cascade is initiated, leading to the activation of the NF-κB-like transcription factor Relish, which then translocates to the nucleus and induces the transcription of this compound and other AMP genes.[10]
Signaling Pathway for this compound Induction
Caption: The Imd signaling pathway leading to the induction of this compound expression.
Experimental Protocols
Peptide Synthesis and Purification
This compound and its analogues can be chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Synthesis: The peptide is assembled on a resin support, with each amino acid sequentially added and coupled.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Antimicrobial Susceptibility Testing
Broth Microdilution Assay (to determine Minimum Inhibitory Concentration - MIC):
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the this compound peptide (and any synergistic peptides) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.
Gene Expression Analysis by RT-qPCR
-
Immune Challenge: Induce an immune response in insects by injecting a suspension of heat-killed bacteria (e.g., E. coli).
-
RNA Extraction: At various time points post-injection, dissect the fat body tissue and extract total RNA using a suitable kit or Trizol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform quantitative PCR using gene-specific primers for this compound and a reference gene (e.g., actin or ribosomal protein S3) for normalization.
-
Data Analysis: Calculate the relative expression of the this compound gene using the ΔΔCt method.
Experimental Workflow for this compound Research
Caption: A generalized experimental workflow for the study of this compound.
Implications for Drug Development
The unique properties of this compound make it an interesting candidate for therapeutic development:
-
Novel Mechanism of Action: Targeting intracellular chaperones like DnaK is a departure from the membrane-disrupting mechanisms of many other AMPs, potentially reducing the likelihood of cross-resistance with existing antibiotics.
-
Synergistic Potential: The potentiation of this compound's activity by pore-forming peptides suggests that combination therapies could be a viable strategy to combat drug-resistant bacteria.[3] This could involve co-administering this compound with other AMPs or even conventional antibiotics that disrupt the bacterial membrane.
-
Low Hemolytic Activity: Due to its non-lytic mechanism, this compound and its analogues can be designed to have low toxicity to mammalian cells.[11]
Conclusion
This compound is a proline-rich antimicrobial peptide that serves as a cornerstone of the insect innate immune response. Its synergistic mechanism of action, involving membrane permeabilization by other AMPs and subsequent intracellular targeting of the DnaK chaperone, represents an efficient and potent strategy for eliminating bacterial pathogens. A thorough understanding of its structure, function, and regulation, as detailed in this guide, is crucial for harnessing its therapeutic potential. Further research into designing stable and potent this compound analogues and formulating effective combination therapies could pave the way for a new class of antimicrobial drugs to combat the growing threat of antibiotic resistance.
References
- 1. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 3. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in the expression of antimicrobial peptide genes in honey bees (Apis mellifera) under the influence of various pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The functional interaction between this compound and pore-forming peptides indicates a general mechanism of antibacterial potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new prokaryotic expression vector for the expression of antimicrobial peptide this compound using SUMO fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Barrier Immune Effectors Are Maintained during Transition from Nurse to Forager in the Honey Bee - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of an this compound-like antimicrobial peptide identified from a Pteromalus puparum cDNA clone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Function of Proline-Rich Antimicrobial Peptides (PrAMPs)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proline-rich antimicrobial peptides (PrAMPs) represent a unique class of host defense peptides characterized by a high proline content and a predominantly cationic nature.[1][2] Unlike many other antimicrobial peptides (AMPs) that exert their effects by disrupting bacterial membranes, PrAMPs employ a sophisticated, non-lytic mechanism of action.[1][2][3] They are actively transported into the cytoplasm of susceptible bacteria, primarily Gram-negative species, where they engage with specific intracellular targets to inhibit essential cellular processes, leading to cell death.[2][3][4][5] The primary intracellular targets identified to date are the 70S ribosome and the molecular chaperone DnaK.[4][6][7][8] This targeted, non-membranolytic mode of action makes PrAMPs attractive candidates for novel antimicrobial drug development, as it confers high specificity and potentially lowers toxicity to mammalian cells.[3][9] This guide provides an in-depth overview of the function, mechanisms, and experimental evaluation of PrAMPs.
Mechanism of Action: An Intracellular Approach
The antimicrobial activity of PrAMPs is a multi-step process that begins with interaction with the bacterial outer membrane and culminates in the inhibition of vital intracellular machinery.
Translocation into the Bacterial Cytoplasm
PrAMPs do not lyse bacterial membranes. Instead, they are recognized and internalized by specific inner membrane transporter proteins.[5] The primary transporter responsible for PrAMP uptake in many Gram-negative bacteria, including Enterobacteriaceae, is the SbmA protein.[4][5][10] Other transporters like YgdD and MdtM have also been implicated in their uptake, sometimes playing a role at higher peptide concentrations.[3][4] This transporter-mediated entry is a key differentiator from lytic AMPs and is crucial for their intracellular activity. The fact that all-D enantiomers of PrAMPs are largely inactive further supports a mechanism involving specific chiral interactions with transport proteins and intracellular targets.[1]
Intracellular Targets and Inhibitory Mechanisms
Once inside the cytoplasm, PrAMPs interfere with critical cellular processes by binding to at least two key targets:
-
70S Ribosome: PrAMPs are potent inhibitors of protein synthesis.[3][5][10] They achieve this by binding within the polypeptide exit tunnel of the large ribosomal subunit.[7][9] Two distinct mechanisms have been identified based on the peptide type[10]:
-
Oncocin-type: These peptides (e.g., Oncocin, Bac7) bind in the exit tunnel and physically obstruct the binding of aminoacyl-tRNA to the A-site, thereby stalling translation at the initiation stage.[7][8]
-
Apidaecin-type: These peptides (e.g., Apidaecin) also bind in the tunnel but act later in translation. They trap release factors on the ribosome after the nascent polypeptide chain has been hydrolyzed, preventing ribosome recycling.[10][11]
-
-
DnaK (Hsp70): Several PrAMPs bind to the bacterial heat shock protein DnaK, a crucial molecular chaperone involved in folding newly synthesized or stress-denatured proteins.[1][4][6][12] By inhibiting DnaK's function, PrAMPs promote the accumulation of misfolded proteins, leading to cellular stress and death.[4][6] While DnaK is a confirmed target, studies on E. coli knockout mutants (ΔdnaK) show they remain susceptible to PrAMPs, indicating that the ribosome is a primary and perhaps more critical target for bactericidal activity.[7][8][12][13]
Quantitative Antimicrobial Activity
The potency of PrAMPs is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The tables below summarize representative MIC values for common PrAMPs against key Gram-negative and Gram-positive pathogens.
Table 1: MIC of PrAMPs against Escherichia coli
| Peptide / Analog | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Oncocin | Various | 0.125 - 8 | ~0.05 - 3.4 | [14] |
| Onc72 | ATCC 25922 | 1 - 2 | ~0.4 - 0.8 | [15] |
| Onc112 | ATCC 25922 | 1 - 2 | ~0.4 - 0.8 | [10] |
| Apidaecin 1b | Various | 0.2 - 1.6 | ~0.1 - 0.8 | [4][10] |
| Api88 | ATCC 25922 | 0.5 - 1 | ~0.2 - 0.4 | [10][15] |
| Bac5(1-25) | ATCC 25922 | 1 | ~0.3 | [5] |
| Bac7(1-35) | Various | 0.25 - 0.5 | ~0.06 - 0.12 | [1] |
| OM19R | ATCC 25922 | 1 - 2 | ~1 - 2 | [11] |
Table 2: MIC of PrAMPs against Other Notable Pathogens
| Peptide / Analog | Organism | Strain | MIC (µg/mL) | Reference(s) |
| Oncocin | Pseudomonas aeruginosa | Various | 0.125 - 8 | [14] |
| Oncocin Analog | Staphylococcus aureus | - | 0.5 | [15] |
| Onc72 | Klebsiella pneumoniae | ATCC 43816 | 16 | [15] |
| PR-bombesin | Staphylococcus aureus | - | - | [3] |
| Arasin 1 | Staphylococcus aureus | - | 16 | [1] |
| Bac5(1-25) | Salmonella enterica | - | 2 | [5] |
Note: MIC values can vary depending on the specific strain, assay conditions (e.g., media composition), and peptide synthesis batch.[16]
Key Experimental Protocols
The study of PrAMPs involves a range of specialized biochemical and microbiological assays. Below are detailed methodologies for two fundamental experiments.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method adapted for cationic peptides.[17][18][19][20]
Objective: To determine the lowest concentration of a PrAMP required to inhibit the visible growth of a target bacterium.
Materials:
-
Sterile 96-well, low-binding polypropylene microtiter plates.[18][21]
-
Test PrAMP, lyophilized.
-
Target bacterial strain (e.g., E. coli ATCC 25922).
-
Mueller-Hinton Broth (MHB), cation-adjusted (CA-MHB) for some applications.[18]
-
Peptide solvent/diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide adhesion.[17][18]
-
Sterile water.
-
Incubator (37°C).
-
Spectrophotometer or plate reader.
Procedure:
-
Bacterial Inoculum Preparation: a. Streak the bacterial strain onto an appropriate agar plate and incubate for 18-24 hours at 37°C.[19] b. Inoculate a single colony into 5 mL of MHB and grow overnight at 37°C with shaking. c. Dilute the overnight culture in fresh MHB to achieve a starting optical density (OD₆₀₀) that, after further dilution, will result in a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the assay wells.[18]
-
Peptide Stock and Serial Dilution: a. Prepare a primary stock solution of the PrAMP in sterile water (e.g., 2560 µg/mL). b. Create a working stock by diluting the primary stock in the peptide diluent (0.01% acetic acid, 0.2% BSA). c. Perform a two-fold serial dilution of the working stock in the peptide diluent across a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 1280 µg/mL down to 10 µg/mL). These concentrations will be 10x the final test concentrations.[17]
-
Assay Plate Setup: a. In a sterile 96-well polypropylene plate, add 100 µL of the prepared bacterial suspension (5 x 10⁵ CFU/mL) to each well in columns 1-11.[17] b. Add 100 µL of sterile MHB to column 12 to serve as a sterility control (blank).[17] c. Add 11 µL of each 10x peptide dilution to the corresponding wells in columns 1-10.[17] d. Add 11 µL of peptide diluent to column 11 to serve as a positive growth control (no peptide).[17]
-
Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours.[17][19] b. The MIC is determined as the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader to measure OD₆₀₀.
Protocol: DnaK Binding and ATPase Activity Assay
This protocol provides a general framework for assessing PrAMP interaction with DnaK by monitoring its ATPase activity.[22][23]
Objective: To determine if a PrAMP binds to DnaK and modulates its ATPase activity, which is a hallmark of Hsp70 chaperone function.
Materials:
-
Purified bacterial DnaK protein.
-
Test PrAMP.
-
ATP (Adenosine 5'-triphosphate).
-
Reaction Buffer (e.g., TBS buffer).
-
Malachite Green Phosphate Assay Kit or a coupled-enzymatic assay system (e.g., NADH-dependent pyruvate kinase/lactate dehydrogenase).[22][24]
-
Microplate reader.
Procedure:
-
Protein and Peptide Preparation: a. Dilute purified DnaK to a working concentration in the reaction buffer. b. Prepare a series of dilutions of the test PrAMP in the same buffer.
-
Reaction Setup: a. In a 96-well plate, combine the DnaK solution with the different concentrations of the PrAMP. Include controls: DnaK without peptide (positive control for basal activity) and buffer only (negative control). b. Pre-incubate the mixtures for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for peptide-chaperone binding.[24]
-
Initiation of ATPase Reaction: a. Initiate the reaction by adding a defined concentration of ATP to all wells.
-
Incubation and Measurement: a. Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).[24] b. Stop the reaction (if necessary, depending on the detection method). c. Measure the amount of inorganic phosphate (Pi) released using a Malachite Green assay or monitor the change in NADH absorbance in a coupled-enzyme assay. The amount of Pi released is directly proportional to the ATPase activity of DnaK.
-
Data Analysis: a. Calculate the percentage of DnaK ATPase activity relative to the positive control (DnaK + ATP, no peptide). b. Plot the ATPase activity against the PrAMP concentration to determine if the peptide inhibits or stimulates DnaK's enzymatic function.
Conclusion and Future Outlook
Proline-rich antimicrobial peptides are distinguished by their non-lytic, target-specific mechanism of action, which involves cellular uptake via bacterial transporters and subsequent inhibition of protein synthesis and chaperone function.[1][3][4] This intracellular mode of action offers a significant advantage over membrane-disrupting peptides, potentially leading to a wider therapeutic window and lower host toxicity. The dual targeting of both the ribosome and DnaK presents a formidable challenge to the development of bacterial resistance. As the threat of multidrug-resistant pathogens continues to grow, the unique functional properties of PrAMPs position them as highly promising templates for the design and development of a new generation of antimicrobial therapeutics. Further research into optimizing their transport, target binding affinity, and in vivo stability will be critical to realizing their full clinical potential.
References
- 1. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Influence of Substitutions in the Binding Motif of Proline-Rich Antimicrobial Peptide ARV-1502 on 70S Ribosome Binding and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Proline-rich Antimicrobial Peptides Optimized for Binding to Escherichia coli Chaperone DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Antimicrobial activity of cationic antimicrobial peptides against stationary phase bacteria [frontiersin.org]
- 22. Complementary protocols to evaluate inhibitors against the DnaK chaperone network - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Abaecin's Antimicrobial Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Synergistic Action Against Microbial Threats
Abaecin, a proline-rich antimicrobial peptide (AMP) primarily found in honeybees (Apis mellifera), represents a fascinating component of the insect innate immune system. Unlike many other AMPs that directly lyse bacterial membranes, this compound exhibits a more nuanced mechanism of action. On its own, this compound demonstrates weak or negligible antimicrobial activity against a broad range of bacteria. However, its true potential is unlocked through synergistic interactions with other AMPs that permeabilize microbial cell membranes. This potentiation allows this compound to enter the microbial cell and engage its intracellular target, the molecular chaperone DnaK, ultimately leading to cell death. This technical guide provides an in-depth overview of this compound's antimicrobial spectrum, the experimental methodologies used to characterize its activity, and the signaling pathways governing its production.
Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound is most accurately represented by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth. As the data below illustrates, this compound's standalone MIC values are often high, indicating low potency. However, in the presence of sublethal concentrations of membrane-permeabilizing peptides like hymenoptaecin or cecropin A, the MIC of these partner peptides is significantly reduced, demonstrating a powerful synergistic effect.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Synergistic Partners Against Bacteria
| Microorganism | Peptide(s) | MIC (µM) | Reference(s) |
| Escherichia coli D31 | This compound | > 200 | [1] |
| Hymenoptaecin | > 2 | [1] | |
| This compound (20 µM) + Hymenoptaecin (1.3 µM) | Complete growth suppression | [1] | |
| Escherichia coli 498 | Hymenoptaecin | 1.88 (IC50) | [1] |
| This compound (1.25 - 20 µM) + Hymenoptaecin | IC50 of Hymenoptaecin reduced to ~0.8 - 1.1 µM | [1] | |
| Escherichia coli | This compound (20 µM) + Cecropin A (0.3 µM) | Profound structural changes to cell surface | [2] |
| This compound (20 µM) + Stomoxyn (0.05 µM) | Profound structural changes to cell surface | [2] |
Note: Much of the available data describes the potentiation effect of this compound without providing specific MIC values for the combination. The concentrations listed for combined peptides often represent the concentrations at which synergy was observed.
Antifungal Activity
Data on the antifungal activity of this compound is limited. One study investigating an this compound-like peptide (PP30) from the endoparasitoid wasp Pteromalus puparum found that it was not active against the fungi tested[3]. Further research is required to fully elucidate the antifungal spectrum of this compound.
Mechanism of Action: A Two-Step Assault
The synergistic antimicrobial action of this compound is a well-orchestrated, two-step process:
-
Membrane Permeabilization: A pore-forming antimicrobial peptide, such as hymenoptaecin or cecropin A, first interacts with and disrupts the bacterial cell membrane. This creates channels that allow for the passage of molecules that would otherwise be excluded.
-
Intracellular Targeting: this compound, which cannot efficiently cross the bacterial membrane on its own, utilizes these channels to enter the cytoplasm. Once inside, it binds to the bacterial chaperone protein DnaK[1][4]. This interaction disrupts the normal protein folding processes within the bacterium, leading to cellular dysfunction and death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Materials:
-
Test microorganism (e.g., E. coli)
-
This compound and synergistic peptide(s)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Spectrophotometer
-
Incubator
b. Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test microorganism into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Prepare Peptide Solutions:
-
Prepare stock solutions of this compound and the synergistic peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% BSA to prevent peptide loss).
-
Perform serial two-fold dilutions of the peptide solutions in a separate 96-well plate or in tubes. For synergy testing, prepare combinations of this compound at a fixed sublethal concentration with serial dilutions of the partner peptide.
-
-
Assay Setup:
-
Add 50 µL of MHB to all wells of a sterile 96-well polypropylene plate.
-
Add 50 µL of the appropriate peptide dilution or combination to each well.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide(s) that completely inhibits visible growth, as observed by the naked eye or by measuring the optical density at 600 nm.
-
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Bacterial Membrane Permeabilization Assay (β-Galactosidase Assay)
This assay measures the integrity of the bacterial inner membrane by detecting the leakage of the cytoplasmic enzyme β-galactosidase.
a. Materials:
-
E. coli strain expressing cytoplasmic β-galactosidase (e.g., JM83 or ML-35)
-
This compound and synergistic peptide(s)
-
Luria-Bertani (LB) broth or MHB
-
Sodium phosphate buffer (pH 7.4)
-
Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (chromogenic substrate)
-
Spectrophotometer or microplate reader
b. Protocol:
-
Prepare Bacterial Culture:
-
Grow the E. coli strain to the mid-logarithmic phase in LB or MHB.
-
Harvest the cells by centrifugation and wash them with sodium phosphate buffer.
-
Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.5).
-
-
Assay Procedure:
-
In a cuvette or the wells of a microplate, combine the bacterial suspension with the ONPG solution.
-
Add the test peptide(s) at the desired concentrations. Include a positive control (a known membrane-disrupting agent like melittin) and a negative control (buffer only).
-
Immediately begin monitoring the absorbance at 420 nm (the wavelength at which the product of ONPG hydrolysis, o-nitrophenol, absorbs light).
-
-
Data Analysis:
-
An increase in absorbance at 420 nm over time indicates that the inner membrane has been permeabilized, allowing ONPG to enter the cell and be cleaved by β-galactosidase.
-
The rate of permeabilization can be calculated from the slope of the absorbance versus time curve.
-
Experimental Workflow for β-Galactosidase Assay
Caption: Workflow for the β-galactosidase membrane permeabilization assay.
Regulation of this compound Production: The Insect Immune Signaling Pathways
The synthesis and secretion of this compound and other antimicrobial peptides in insects are tightly regulated by two primary signaling cascades: the Toll and the Immune deficiency (Imd) pathways. These pathways are activated upon the recognition of pathogen-associated molecular patterns (PAMPs), such as peptidoglycan from bacterial cell walls.
-
The Toll Pathway: Primarily activated by Gram-positive bacteria and fungi. The recognition of lysine-type peptidoglycan leads to a proteolytic cascade that activates the cytokine-like molecule Spätzle. Activated Spätzle binds to the Toll receptor, initiating an intracellular signaling cascade that culminates in the translocation of the NF-κB-like transcription factors Dorsal and Dif into the nucleus, where they induce the expression of specific AMP genes.
-
The Imd Pathway: Primarily activated by Gram-negative bacteria. The recognition of diaminopimelic acid (DAP)-type peptidoglycan by peptidoglycan recognition proteins (PGRPs) triggers the activation of the Imd protein. This leads to a signaling cascade that results in the cleavage and activation of the NF-κB-like transcription factor Relish. The activated Relish then translocates to the nucleus to induce the expression of a different set of AMP genes.
While these pathways are largely distinct, some crosstalk exists, and the expression of certain AMPs, including this compound, can be influenced by both pathways.
Insect Immune Signaling Pathways Leading to AMP Production
Caption: Toll and Imd signaling pathways in insect immunity.
Conclusion
This compound's antimicrobial activity is a prime example of the sophisticated and combinatorial nature of the insect immune response. While its standalone efficacy is limited, its ability to act synergistically with membrane-permeabilizing peptides makes it a potent weapon against a range of bacterial pathogens. Understanding the nuances of its spectrum of activity, the experimental methods to evaluate it, and the signaling pathways that control its production is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of this and other antimicrobial peptides. Further research into its antifungal properties and the identification of a broader range of synergistic partners will undoubtedly open new avenues for the development of novel anti-infective strategies.
References
- 1. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional interaction between this compound and pore-forming peptides indicates a general mechanism of antibacterial potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of an this compound-like antimicrobial peptide identified from a Pteromalus puparum cDNA clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening [frontiersin.org]
An In-depth Technical Guide to the Interaction of Abaecin with Bacterial DnaK
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular interaction between the proline-rich antimicrobial peptide (AMP) abaecin and the bacterial chaperone protein DnaK. This compound, an inducible antibacterial peptide from the honeybee (Apis mellifera), demonstrates a unique mechanism of action that involves potentiation by membrane-permeabilizing peptides and subsequent intracellular targeting of DnaK. This interaction disrupts essential protein folding and stress response pathways in bacteria, making it a compelling target for the development of novel antimicrobial strategies. This document details the quantitative aspects of this interaction, provides in-depth experimental protocols for its study, and visualizes the associated biological pathways and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of new antimicrobial agents with novel mechanisms of action. This compound, a 34-amino acid proline-rich peptide, represents a promising candidate.[1] While exhibiting weak direct antibacterial activity on its own, its efficacy is dramatically enhanced in the presence of membrane-disrupting peptides such as hymenoptaecin.[1] This synergistic relationship allows this compound to traverse the bacterial membrane and engage its intracellular target, the highly conserved bacterial chaperone DnaK (a homolog of the Hsp70 family of heat shock proteins).[1]
DnaK plays a central role in bacterial proteostasis, assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and preventing protein aggregation, particularly under conditions of cellular stress.[2] By targeting DnaK, this compound disrupts these critical cellular processes, ultimately contributing to bacterial cell death. This guide serves as a technical resource for researchers and drug development professionals interested in leveraging the this compound-DnaK interaction for therapeutic purposes.
Quantitative Data of this compound-DnaK Interaction
The interaction between this compound and Escherichia coli DnaK has been characterized quantitatively, providing a basis for further investigation and inhibitor design. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.19 µM | FRET-based quenching assay | [3] |
| DnaK Binding Efficacy | 74% | FRET-based quenching assay | [1] |
| Predicted DnaK-binding Motif | WPYPLPN | Limbo server prediction | [1] |
| Bacteriostatic IC50 of Hymenoptaecin | 1.88 µM | Growth inhibition assay | [1] |
| Bacteriostatic IC50 of Hymenoptaecin with 20 µM this compound | Complete suppression of growth | Growth inhibition assay | [1] |
Molecular Mechanism of Action
The antibacterial activity of this compound is a multi-step process that relies on a synergistic interaction with a membrane-permeabilizing agent.
-
Membrane Permeabilization: this compound on its own cannot efficiently cross the bacterial cell membrane.[1] A pore-forming peptide, such as hymenoptaecin, is required to disrupt the bacterial outer and inner membranes, creating entry points for this compound.[1][4]
-
Intracellular Accumulation: Once the membrane is compromised, this compound can enter the bacterial cytoplasm.
-
Target Engagement: In the cytoplasm, this compound directly interacts with its intracellular target, the DnaK chaperone protein.[1]
-
Inhibition of DnaK Function: While the precise inhibitory mechanism is still under full investigation, the binding of proline-rich peptides to DnaK is known to interfere with its chaperone functions, such as its ATPase activity and its ability to refold denatured proteins.[5][6] This disruption of protein homeostasis is a key contributor to the bactericidal effect.
Signaling Pathway: The Heat Shock Response
Inhibition of DnaK has significant downstream consequences, most notably the dysregulation of the heat shock response. In E. coli, the heat shock response is primarily controlled by the alternative sigma factor, σ³². Under normal conditions, DnaK binds to and promotes the degradation of σ³², thus keeping the expression of heat shock genes low. When DnaK is inhibited or titrated away by an accumulation of unfolded proteins (e.g., during heat stress), σ³² is stabilized and activates the transcription of heat shock genes, including dnaK itself, in a negative feedback loop. The interaction of this compound with DnaK is expected to mimic this stress signal, leading to the inappropriate activation of the heat shock response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and bacterial DnaK.
FRET-based Quenching Assay for Binding Affinity
This protocol is adapted from the methodology used to determine the binding affinity of this compound to DnaK.[1]
Objective: To quantify the binding affinity (Kd) between fluorescein-labeled this compound and quencher-labeled DnaK.
Materials:
-
Fluorescein-labeled this compound (synthesized with a fluorescein tag, e.g., FITC, at the N-terminus)
-
Purified bacterial DnaK protein
-
BHQ10-NHS-ester (or other suitable amine-reactive quencher)
-
Modifying buffer: 20 mM Na₂HPO₄, 20 mM KH₂PO₄, 5 mM MgCl₂, 150 mM KCl, pH 7.4
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Fluorescence microplate reader
Procedure:
-
Labeling of DnaK with Quencher: a. Dialyze purified DnaK against the modifying buffer. b. Adjust the DnaK concentration to 2 mg/mL. c. Add a 10-fold molar excess of BHQ10-NHS-ester to the DnaK solution. d. Incubate the reaction for 1 hour at room temperature, protected from light. e. Remove excess, unreacted quencher by extensive dialysis against the modifying buffer. f. Determine the labeling efficiency by measuring the absorbance at the quencher's maximum absorbance wavelength (e.g., 515 nm for BHQ10) and the protein concentration (e.g., at 280 nm).
-
FRET Assay: a. Prepare a serial dilution of the quencher-labeled DnaK (DnaK-BHQ10) in the modifying buffer in a 96-well black microplate. b. Add a constant concentration of fluorescein-labeled this compound to each well. c. As a negative control, use a non-binding fluorescein-labeled peptide. d. Incubate the plate for 30 minutes at room temperature in the dark. e. Measure the fluorescence intensity of fluorescein (Excitation: ~490 nm, Emission: ~520 nm). f. The quenching of the fluorescein signal is proportional to the binding of this compound to DnaK.
-
Data Analysis: a. Plot the percentage of fluorescence quenching against the concentration of DnaK-BHQ10. b. Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the dissociation constant (Kd).
DnaK ATPase Activity Assay
This protocol allows for the measurement of DnaK's ATPase activity and the assessment of its inhibition by this compound.
Objective: To determine the effect of this compound on the ATP hydrolysis rate of DnaK.
Materials:
-
Purified DnaK protein
-
This compound peptide
-
ATP
-
ATPase assay buffer: 50 mM HEPES-KOH pH 7.6, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Malachite green phosphate assay kit (or other phosphate detection system)
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing DnaK in the ATPase assay buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no this compound.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding a defined concentration of ATP (e.g., 1 mM).
-
Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Generate a standard curve with known phosphate concentrations to quantify the amount of ATP hydrolyzed.
Data Analysis:
-
Calculate the rate of ATP hydrolysis for each this compound concentration.
-
Plot the percentage of inhibition of ATPase activity against the concentration of this compound.
-
If applicable, determine the IC₅₀ value by fitting the data to a dose-response curve.
DnaK-dependent Protein Refolding Assay
This assay assesses the ability of DnaK to refold a denatured substrate protein and can be used to measure the inhibitory effect of this compound on this chaperone function.
Objective: To determine if this compound inhibits the DnaK-mediated refolding of a denatured protein.
Materials:
-
Purified DnaK, DnaJ, and GrpE proteins
-
Luciferase (or other easily denaturable enzyme with a measurable activity)
-
This compound peptide
-
Denaturation buffer: 6 M Guanidine-HCl in refolding buffer
-
Refolding buffer: 25 mM HEPES-KOH pH 7.6, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT
-
ATP
-
Luciferase assay substrate
Procedure:
-
Denaturation of Luciferase: a. Incubate luciferase in denaturation buffer for 1 hour at room temperature. b. Rapidly dilute the denatured luciferase into refolding buffer to a final concentration where it will not spontaneously refold but can be refolded by the chaperone system.
-
Refolding Reaction: a. Prepare reaction mixtures in a 96-well plate containing DnaK, DnaJ, and GrpE in refolding buffer. b. Add varying concentrations of this compound to the reaction mixtures, including a no-abaecin control. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the refolding reaction by adding the denatured luciferase and ATP. e. Incubate at 30°C for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Activity Measurement: a. At each time point, take an aliquot of the reaction mixture and add it to the luciferase assay substrate. b. Immediately measure the luminescence using a luminometer.
Data Analysis:
-
Plot the recovery of luciferase activity (luminescence) over time for each this compound concentration.
-
Calculate the percentage of refolding relative to the activity of native luciferase.
-
Determine the extent of inhibition of refolding by this compound at different concentrations.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize the this compound-DnaK interaction and the general workflow for a Surface Plasmon Resonance experiment.
References
- 1. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary protocols to evaluate inhibitors against the DnaK chaperone network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and chemical characterization of Hymenoptaecin, an antibacterial polypeptide that is infection-inducible in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial peptide pyrrhocoricin inhibits the ATPase actions of DnaK and prevents chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Abaecin Precursor Protein and its Processing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abaecin is a proline-rich antimicrobial peptide (AMP) that constitutes a key component of the humoral innate immune system of the honeybee, Apis mellifera.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like many secreted peptides, this compound is synthesized as a larger, inactive precursor protein that undergoes post-translational processing to yield the mature, biologically active peptide. Understanding the structure and processing of the this compound precursor is crucial for the recombinant production of this potent antimicrobial agent and for the development of novel therapeutics. This guide provides a comprehensive overview of the this compound precursor protein, its processing pathway, and the experimental methodologies used for its characterization.
This compound Precursor Protein: Structure and Characteristics
The this compound precursor protein in Apis mellifera is a 53-amino acid polypeptide.[1][3] Its primary structure consists of two main domains: an N-terminal signal peptide and the C-terminal mature this compound peptide sequence.[1][3] Unlike some other antimicrobial peptide precursors, such as defensins, the this compound precursor in honeybees appears to lack a pro-region.
The complete amino acid sequence of the Apis mellifera this compound precursor is as follows:
MKFLVFLVACVLFMVSAESAYVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound precursor and the mature this compound peptide.
| Parameter | Value | Reference |
| Precursor Protein | ||
| Total Length | 53 amino acids | [1][3] |
| Molecular Weight | ~5.9 kDa | [3] |
| Signal Peptide Length | 19 amino acids | [1] |
| Mature Peptide Length | 34 amino acids | [2] |
| Mature Peptide | ||
| Amino Acid Sequence | YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY | [4] |
| Molecular Weight | 3878.54 Da | [4] |
| Proline Residue Count | 10 | [2] |
Table 1: Quantitative characteristics of the this compound precursor and mature peptide.
Processing of the this compound Precursor Protein
The maturation of this compound from its precursor is a critical step in its biological activation. This process involves the cleavage of the N-terminal signal peptide, which directs the nascent polypeptide to the secretory pathway.
Signaling Pathway and Cleavage
The processing of the this compound precursor is initiated by the recognition and cleavage of its signal peptide. This event is presumed to be mediated by a signal peptidase complex located in the endoplasmic reticulum. The cleavage occurs after the Alanine residue at position 19 of the precursor protein. Following cleavage, the mature this compound peptide is secreted from the cell, likely from the fat body cells, into the hemolymph where it can exert its antimicrobial function.[5]
References
- 1. journal.bee.or.kr [journal.bee.or.kr]
- 2. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 5. A robust method to isolate Drosophila fat body nuclei for transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Recombinant Expression of Abaecin in E. coli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abaecin is a 34-amino acid, proline-rich antimicrobial peptide (AMP) originally isolated from the honeybee, Apis mellifera. It is a key component of the bee's innate immune system, exhibiting broad-spectrum antibacterial activity. Unlike many other AMPs that act by disrupting the cell membrane, this compound's primary mechanism of action involves entering the bacterial cell and inhibiting the molecular chaperone DnaK, a crucial protein for bacterial survival, thereby disrupting protein folding.[1][2] This intracellular target makes this compound a promising candidate for the development of novel antibiotics, particularly in synergistic combination with membrane-permeabilizing agents.
The production of this compound for research and therapeutic development relies on recombinant expression systems, as chemical synthesis of a 34-amino acid peptide can be costly for large-scale production. Escherichia coli remains a widely used and cost-effective host for producing recombinant proteins. However, the expression of AMPs in E. coli can be challenging due to their potential toxicity to the host and susceptibility to proteolytic degradation.
This document provides detailed application notes and protocols for the successful recombinant expression and purification of this compound in E. coli using a Small Ubiquitin-like Modifier (SUMO) fusion tag strategy. This approach has been shown to enhance the yield, solubility, and stability of the expressed peptide.[3][4]
Principle of the Expression System
The expression strategy involves cloning the codon-optimized this compound gene into an expression vector, such as pKSEC1, in-frame with an N-terminal 6xHis-SUMO tag.[3][4] The SUMO tag acts as a chaperonin, promoting proper folding and increasing the solubility of the fusion protein, while also protecting the toxic this compound peptide from host cell proteases and preventing it from harming the host.[5] The 6xHis tag facilitates efficient purification from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC). Following purification, the SUMO tag is specifically cleaved by a SUMO protease, which recognizes the tertiary structure of the SUMO tag, to release the mature, active this compound peptide.[1][6]
Data Summary
Table 1: Recombinant this compound Expression & Purification Summary
| Parameter | Value/Description | Reference |
| Expression Host | E. coli BL21(DE3) or derivatives (e.g., C43(DE3) for potentially toxic proteins) | [7][8] |
| Expression Vector | pKSEC1 or similar vector with a T7 promoter | [3][4] |
| Fusion Tag | N-terminal 6xHis-SUMO | [3][4] |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | [9] |
| Typical Yield | ~25 mg/L of culture (based on similarly expressed AMPs) | [10] |
| Purification Method | Ni-NTA Affinity Chromatography | [11] |
| Tag Cleavage | SUMO Protease | [1] |
| Final Peptide Size | ~3.9 kDa (full-length) or ~3.2 kDa (29-aa derivative) | [4][12] |
Table 2: Antimicrobial Activity of Recombinant this compound
| Target Organism | Test Condition | Result | Reference |
| Bacillus subtilis | This compound derivative alone | Bacteriostatic activity | [4] |
| Bacillus subtilis | This compound derivative + Cecropin B | 2 to 3 times greater bacteriolytic activity than this compound alone | [4][13] |
| Escherichia coli | This compound alone (up to 200 µM) | No detectable activity | [12] |
| Escherichia coli | This compound (1.25 µM) + Hymenoptaecin | Potentiates bactericidal effect of hymenoptaecin | [12] |
Visualized Workflows and Pathways
Detailed Experimental Protocols
Protocol 1: Vector Construction and Transformation
-
Gene Synthesis and Codon Optimization : Synthesize the gene encoding the 34-amino acid this compound peptide. Optimize the codon usage for high-level expression in E. coli. Flank the gene with appropriate restriction sites for cloning into the chosen expression vector (e.g., pKSEC1).
-
Cloning : Ligate the codon-optimized this compound gene into the 6xHis-SUMO expression vector downstream of the SUMO tag.
-
Sequence Verification : Verify the correct insertion and sequence of the construct by Sanger sequencing.
-
Transformation : Transform the verified plasmid into a suitable E. coli expression host strain, such as BL21(DE3). a. Thaw a 50 µL aliquot of competent cells on ice. b. Add 1-2 µL of the plasmid DNA (~50 ng) to the cells and mix gently. c. Incubate on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes. e. Add 950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking. f. Plate 100 µL of the culture on an LB agar plate containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
Protocol 2: Expression of 6xHis-SUMO-Abaecin
-
Starter Culture : Inoculate a single colony from the agar plate into 10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture : Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight starter culture.
-
Growth : Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction : Cool the culture to 16-20°C. Add IPTG to a final concentration of 0.4 mM to induce protein expression.
-
Expression : Continue to incubate the culture at 16-20°C for 16-24 hours with shaking. Lower temperatures generally promote better protein folding and solubility.
-
Harvest : Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.
Protocol 3: Purification of 6xHis-SUMO-Abaecin
Buffer Preparation:
-
Lysis Buffer : 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer : 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer : 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Cell Lysis : a. Resuspend the frozen cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer. Add a protease inhibitor cocktail to prevent degradation. b. Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds on, 30 seconds off) until the solution is no longer viscous. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding to Ni-NTA Resin : a. Equilibrate a Ni-NTA chromatography column with 5 column volumes (CV) of Lysis Buffer. b. Load the clarified supernatant onto the column. c. Collect the flow-through to check for unbound protein by SDS-PAGE.
-
Washing : a. Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elution : a. Elute the 6xHis-SUMO-Abaecin fusion protein with 5 CV of Elution Buffer. b. Collect 1 mL fractions and analyze them by SDS-PAGE to identify fractions containing the purified fusion protein.
Protocol 4: Cleavage of SUMO Tag and Final Purification
Buffer Preparation:
-
Dialysis/Cleavage Buffer : 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0.
-
Buffer Exchange : Pool the fractions containing the purified fusion protein. Perform buffer exchange into the Cleavage Buffer using dialysis overnight at 4°C or by using a desalting column. This is crucial to remove the high concentration of imidazole, which can inhibit SUMO protease activity.[1]
-
SUMO Protease Cleavage : a. Add SUMO protease to the fusion protein solution. A common starting ratio is 1 unit of protease per 100 µg of fusion protein.[6] b. Incubate the reaction at 30°C for 2-4 hours or at 4°C overnight.[1][6] Monitor cleavage efficiency by taking time points and analyzing via SDS-PAGE.
-
Final Purification (Reverse Ni-NTA) : a. After cleavage, the solution contains the target this compound peptide (no tag), the cleaved 6xHis-SUMO tag, and the His-tagged SUMO protease. b. Pass the cleavage reaction mixture through a freshly equilibrated Ni-NTA column. c. The 6xHis-SUMO tag and the His-tagged protease will bind to the resin. d. The purified, untagged this compound peptide will be in the flow-through. Collect the flow-through fractions. e. Analyze the flow-through by Tricine-SDS-PAGE to confirm the purity of the final this compound product.
Protocol 5: Analysis by Tricine-SDS-PAGE
Due to its small size (~3.9 kDa), this compound requires a specialized gel system for proper resolution. Tricine-SDS-PAGE is the preferred method for separating proteins and peptides smaller than 30 kDa.[3][14]
Gel Composition (for a 16% Separating Gel):
-
Separating Gel (10 mL) : 4.0 mL Acrylamide/Bis-acrylamide (49.5% T, 3% C), 3.3 mL Tris/SDS Buffer (3M Tris, 0.3% SDS, pH 8.45), 2.6 mL Glycerol, 100 µL 10% APS, 10 µL TEMED.
-
Stacking Gel (5 mL) : 0.8 mL Acrylamide/Bis-acrylamide (49.5% T, 3% C), 1.25 mL Tris/SDS Buffer (3M Tris, 0.3% SDS, pH 8.45), 2.9 mL H₂O, 50 µL 10% APS, 5 µL TEMED.
-
Cathode (Upper) Buffer (1X) : 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25.
-
Anode (Lower) Buffer (1X) : 0.2 M Tris-HCl, pH 8.9.
-
Sample Preparation : Mix the protein sample with Tricine Sample Buffer and heat at 85°C for 2 minutes.[15]
-
Electrophoresis : Run the gel at an initial constant voltage of 30V until the dye front enters the separating gel, then increase to 100-150V.[16]
-
Staining : Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain, as small peptides bind Coomassie dye poorly.[3]
Protocol 6: Antimicrobial Activity Assay (Broth Microdilution)
-
Bacterial Inoculum Preparation : Grow the target bacterial strain (e.g., E. coli, B. subtilis) to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in a 96-well microtiter plate.
-
Peptide Dilution : Prepare a series of two-fold dilutions of the purified this compound peptide in MHB in the 96-well plate.
-
Incubation : Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
MIC Determination : Incubate the plate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide at which no visible bacterial growth is observed.[17]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no expression of fusion protein | Codon bias in the this compound gene. | Ensure the gene was codon-optimized for E. coli. |
| Toxicity of the fusion protein. | Lower the induction temperature (e.g., 16°C), reduce IPTG concentration, or use a specialized host strain like C43(DE3).[7] | |
| Fusion protein is in inclusion bodies (insoluble) | High expression rate, improper folding. | Lower the induction temperature and/or IPTG concentration. Co-express with chaperones. Use a solubility-enhancing fusion partner like SUMO (as described). |
| Inefficient SUMO protease cleavage | Imidazole present in the buffer. | Ensure complete removal of imidazole by dialysis or desalting before adding the protease. |
| Inactive protease or incorrect buffer. | Use fresh protease and ensure the cleavage buffer contains a reducing agent like DTT (1-2 mM). Optimize enzyme:substrate ratio and incubation time. | |
| Peptide not visible on standard SDS-PAGE | Peptide is too small and has migrated out of the gel or stains poorly. | Use Tricine-SDS-PAGE for better resolution of small peptides.[3] Use silver staining for higher sensitivity. |
| Low antimicrobial activity | Peptide is misfolded or degraded. | Ensure purification and cleavage are performed under conditions that maintain peptide integrity. Confirm the correct mass by mass spectrometry. |
| Target organism is not susceptible to this compound alone. | Test in combination with a membrane-permeabilizing peptide like cecropin or hymenoptaecin.[4][12] |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocols for detecting synthetic peptides using SDS-PAGE gel for Western Blot [lifetein.com.cn]
- 4. A new prokaryotic expression vector for the expression of antimicrobial peptide this compound using SUMO fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesensors.com [lifesensors.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Powerful workhorses for antimicrobial peptide expression and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.fredhutch.org [research.fredhutch.org]
- 10. researchgate.net [researchgate.net]
- 11. Purification of His-Tagged Proteins using Ni-NTA Beads [protocols.io]
- 12. A novel expression vector for the secretion of this compound in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new prokaryotic expression vector for the expression of antimicrobial peptide this compound using SUMO fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - US [thermofisher.com]
- 16. lifetein.com [lifetein.com]
- 17. apec.org [apec.org]
Application Notes and Protocols for the Production of Recombinant Abaecin in Pichia pastoris
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abaecin is a proline-rich antimicrobial peptide (AMP) originally isolated from the honeybee, Apis mellifera. It exhibits a broad spectrum of activity against various bacteria, making it a promising candidate for the development of new therapeutic agents. The Pichia pastoris expression system is a powerful platform for the production of recombinant proteins, offering advantages such as high expression levels, proper protein folding, and post-translational modifications. This document provides a detailed guide for the expression, purification, and characterization of recombinant this compound using the P. pastoris system.
Data Presentation
While the heterologous expression of this compound in Pichia pastoris has been successfully demonstrated, specific quantitative data on expression yields and antimicrobial activity from peer-reviewed literature is limited. The following tables are provided as a template for researchers to populate with their own experimental data.
Table 1: Recombinant this compound Expression Levels in Pichia pastoris
| P. pastoris Strain | Vector | Promoter | Induction Time (hours) | Expression Yield (mg/L) |
| GS115 | pPIC9 | AOX1 | 72 | Data not available |
| GS115 | pPIC9 | AOX1 | 96 | Data not available |
| User-defined |
Table 2: Purification Summary for Recombinant this compound
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | Data not available | Data not available | Data not available | 100 | 1 |
| Ni-NTA Affinity Chromatography | Data not available | Data not available | Data not available | Data not available | Data not available |
| User-defined step |
Table 3: Antimicrobial Activity of Recombinant this compound
| Target Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli DH5α | Data not available | Data not available |
| User-defined organism 1 | ||
| User-defined organism 2 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocols
Gene Synthesis and Vector Construction
The production of recombinant this compound begins with the synthesis of the gene, codon-optimized for expression in Pichia pastoris. A hexa-histidine (His-tag) is often added to the C-terminus to facilitate purification.
Protocol 1.1: Gene Design and Synthesis
-
This compound Sequence: Obtain the amino acid sequence for this compound.
-
Codon Optimization: Utilize a gene optimization tool to adapt the codon usage for high-level expression in P. pastoris.
-
His-Tag Addition: Add a sequence encoding a 6xHis-tag to the 3' end of the gene.
-
Restriction Sites: Flank the optimized gene sequence with appropriate restriction sites for cloning into the pPIC9 expression vector (e.g., EcoRI and NotI).
-
Gene Synthesis: Chemically synthesize the designed gene and sub-clone it into a suitable cloning vector (e.g., pUC57).
Protocol 1.2: Sub-cloning into pPIC9 Expression Vector
-
Digest the cloning vector containing the this compound gene and the pPIC9 vector with the selected restriction enzymes (e.g., EcoRI and NotI).
-
Purify the digested gene insert and the linearized pPIC9 vector.
-
Ligate the this compound gene insert into the linearized pPIC9 vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells (e.g., TOP10) for plasmid amplification.
-
Select transformed E. coli colonies and verify the correct insertion by colony PCR and DNA sequencing.
Pichia pastoris Transformation
The recombinant pPIC9-abaecin plasmid is linearized and transformed into the P. pastoris GS115 strain by electroporation.
Protocol 2.1: Preparation of Linearized Plasmid DNA
-
Isolate the pPIC9-abaecin plasmid from a verified E. coli clone.
-
Linearize the plasmid by digesting with a unique restriction enzyme that cuts within the 5' AOX1 region of the pPIC9 vector, such as SacI.[1]
-
Purify the linearized DNA using a phenol/chloroform extraction and ethanol precipitation.[1]
-
Resuspend the purified linearized DNA in sterile water or TE buffer.
Protocol 2.2: Preparation of Electrocompetent P. pastoris GS115 Cells
-
Inoculate 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) with a single colony of P. pastoris GS115 and grow overnight at 30°C with shaking.[1]
-
Inoculate 500 mL of fresh YPD medium with the overnight culture to an OD600 of ~0.1 and grow at 30°C with shaking until the OD600 reaches 1.3-1.5.[1]
-
Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.[1]
-
Wash the cell pellet sequentially with 500 mL and 250 mL of ice-cold sterile water.[1]
-
Wash the cell pellet with 20 mL of ice-cold 1 M sorbitol.[1]
-
Resuspend the final cell pellet in 1 mL of ice-cold 1 M sorbitol. The cells are now ready for electroporation.[1]
Protocol 2.3: Electroporation
-
Mix 80 µL of competent P. pastoris cells with 10 µg of linearized pPIC9-abaecin DNA.[1]
-
Transfer the mixture to an ice-cold 0.2 cm electroporation cuvette and incubate on ice for 5 minutes.[1]
-
Pulse the cells using an electroporator with the following parameters: 1.5 kV, 25 µF, and 200 Ω.[1]
-
Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
-
Spread 200 µL aliquots onto RDB plates (Regeneration Dextrose Base: 1 M sorbitol, 2% dextrose, 1.34% YNB, 4x10⁻⁵% biotin, and 0.005% of required amino acids, without histidine) for selection of transformants.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.[1]
Expression of Recombinant this compound
Positive transformants are grown in a glycerol-based medium and then transferred to a methanol-containing medium to induce the expression of this compound under the control of the AOX1 promoter.
Protocol 3.1: Screening and Expression
-
Pick several individual colonies from the RDB plates and screen for the presence of the this compound gene by colony PCR.
-
Inoculate a confirmed positive colony into 25 mL of BMGY medium (Buffered Glycerol-complex Medium: 1% yeast extract, 2% peptone, 100 mM potassium phosphate pH 6.0, 1.34% YNB, 4x10⁻⁵% biotin, 1% glycerol) and grow at 30°C with shaking until the culture reaches an OD600 of 2-6.
-
Harvest the cells by centrifugation at 1,500 x g for 5 minutes.
-
Resuspend the cell pellet in BMMY medium (Buffered Methanol-complex Medium: same as BMGY but with 0.5% methanol instead of glycerol) to an OD600 of 1.0.
-
Continue to incubate at 30°C with shaking.
-
Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours.
-
Collect culture supernatant samples at various time points (e.g., 24, 48, 72, 96 hours) by centrifuging the culture and collecting the supernatant. The optimal expression time for this compound has been observed at 72 and 96 hours.[1]
Analysis of this compound Expression
The presence of recombinant this compound in the culture supernatant is analyzed by Tricine-SDS-PAGE, which is optimized for the separation of small proteins and peptides.
Protocol 4.1: Tricine-SDS-PAGE
-
Gel Preparation: Prepare a 16.5% Tricine-SDS-PAGE gel. This system provides better resolution for peptides in the size range of this compound (~5.2 kDa).
-
Sample Preparation: Mix the culture supernatant with Tricine-SDS-PAGE sample buffer.
-
Electrophoresis: Run the gel at a constant voltage.
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. A band of approximately 5.2 kDa should be visible in the induced samples.[2]
Purification of Recombinant this compound
The His-tagged this compound is purified from the culture supernatant using immobilized metal affinity chromatography (IMAC).
Protocol 5.1: Ni-NTA Affinity Chromatography
-
Clarify the culture supernatant by centrifugation and filtration to remove any remaining cells and debris.
-
Equilibrate a Ni-NTA agarose column with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load the clarified supernatant onto the equilibrated column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the bound this compound with an elution buffer containing a high concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the eluted fractions and analyze for the presence of this compound by Tricine-SDS-PAGE.
-
Pool the fractions containing pure this compound and dialyze against a suitable buffer for storage and activity assays.
Antimicrobial Activity Assay
The biological activity of the purified recombinant this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against a target bacterium, such as E. coli.
Protocol 6.1: Broth Microdilution MIC Assay
-
Bacterial Culture Preparation: Grow the target bacteria (e.g., E. coli DH5α) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the purified this compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial suspension to each well containing the this compound dilutions.
-
Controls: Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.
Visualizations
Caption: Workflow for recombinant this compound expression in Pichia pastoris.
Caption: Logic of this compound expression in the Pichia pastoris AOX1 system.
References
Application Notes and Protocols for the Synthesis and Purification of Abaecin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abaecin is a 34-amino acid, proline-rich antimicrobial peptide (AMP) originally isolated from the honeybee, Apis mellifera.[1] It is a key component of the bee's innate immune system, exhibiting a broad spectrum of activity, particularly against Gram-negative bacteria.[1] Unlike many other AMPs that act by disrupting the cell membrane, this compound and other proline-rich AMPs (PrAMPs) often have intracellular targets, such as inhibiting protein synthesis by binding to the ribosome, making them an interesting class of molecules for novel antibiotic development.[1][2][3]
This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by its purification using reverse-phase high-performance liquid chromatography (RP-HPLC).
This compound Peptide Sequence: YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY-OH
Data Summary
Quantitative data for a typical this compound synthesis and purification run are summarized in the tables below. These values are representative and may vary based on the scale of the synthesis and the specific equipment used.
Table 1: Synthesis Specifications
| Parameter | Value |
| Peptide Name | This compound |
| Sequence | YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY-OH |
| Molecular Weight (Avg.) | 3878.54 Da |
| Synthesis Scale | 0.1 mmol |
| Resin | Fmoc-Tyr(tBu)-Wang Resin |
| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis |
| Coupling Reagents | HBTU/HOBt/DIPEA |
Table 2: Purification and Quality Control
| Parameter | Result |
| Purification Method | Preparative RP-HPLC |
| Crude Purity (by analytical HPLC) | ~60-70% |
| Final Purity (by analytical HPLC) | >95% |
| Overall Yield | 15-25% |
| Identity Confirmation | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Counter-ion | Trifluoroacetate (TFA) |
| Final Form | Lyophilized White Powder |
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy. The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support (resin).
Materials and Reagents:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
Protocol:
-
Resin Swelling:
-
Place the Fmoc-Tyr(tBu)-Wang resin (0.1 mmol) in a reaction vessel.
-
Wash and swell the resin with DMF for 30 minutes, followed by DCM for another 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Note on Proline-Rich Sequences: For couplings involving or following proline, and for sterically hindered amino acids, a double coupling (repeating step 3) may be necessary to ensure high coupling efficiency. A Kaiser test can be performed to check for the presence of free amines, indicating an incomplete reaction.
-
-
Washing:
-
After coupling, drain the reaction vessel and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each amino acid in the this compound sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Part 2: Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Protocol:
-
Resin Preparation:
-
After the final deprotection and washing, wash the peptide-resin with methanol and dry it under a high vacuum for at least 2 hours.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. This cocktail is effective for peptides with Arg(Pbf), Tyr(tBu), and Trp(Boc) protecting groups.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin to collect the filtrate containing the cleaved peptide.
-
Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Part 3: Peptide Purification by RP-HPLC
The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Protocol:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Purification:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate for the column size.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm the purity of each fraction.
-
Pool the fractions with a purity of >95%.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white, fluffy powder.
-
Part 4: Quality Control and Characterization
1. Analytical RP-HPLC:
-
Purpose: To determine the purity of the final product.
-
Method: A small amount of the lyophilized peptide is dissolved in water and injected into an analytical HPLC system with a C18 column. A fast gradient (e.g., 5-95% ACN over 30 minutes) is used. Purity is calculated based on the area of the main peak relative to the total peak area at 220 nm.
2. Mass Spectrometry:
-
Purpose: To confirm the identity and molecular weight of the synthesized peptide.
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass of the purified peptide. The observed mass should correspond to the calculated theoretical mass of this compound (3878.54 Da).
Visualized Workflows
Caption: Workflow for the chemical synthesis and purification of this compound peptide.
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Abaecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abaecin is a proline-rich antimicrobial peptide (AMP) originally isolated from the honeybee (Apis mellifera).[1][2] As an important component of the insect's innate immune system, this compound exhibits broad-spectrum antibacterial activity.[3] Its mechanism of action is distinct from many other AMPs. This compound's primary intracellular target is the bacterial chaperone DnaK, a crucial component of the protein folding machinery.[4] However, this compound on its own demonstrates limited ability to penetrate the bacterial cell membrane, particularly in Gram-negative bacteria.[4][5][6] Its antimicrobial efficacy is significantly potentiated when used in synergy with membrane-permeabilizing peptides, which facilitate its entry into the cytoplasm to reach its target.[4][5][7]
These application notes provide detailed protocols for determining the antimicrobial susceptibility of this compound, with a focus on methods suitable for antimicrobial peptides.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial activity of this compound is most accurately represented by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. Due to its synergistic nature, the MIC of this compound is often reported both alone and in combination with other antimicrobial agents.
Table 1: MIC of this compound Against Various Microorganisms
| Microorganism | Strain | MIC of this compound (Alone) (µM) | Notes |
| Escherichia coli | D31 | >200 | This compound alone shows no detectable activity.[4] |
| Escherichia coli | K88 | No inhibition observed | |
| Xanthomonas sp. | Apidaecin-resistant strain | Specific activity observed | This compound shows notable activity against this specific strain.[8] |
Table 2: Synergistic Activity of this compound with Other Antimicrobial Peptides
| Microorganism | Strain | This compound Concentration (µM) | Synergistic Peptide | Synergistic Peptide Concentration (µM) | Observation |
| Escherichia coli | D31 | 20 | Hymenoptaecin | 1.3 | Complete suppression of growth.[4] |
| Bacillus subtilis | N/A | N/A (29-aa derivative) | Cecropin B | N/A | 2 to 3 times greater bacteriolytic activity than the this compound derivative alone.[1] |
Experimental Protocols
Accurate determination of the antimicrobial activity of peptides like this compound requires specific modifications to standard protocols to account for their unique properties, such as charge and potential for adsorption to surfaces.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of antimicrobial agents and has been adapted for testing antimicrobial peptides.
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized water or 0.01% acetic acid for peptide reconstitution
-
Cation-adjusted Mueller-Hinton Broth (MHB-II)
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, Staphylococcus aureus ATCC 29213 as quality controls)
-
Sterile 96-well polypropylene microtiter plates (low-binding)
-
Sterile polypropylene tubes
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute lyophilized this compound in sterile, deionized water or 0.01% acetic acid to a high concentration (e.g., 1280 µg/mL).
-
Vortex gently to ensure complete dissolution.
-
Prepare serial twofold dilutions of the this compound stock solution in sterile polypropylene tubes using MHB-II as the diluent.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth or MHB-II).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the adjusted bacterial suspension in MHB-II to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well polypropylene plate, add 50 µL of the appropriate this compound dilution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final this compound concentrations.
-
Include a positive control well containing only the bacterial inoculum in MHB-II (no this compound) and a negative control well containing only sterile MHB-II.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be confirmed by reading the optical density at 600 nm using a microplate reader.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic effects of this compound with another antimicrobial agent.
Protocol:
-
Prepare serial dilutions of this compound (e.g., along the rows of a 96-well plate) and the second antimicrobial agent (e.g., along the columns) in MHB-II.
-
Add the prepared bacterial inoculum at a final concentration of 5 x 10⁵ CFU/mL to each well.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC of each agent in combination is determined.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:
-
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second agent in combination / MIC of second agent alone)
-
Synergy is typically defined as an FICI ≤ 0.5.
-
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed mechanism of this compound's synergistic action.
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 2. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antimicrobial peptide this compound alleviates colitis in mice by regulating inflammatory signaling pathways and intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel expression vector for the secretion of this compound in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel expression vector for the secretion of this compound in Bacillus subtilis | Brazilian Journal of Microbiology [elsevier.es]
- 7. A novel expression vector for the secretion of this compound in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Abaecin Peptide Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abaecin is a proline-rich antimicrobial peptide (AMP) originally isolated from the honeybee, Apis mellifera.[1] As a potential therapeutic agent, understanding the stability of this compound under various physiological and storage conditions is critical for its development and application. These application notes provide detailed protocols for assessing the stability of this compound against proteolytic degradation, and as a function of pH and temperature. The provided methodologies will enable researchers to evaluate the viability of this compound as a drug candidate and to develop stable formulations.
Data Presentation
The stability of antimicrobial peptides is a key factor in their therapeutic potential. Below are tables summarizing expected stability data for this compound and its analogs under different conditions. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, data from the closely related proline-rich antimicrobial peptide, apidaecin, is presented as a reference.
Table 1: Proteolytic Stability of Apidaecin Analogs in Mouse Serum
| Peptide | Modification | Half-life (t½) in 25% Mouse Serum (minutes) |
| Native Apidaecin 1b | C-terminal acid | 254 |
| Amidated Apidaecin 1b | C-terminal amide | 19 |
| Api88 | Optimized sequence, C-terminal amide | 10 |
| Api137 | Api88 with C-terminal acid | ~360 (in full mouse serum) |
| Api134 | Api88 with Ornithine substitution | ~240 (in full mouse serum) |
| Api155 | Api88 with Homoarginine substitution | ~180 (in full mouse serum) |
Data adapted from a study on apidaecin analogs. The stability of this compound, being a proline-rich peptide, is expected to be influenced by similar modifications.
Table 2: General Stability of Antimicrobial Peptides under Varying pH and Temperature Conditions
| Condition | General Effect on Peptide Stability | Expected Outcome for this compound |
| pH | ||
| Acidic (pH 2-4) | Generally stable, but can promote hydrolysis of specific bonds (e.g., Asp-Pro). | High proline content may confer stability, but careful evaluation is needed. |
| Neutral (pH 7.4) | Physiologically relevant; susceptibility to proteases is a key factor. | Stability will largely depend on resistance to serum and tissue proteases. |
| Alkaline (pH 8-10) | Can lead to deamidation and racemization, increasing degradation.[2] | Potential for increased degradation. |
| Temperature | ||
| Refrigerated (2-8 °C) | Generally stable for short to medium-term storage in solution. | Recommended for storage of stock solutions. |
| Room Temperature (20-25 °C) | Increased potential for degradation over time. | Stability is expected to be lower than at refrigerated temperatures. |
| Elevated (37 °C) | Physiologically relevant for in vitro and in vivo studies; mimics body temperature. | Critical for determining stability under physiological conditions. |
| High (>50 °C) | Can lead to denaturation and aggregation. | Likely to cause significant degradation.[2] |
Experimental Protocols
Detailed methodologies for key stability assays are provided below. These protocols are designed to be adaptable to specific laboratory conditions and equipment.
Protocol 1: Proteolytic Stability Assay in Serum
This protocol details the steps to assess the stability of this compound in the presence of serum proteases.
Materials:
-
This compound peptide (lyophilized)
-
Human or mouse serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
-
Water with 0.1% TFA
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Refrigerated centrifuge
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or PBS at a concentration of 1 mg/mL.
-
Serum Dilution: Dilute the serum to the desired concentration (e.g., 25% v/v) with PBS (pH 7.4).
-
Incubation: a. Add the this compound stock solution to the diluted serum to a final peptide concentration of 100 µg/mL. b. Immediately take a 50 µL aliquot for the t=0 time point and quench the reaction as described in step 4. c. Incubate the remaining mixture at 37°C with gentle agitation. d. Collect aliquots at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching and Protein Precipitation: a. To each 50 µL aliquot, add 100 µL of ACN with 0.1% TFA to precipitate serum proteins and stop enzymatic degradation. b. Vortex the tubes vigorously for 30 seconds. c. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: a. Carefully collect the supernatant containing the peptide. b. Analyze the supernatant by RP-HPLC. Use a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B). c. Monitor the peptide elution at a wavelength of 214 nm.
-
Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Normalize the peak area at each time point to the peak area at t=0 (representing 100% intact peptide). c. Plot the percentage of intact peptide versus time to determine the degradation profile. d. Calculate the half-life (t½) of the peptide.
Protocol 2: pH Stability Assay
This protocol outlines the procedure for evaluating the stability of this compound across a range of pH values.
Materials:
-
This compound peptide (lyophilized)
-
A series of buffers with different pH values (e.g., pH 2, 4, 7.4, and 9). Recommended buffers: Glycine-HCl for pH 2-3, Acetate for pH 4-5.5, Phosphate for pH 6-8, Borate for pH 8-10.
-
Incubator
-
RP-HPLC system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of this compound in sterile water.
-
Incubation: a. Dilute the this compound stock solution in each of the different pH buffers to a final concentration of 100 µg/mL. b. Take an immediate sample from each buffer for the t=0 time point. c. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). d. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Analysis: a. Directly analyze the aliquots by RP-HPLC as described in Protocol 1.
-
Data Analysis: a. Quantify the amount of intact this compound at each time point for each pH condition. b. Plot the percentage of remaining peptide against time for each pH to compare stability.
Protocol 3: Thermal Stability Assay
This protocol is designed to assess the stability of this compound at different temperatures.
Materials:
-
This compound peptide (lyophilized)
-
A suitable buffer (e.g., PBS, pH 7.4)
-
Heating blocks or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C, and 70°C)
-
RP-HPLC system
Procedure:
-
Peptide Solution Preparation: Dissolve this compound in the chosen buffer to a final concentration of 100 µg/mL.
-
Incubation: a. Aliquot the peptide solution into separate tubes for each temperature condition. b. Place the tubes in the respective heating blocks or water baths. c. Collect samples at various time points (e.g., 0, 1, 4, 8, and 24 hours). For higher temperatures, shorter time points may be necessary.
-
Sample Analysis: a. Analyze the samples by RP-HPLC as described in Protocol 1.
-
Data Analysis: a. Determine the percentage of intact this compound remaining at each time point for each temperature. b. Compare the degradation profiles to assess the thermal stability of the peptide.
Visualizations
This compound Stability Assay Workflow
The following diagram illustrates the general workflow for conducting an this compound stability assay.
Caption: General workflow for assessing the stability of the this compound peptide.
This compound Intracellular Mechanism of Action
While not directly related to its degradation, understanding the mechanism of action of this compound is important for interpreting activity assays that may be performed in conjunction with stability studies. This compound acts intracellularly, and its entry into bacterial cells is often facilitated by membrane-permeabilizing peptides.
Caption: this compound's intracellular mechanism of action, often requiring a synergistic peptide.
References
- 1. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
Protocol for High-Yield Expression and Purification of Abaecin using a SUMO Fusion System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) are promising therapeutic agents to combat the rise of antibiotic-resistant bacteria. Abaecin, a proline-rich AMP from the honeybee Apis mellifera, has demonstrated a broad spectrum of bacteriolytic activity. However, the production of AMPs in recombinant systems can be challenging due to their small size, susceptibility to proteolytic degradation, and potential toxicity to the host organism.
The Small Ubiquitin-related Modifier (SUMO) fusion tag system offers a robust solution to these challenges. The SUMO tag acts as a chaperonin, enhancing the solubility and proper folding of the fusion protein, while also protecting the target peptide from degradation by host proteases.[1][2][3] This application note provides a detailed protocol for the expression and purification of this compound in Escherichia coli using a SUMO fusion system, based on established methodologies.[1][2][4]
Principle
The expression strategy involves the production of a fusion protein comprising a 6xHis tag, the SUMO protein, and the this compound peptide (6xHis-SUMO-abaecin). The N-terminal 6xHis tag facilitates purification of the fusion protein using immobilized metal affinity chromatography (IMAC). Subsequently, the SUMO tag is specifically cleaved by a SUMO protease, releasing the this compound peptide with a desired N-terminus. The liberated SUMO tag and the SUMO protease, both containing a 6xHis tag, can then be removed by a second round of IMAC, resulting in a purified this compound peptide.[3][4]
Experimental Workflow
Caption: Experimental workflow for SUMO-fusion this compound expression and purification.
Materials and Reagents
-
Expression Vector: pKSEC1 or a similar prokaryotic expression vector containing a 6xHis-SUMO tag.
-
Host Strain: E. coli BL21(DE3) or a similar expression strain.
-
Culture Media: Luria-Bertani (LB) broth and agar, supplemented with the appropriate antibiotic.
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
-
SUMO Protease Cleavage Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT.
-
SUMO Protease: Commercially available or purified in-house.
-
IMAC Resin: Ni-NTA agarose or similar.
-
General Reagents: Lysozyme, DNase I, protease inhibitors, DTT, PMSF.
Experimental Protocols
Vector Construction and Transformation
-
Gene Design and Synthesis:
-
Design the coding sequence for the 34-amino-acid this compound peptide.
-
For optimal expression in E. coli, codon-optimize the this compound gene sequence. Studies have shown that a combination of the native SUMO sequence with a codon-optimized this compound sequence can lead to high expression levels.[2][4]
-
Synthesize the gene and clone it into the expression vector downstream of the 6xHis-SUMO tag. The pKSEC1 vector is a suitable option designed for this purpose.[1][2][4]
-
-
Transformation:
-
Transform the constructed plasmid into a competent E. coli expression strain, such as BL21(DE3).
-
Plate the transformed cells on LB agar containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
Protein Expression
-
Starter Culture: Inoculate a single colony from the agar plate into 10 mL of LB broth with the selective antibiotic. Incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[5]
-
Incubation: Reduce the temperature to 30°C and continue to incubate for 3-4 hours with shaking.[5]
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Purification of SUMO-Abaecin Fusion Protein
-
Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer per liter of culture.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Add DNase I to reduce viscosity and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant, which contains the soluble fusion protein.[4]
-
-
IMAC Purification (Step 1):
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the 6xHis-SUMO-abaecin fusion protein with 5-10 column volumes of Elution Buffer.
-
Collect the elution fractions and analyze by SDS-PAGE to confirm the presence and purity of the fusion protein.
-
Cleavage of the SUMO Tag and Purification of this compound
-
Buffer Exchange: Exchange the buffer of the purified fusion protein to SUMO Protease Cleavage Buffer using dialysis or a desalting column.
-
SUMO Protease Cleavage:
-
Add SUMO protease to the fusion protein solution. The optimal enzyme-to-substrate ratio should be determined empirically, but a starting point of 1:100 (w/w) is recommended.
-
Incubate the reaction at 4°C overnight or at room temperature for 3-4 hours.[5]
-
Monitor the cleavage efficiency by SDS-PAGE.
-
-
IMAC Purification (Step 2):
-
After cleavage, the solution will contain the target this compound peptide, the 6xHis-SUMO tag, and the 6xHis-tagged SUMO protease.
-
Reload the cleavage reaction mixture onto a freshly equilibrated Ni-NTA column.
-
The this compound peptide, now lacking a His-tag, will not bind to the resin and will be collected in the flow-through.
-
The 6xHis-SUMO tag and the 6xHis-SUMO protease will bind to the column.
-
Collect and concentrate the flow-through containing the purified this compound.
-
-
Final Analysis:
-
Assess the purity of the final this compound product by SDS-PAGE and confirm its identity by mass spectrometry (e.g., MALDI-TOF).[2]
-
Data Presentation
Table 1: Codon Optimization and Relative Expression Levels
| 6xHis-SUMO Sequence | This compound Sequence | Relative Expression Level | Reference |
| Native | Codon-optimized | Highest | [4] |
| Codon-optimized | Native | 2.8-fold lower | [4] |
| Codon-optimized | Codon-optimized | 3.5-fold lower | [4] |
Table 2: Antibacterial Activity of Purified this compound Derivative
| Peptide | Concentration | Target Bacterium | Observed Effect | Reference |
| 29-aa this compound derivative | 1.7 µg | Bacillus subtilis | Anti-B. subtilis activity | [4] |
| Cecropin B | 0.125 µg | Bacillus subtilis | No antimicrobial activity alone | [4] |
| 29-aa this compound derivative + Cecropin B | 1.7 µg + 0.125 µg | Bacillus subtilis | 40% increase in antimicrobial activity | [4] |
| 29-aa this compound derivative + Cecropin B | 1.7 µg + 0.25 µg | Bacillus subtilis | Further enhancement of antibacterial activity | [4] |
Note: A 29-amino-acid this compound derivative was produced after cleavage in the cited study. This derivative still retained the binding sequence for its target protein, DnaK.[2][4]
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for this compound in bacteria.
This compound is a proline-rich, non-glycosylated antimicrobial peptide that functions by targeting intracellular components.[4] It can enter bacterial cells, a process that is enhanced by the presence of pore-forming peptides like cecropin A.[4] Once inside the cell, this compound's target is the DnaK heat shock protein.[4] By inhibiting DnaK, this compound disrupts protein metabolism, leading to bacterial cell death.[4]
Conclusion
The SUMO fusion system is an effective platform for the high-yield production of soluble and active this compound in E. coli. This protocol provides a comprehensive guide for researchers to express and purify this promising antimicrobial peptide for further investigation and potential therapeutic development. The use of codon optimization and a two-step IMAC purification process ensures an efficient and scalable method for obtaining pure this compound.
References
- 1. A new prokaryotic expression vector for the expression of antimicrobial peptide this compound using SUMO fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifesensors.com [lifesensors.com]
- 4. A new prokaryotic expression vector for the expression of antimicrobial peptide this compound using SUMO fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.fredhutch.org [research.fredhutch.org]
Abaecin: Application Notes and Protocols for Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abaecin is a proline-rich antimicrobial peptide (PrAMP) originally isolated from the honeybee (Apis mellifera)[1]. It is a key component of the bee's innate immune system and has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[2][3]. Unlike many other antimicrobial peptides that act by disrupting the cell membrane, this compound primarily functions by entering the bacterial cell and interacting with intracellular targets, most notably the molecular chaperone DnaK[4][5]. This unique mechanism of action, coupled with its potential for synergistic activity with other antimicrobial agents and its ability to modulate host inflammatory responses, makes this compound a compelling candidate for therapeutic agent development[4][6][7].
These application notes provide a comprehensive overview of this compound, including its biological properties, and detailed protocols for its evaluation as a potential therapeutic agent.
Biological and Physicochemical Properties
-
Structure: this compound is a 34-amino acid peptide characterized by a high content of proline residues, which prevents the formation of a stable α-helical structure in aqueous solutions[2][5]. The sequence of honeybee this compound is: YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY-OH[5].
-
Mechanism of Action: this compound's primary intracellular target is the bacterial chaperone protein DnaK[4][5]. It is believed to inhibit DnaK's function, thereby disrupting protein folding and other essential cellular processes. However, this compound's entry into bacterial cells is often facilitated by membrane-permeabilizing peptides, with which it exhibits strong synergistic effects[4][7].
-
Antimicrobial Spectrum: this compound shows activity against a range of bacteria. Notably, its efficacy is significantly enhanced when used in combination with other antimicrobial peptides, such as hymenoptaecin or cecropins[4][7].
-
Synergistic Potential: A key feature of this compound is its ability to potentiate the activity of other antimicrobial peptides. This synergy allows for effective antimicrobial action at lower concentrations of the individual peptides, potentially reducing the risk of toxicity and resistance development[4][7].
-
Immunomodulatory Effects: Recent studies have shown that this compound can modulate inflammatory responses. For instance, it has been shown to alleviate colitis in mice by reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and by inhibiting the NF-κB and MAPK signaling pathways[6].
Quantitative Data Summary
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | This compound MIC (µM) | This compound + Hymenoptaecin MIC (µM) | Reference |
| Escherichia coli D31 | > 200 | 20 (this compound) + 1.3 (Hymenoptaecin) | [4] |
| Escherichia coli 498 | > 200 | 1.25 - 20 (this compound) enhances hymenoptaecin bactericidal effects | [4] |
| Apidaecin-resistant Xanthomonas strain | Active | Not Reported | [1][8] |
| Bacillus subtilis | Not specified, but activity is present | 2-3 times greater bacteriolytic activity with cecropin B | [5] |
Note: MIC values for this compound alone are often high, highlighting the importance of its synergistic interactions.
Table 2: Synergistic Activity of this compound with other AMPs
| Partner Peptide | Test Organism | Observation | Reference |
| Hymenoptaecin | E. coli | This compound (1.25-20 µM) enhances the bactericidal effects of hymenoptaecin. | [4] |
| Cecropin A | E. coli | This compound (20 µM) increases membrane permeabilization effects of sublethal cecropin A (0.3 µM). | [7] |
| Stomoxyn | E. coli | This compound (20 µM) increases membrane permeabilization effects of sublethal stomoxyn (0.05 µM). | [7] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Colitis
| Parameter | Treatment Group | Result | Reference |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ) | This compound | Significant reduction in cytokine concentrations. | [6] |
| NF-κB / MAPK Signaling Pathway | This compound | Reduced phosphorylation of pathway proteins. | [6] |
| Intestinal Microbial Composition | This compound | Improved composition of intestinal microorganisms. | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for cationic antimicrobial peptides like this compound, considering their unique properties.
Materials:
-
Test peptide (this compound) and synergistic peptide (e.g., Hymenoptaecin)
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[9]
-
Sterile 96-well polypropylene microtiter plates (low-binding)[9]
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[9]
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard)[9].
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells[9].
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adsorption[10].
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate[9].
-
Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells to achieve the final desired concentrations.
-
Include a growth control (bacteria without peptide) and a sterility control (MHB without bacteria).
-
For synergy testing, add a fixed sub-inhibitory concentration of the partner peptide to all wells containing the this compound dilutions.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the organism[9]. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Same as for MIC determination.
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Mueller-Hinton Agar (MHA) plates.
Protocol:
-
Prepare bacterial cultures and peptide solutions at desired concentrations (e.g., 1x, 2x, and 4x MIC) in MHB.
-
Incubate the cultures at 37°C with shaking[9].
-
At various time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw aliquots from each culture tube.
-
Viable Cell Counting: Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates[9].
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
Data Analysis:
-
Plot the log10 CFU/mL against time for each peptide concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum[9].
Cytotoxicity Assay (Hemolysis)
This assay is crucial to assess the safety of this compound for therapeutic use.
Materials:
-
Freshly drawn human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v) as a positive control for 100% hemolysis
-
This compound solutions of varying concentrations
Protocol:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.
-
Add 100 µL of the RBC suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the wells.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for MIC determination of this compound.
References
- 1. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of an this compound-like antimicrobial peptide identified from a Pteromalus puparum cDNA clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 6. The antimicrobial peptide this compound alleviates colitis in mice by regulating inflammatory signaling pathways and intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The functional interaction between this compound and pore-forming peptides indicates a general mechanism of antibacterial potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Abaecin Solubility for In vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the antimicrobial peptide, abaecin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a proline-rich, cationic antimicrobial peptide originally isolated from the honeybee (Apis mellifera).[1][2][3] Like many antimicrobial peptides (AMPs), its amphipathic nature, which is crucial for its biological activity, can also lead to challenges with solubility in aqueous solutions.[4] Poor solubility can result in peptide precipitation, inaccurate concentration measurements, and reduced bioactivity in in vitro assays.[5]
Q2: I'm observing a precipitate or cloudiness when I try to dissolve my lyophilized this compound. What are the likely causes?
A2: Several factors can contribute to poor this compound solubility:
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[4] As a cationic peptide, this compound is more soluble in acidic conditions.[5]
-
High Peptide Concentration: At higher concentrations, this compound molecules may self-associate and aggregate, leading to precipitation.[4]
-
Buffer Composition: The ionic strength and composition of the buffer can significantly impact peptide solubility.[4][6] Some buffers may promote aggregation more than others.[7]
-
Improper Handling: Lyophilized peptides can be hygroscopic. Absorbed moisture can affect solubility.
Q3: What is the general mechanism of action for this compound?
A3: this compound exhibits bactericidal activity by targeting intracellular components.[2][8] A key target is the bacterial chaperone DnaK.[8][9] this compound's entry into the bacterial cell is often enhanced by the presence of pore-forming peptides, such as hymenoptaecin, with which it acts synergistically.[8][9][10]
Troubleshooting Guide
Problem: this compound precipitate forms in aqueous buffer (e.g., PBS).
This troubleshooting guide provides a systematic approach to improving this compound solubility.
Caption: Troubleshooting workflow for dissolving this compound.
Solution 1: pH Adjustment
Since this compound is a cationic peptide, its solubility is enhanced in acidic conditions.[5]
-
Initial Step: Attempt to dissolve the peptide in a small volume of sterile, 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in water.
-
Dilution: Once fully dissolved, slowly add the desired assay buffer to the peptide solution while gently vortexing to reach the final concentration.
Solution 2: Use of Co-solvents
For highly hydrophobic peptides, organic solvents can aid in initial dissolution.[5]
-
Initial Step: Dissolve the peptide in a minimal amount of dimethyl sulfoxide (DMSO).[11][12]
-
Dilution: Slowly dilute this stock solution into the aqueous experimental buffer.
-
Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system. For most cell-based assays, the final DMSO concentration should not exceed 0.5%.[13]
Solution 3: Sonication
Sonication can help break up peptide aggregates and facilitate dissolution.[5][14]
-
After adding the solvent, place the vial in a sonicator water bath for a few minutes.
-
Visually inspect the solution for any remaining particulate matter.
Data Presentation: Solubilizing Agents for this compound
The following table summarizes common solvents and their recommended starting concentrations for dissolving this compound and similar cationic antimicrobial peptides.
| Solubilizing Agent | Mechanism of Action | Typical Starting Concentration | Advantages | Limitations |
| Sterile Deionized Water | Aqueous Solvent | N/A | Most biocompatible. | May not be effective if the peptide has significant hydrophobic regions. |
| 0.1% Acetic Acid | pH Modification | N/A | Increases net positive charge, improving solubility of cationic peptides.[4] | May alter the pH of the final assay medium. |
| 0.1% Trifluoroacetic Acid (TFA) | pH Modification/ Ion Pairing | N/A | Similar to acetic acid, effective for cationic peptides. | Can interfere with certain biological assays. |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | < 0.5% (final) | High solubilizing power for many peptides.[11][13] | Can be toxic to cells at higher concentrations.[13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Initial Dissolution: Add a small amount of 0.1% acetic acid in sterile, deionized water to the lyophilized this compound.
-
Vortex/Sonicate: Gently vortex or sonicate the solution for a few minutes until the peptide is fully dissolved.[4]
-
Dilution (if necessary): If a different buffer is required for the experiment, slowly add the final buffer to the dissolved peptide stock with gentle mixing.
-
Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. Flash freeze the aliquots in liquid nitrogen and store at -80°C.[4]
Protocol 2: In Vitro Antimicrobial Activity Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]
-
Prepare Peptide Dilutions: Serially dilute the this compound stock solution in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Prepare Bacterial Inoculum: Grow the target bacteria in MHB to the mid-logarithmic phase. Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
-
Controls: Include positive controls (bacteria with no peptide) and negative controls (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualization
This compound's Synergistic Mechanism of Action
Caption: Synergistic action of this compound and pore-forming peptides.
References
- 1. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 2. uniprot.org [uniprot.org]
- 3. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Buffering capacity is determinant for restoring early α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The functional interaction between this compound and pore-forming peptides indicates a general mechanism of antibacterial potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codon Usage for Abaecin Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of the antimicrobial peptide, abaecin.
Frequently Asked Questions (FAQs)
Q1: Why is codon optimization necessary for expressing this compound in a heterologous host?
A1: Codon optimization is crucial for achieving high-level expression of foreign genes.[1] Different organisms exhibit a "codon bias," meaning they preferentially use certain codons for encoding amino acids over others that are synonymous.[2][3] This bias is linked to the abundance of corresponding tRNA molecules.[2][4] When expressing this compound, which is native to honeybees (Apis mellifera), in a host like E. coli or Pichia pastoris, the original gene sequence may contain codons that are rare in the host.[2][4][5] This can lead to translational inefficiencies, resulting in low protein yield, truncated proteins, or even altered protein folding and function.[1][6] By redesigning the this compound gene to use codons favored by the expression host, the translational efficiency and overall protein expression can be significantly improved.[7][8]
Q2: I have low or no expression of my codon-optimized this compound construct. What are the possible causes and solutions?
A2: Low or no expression of a codon-optimized gene can stem from several factors. Common issues include inefficient transcription or translation, protein instability, or toxicity of the expressed peptide to the host organism.
Troubleshooting Steps:
-
Verify the sequence: Ensure there are no mutations in your cloned sequence, especially in the promoter, ribosome binding site, or start codon.
-
mRNA secondary structure: The 5' end of the mRNA can form secondary structures that hinder ribosome binding and translation initiation. Analyze your sequence for such structures and consider re-optimizing to minimize them.[7]
-
Promoter strength and regulation: If using an inducible promoter, ensure optimal induction conditions (inducer concentration, temperature, cell density).[9] For toxic proteins like this compound, a tightly regulated promoter is recommended to minimize basal expression.[9]
-
Host cell viability: this compound can be toxic to the host cells, leading to poor growth and low protein yields.[9] Using a fusion tag like the Small Ubiquitin-related Modifier (SUMO) can help prevent toxicity.[10]
-
Protein degradation: The expressed this compound may be susceptible to degradation by host cell proteases.[9] Strategies to mitigate this include using protease-deficient host strains and optimizing expression temperatures.[9]
Q3: My expressed this compound is insoluble and forming inclusion bodies. How can I improve its solubility?
A3: Inclusion body formation is a common challenge, particularly in E. coli, when proteins are overexpressed or misfolded.[8][11]
Strategies to Enhance Solubility:
-
Lower expression temperature: Reducing the temperature after induction (e.g., from 37°C to 16-25°C) can slow down protein synthesis, allowing more time for proper folding.[9]
-
Use of fusion tags: Fusion tags like SUMO, maltose-binding protein (MBP), or glutathione S-transferase (GST) are known to enhance the solubility of their fusion partners.[9][10] The SUMO tag, in particular, has been shown to be effective for this compound, with most of the expressed fusion protein found in the soluble fraction.[10][12]
-
Co-expression with chaperones: Molecular chaperones can assist in the proper folding of recombinant proteins.[9]
-
Periplasmic expression: In Gram-negative bacteria like E. coli, targeting the protein to the periplasm can provide a more favorable environment for folding and reduce exposure to cytoplasmic proteases.[9]
-
Choice of expression host: Some expression systems, like Bacillus subtilis, are capable of secreting the protein into the culture medium, which can simplify purification and often results in a soluble, active product.[11]
Q4: Can codon optimization negatively impact my results?
A4: While generally beneficial, codon optimization can sometimes lead to unexpected negative outcomes. In one study, a codon-optimized variant of the vip3Aa11 gene in maize resulted in a truncated, inactive protein.[1] It was discovered that a synonymous codon change at the fourth amino acid position influenced the selection of the translation initiation site.[1] This highlights that the context of codons, not just their individual frequency, can be critical. Additionally, altering the codon sequence can sometimes affect protein folding and conformation.[6] Therefore, it is important to not only match codon usage but also to analyze the optimized sequence for potential issues like cryptic start sites or splice sites.
Troubleshooting Guides
Low this compound Expression Levels
This guide provides a systematic approach to troubleshooting low expression yields of codon-optimized this compound.
Caption: Troubleshooting workflow for low this compound expression.
This compound Inclusion Body Formation
This guide outlines steps to address the issue of insoluble this compound expression.
Caption: Troubleshooting workflow for this compound inclusion bodies.
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies on this compound expression.
Table 1: Relative Expression Levels of Different 6xHis-SUMO-Abaecin Constructs in E. coli
| Construct | Relative Expression Level | Solubility | Reference |
| 6xHisSUMO (Native) - this compound (Codon-Optimized) | Highest (100%) | Mostly soluble | [10] |
| 6xHisSUMO (Codon-Optimized) - this compound (Native) | ~35.7% | Data not specified | [10] |
| 6xHisSUMO (Codon-Optimized) - this compound (Codon-Optimized) | ~28.6% | Data not specified | [10] |
This study found that the combination of the native SUMO sequence with a codon-optimized this compound gene resulted in the highest expression levels, which were 2.8 and 3.5 times higher than the other two constructs, respectively.[10]
Table 2: Antimicrobial Activity of Recombinant this compound
| Peptide(s) | Concentration | Target Organism | Outcome | Reference |
| 29-aa this compound derivative | 1.7 µg | Bacillus subtilis | Antimicrobial activity observed | [10] |
| Cecropin B | 0.125 µg | Bacillus subtilis | No antimicrobial activity observed | [10] |
| 29-aa this compound (1.7 µg) + Cecropin B (0.125 µg) | Combined | Bacillus subtilis | 40% increase in antimicrobial activity | [10] |
| 29-aa this compound + Cecropin B (0.25 µg) | Combined | Bacillus subtilis | Further enhancement of antibacterial activity | [10] |
The combination of a 29-amino-acid this compound derivative with cecropin B showed a synergistic effect, resulting in bacteriolytic activity 2 to 3 times greater than that of this compound alone.[12][13]
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
This protocol outlines the general steps for designing and obtaining a codon-optimized this compound gene for expression in E. coli.
-
Obtain the this compound Amino Acid Sequence: Start with the known 34-amino-acid sequence of this compound from Apis mellifera.
-
Select a Codon Optimization Tool: Use a commercially available or free online tool to perform the codon optimization. These tools utilize codon usage tables specific to the chosen expression host (E. coli K-12 in this case).[3][14]
-
Input Parameters for Optimization:
-
Gene Synthesis: The final optimized DNA sequence is typically synthesized commercially. The synthesized gene is often delivered cloned into a standard vector, such as pUC57.[5]
-
Sequence Verification: Upon receipt, the synthesized gene should be fully sequenced to ensure its accuracy.
Protocol 2: Expression of SUMO-Abaecin in E. coli
This protocol describes the expression and purification of a 6xHis-SUMO-abaecin fusion protein.
-
Cloning: Subclone the codon-optimized this compound gene into a suitable expression vector, such as pKSEC1 or another vector containing an N-terminal 6xHis-SUMO tag.[10][12] The vector should have an inducible promoter (e.g., T7).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Use the starter culture to inoculate a larger volume of expression media (e.g., LB or Superbroth).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Continue to incubate the culture. For improved solubility, consider reducing the temperature to 16-25°C for overnight incubation.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or other mechanical means.
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
-
Purification (under native conditions):
-
Apply the soluble fraction to a Ni-NTA affinity chromatography column.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the 6xHis-SUMO-abaecin fusion protein using an elution buffer containing imidazole.
-
-
Cleavage of the SUMO Tag:
-
Final Purification:
-
Pass the cleavage reaction mixture back over the Ni-NTA column. The 6xHis-SUMO tag will bind to the column, while the cleaved this compound will be collected in the flow-through.
-
Analyze the purified this compound by SDS-PAGE and confirm its identity by mass spectrometry.
-
Visualizations
This compound Expression Workflow
This diagram illustrates the end-to-end process from gene design to purified peptide.
References
- 1. Frontiers | Impact of codon optimization on vip3Aa11 gene expression and insecticidal efficacy in maize [frontiersin.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 4. youtube.com [youtube.com]
- 5. Heterologous expression of this compound peptide from Apis mellifera in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon usage bias regulates gene expression and protein conformation in yeast expression system P. pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.azenta.com [web.azenta.com]
- 8. Effect of Codon Optimization on Expression Levels of a Functionally Folded Malaria Vaccine Candidate in Prokaryotic and Eukaryotic Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aragen’s Solutions for Mitigating Challenges in Recombinant Protein Production - Aragen Life Sciences [aragen.com]
- 10. A new prokaryotic expression vector for the expression of antimicrobial peptide this compound using SUMO fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel expression vector for the secretion of this compound in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new prokaryotic expression vector for the expression of antimicrobial peptide this compound using SUMO fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 14. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
Technical Support Center: Recombinant Abaecin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recombinant production of the antimicrobial peptide, abaecin.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding recombinant this compound production.
| Question ID | Question | Answer |
| ABA-FAQ-001 | What are the most common expression systems for recombinant this compound? | The most commonly used expression systems are Escherichia coli and Bacillus subtilis. Pichia pastoris has also been successfully utilized. Each system has its own advantages and disadvantages regarding yield, cost, and post-translational modifications.[1][2][3] |
| ABA-FAQ-002 | Why is recombinant this compound often toxic to the E. coli host? | This compound can be lethal to E. coli because it has been shown to inhibit intracellular DnaK, a crucial chaperone protein involved in protein folding.[4] This toxicity can lead to poor cell growth and low protein yields. |
| ABA-FAQ-003 | What is the purpose of using a SUMO fusion tag for this compound expression? | A Small Ubiquitin-like Modifier (SUMO) tag is used to increase the yield of recombinant this compound by enhancing its solubility and preventing degradation within the host cell.[5] The SUMO tag can also mitigate the toxicity of this compound to the host, leading to improved expression levels.[5] |
| ABA-FAQ-004 | Is codon optimization necessary for this compound expression? | Yes, codon optimization is crucial for maximizing the expression of this compound in a heterologous host.[6][7] Replacing rare codons with those frequently used by the expression host (e.g., E. coli or P. pastoris) can significantly improve translational efficiency and overall protein yield.[6][8][9][10] |
| ABA-FAQ-005 | Does purified recombinant this compound have strong antimicrobial activity on its own? | Recombinant this compound often exhibits weak activity against Gram-negative bacteria when used alone.[4][11] Its potency is significantly enhanced when used in combination with pore-forming antimicrobial peptides like cecropin A, hymenoptaecin, or stomoxyn.[4][5][11] |
| ABA-FAQ-006 | What is the typical molecular weight of recombinant this compound? | The native this compound peptide is approximately 3.9 kDa.[12] When expressed as a fusion protein, for example with a 6xHis-SUMO tag, the molecular weight will be significantly higher. The final product after tag cleavage should correspond to the expected molecular weight of this compound. |
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental workflow.
Expression Issues
| Problem ID | Problem | Possible Causes | Recommended Solutions |
| ABA-TS-EXP-01 | No or very low expression of this compound fusion protein. | - Toxicity of this compound: The expressed peptide may be killing the host cells. - Codon bias: The this compound gene may contain codons that are rare in the expression host, leading to translational stalling.[10] - Plasmid issues: Incorrect plasmid sequence or promoter problems. | - Use a fusion tag like SUMO to sequester the peptide and reduce toxicity.[5] - Optimize the codon usage of the this compound gene for the specific expression host.[6][7][8][9] - Sequence-verify your plasmid construct. - Lower the induction temperature (e.g., 18-25°C) to slow down protein expression and reduce toxicity.[13][14] |
| ABA-TS-EXP-02 | This compound is expressed as insoluble inclusion bodies in E. coli. | - High expression rate: Rapid protein synthesis can overwhelm the cell's folding machinery.[14] - Hydrophobic nature of the peptide: this compound has hydrophobic regions that can promote aggregation. | - Lower the expression temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG).[13][14] - Use a solubility-enhancing fusion tag such as SUMO or Maltose Binding Protein (MBP). - If inclusion bodies persist, they will need to be solubilized and the protein refolded. |
Purification & Cleavage Issues
| Problem ID | Problem | Possible Causes | Recommended Solutions |
| ABA-TS-PUR-01 | Low yield of purified fusion protein. | - Poor binding to affinity resin: Suboptimal buffer conditions (pH, salt concentration). - Protein degradation: Proteases in the cell lysate may be degrading the protein. - Loss during wash steps: Wash buffers may be too stringent, causing the protein to elute prematurely. | - Optimize the pH and salt concentration of your binding, wash, and elution buffers.[13] - Add protease inhibitors to your lysis buffer. - Perform small-scale trials to test different wash buffer compositions. |
| ABA-TS-PUR-02 | Inefficient cleavage of the SUMO tag. | - Inactive SUMO protease: Improper storage or degradation of the enzyme. - Inhibitory buffer components: High salt or imidazole concentrations can inhibit protease activity. - Steric hindrance: The cleavage site on the fusion protein may not be accessible to the protease.[15] - Absence of reducing agent: SUMO proteases are cysteine proteases and require a reducing environment.[15] | - Use fresh or properly stored SUMO protease. Test its activity on a control substrate.[15][16] - Perform dialysis or use a desalting column to exchange the buffer after affinity purification to remove imidazole and optimize salt concentration.[15] - Increase the protease-to-substrate ratio and incubation time.[15] - Ensure your cleavage buffer contains a reducing agent like DTT or TCEP.[15][16] |
| ABA-TS-PUR-03 | Precipitation of this compound after tag removal. | - Low solubility of untagged this compound: The SUMO tag was keeping the peptide soluble. - Incorrect buffer conditions: The pH or ionic strength of the buffer may not be optimal for this compound solubility. | - Perform the cleavage reaction in a buffer that is optimal for this compound solubility. This may require screening different pH values and salt concentrations. - Consider performing the cleavage reaction at a lower protein concentration. |
Activity Issues
| Problem ID | Problem | Possible Causes | Recommended Solutions |
| ABA-TS-ACT-01 | Purified this compound shows no or low antimicrobial activity. | - Misfolded protein: The protein may not have adopted its correct three-dimensional structure. - Degradation: The peptide may have been degraded during purification or storage. - Assay conditions: The inherent activity of this compound is weak against many bacteria without a potentiating agent.[4][11] | - If the protein was refolded from inclusion bodies, optimize the refolding protocol. - Analyze the purified peptide by mass spectrometry to confirm its integrity. - Perform the antimicrobial assay in combination with a sublethal concentration of a pore-forming peptide like cecropin A or hymenoptaecin.[4][5][11] |
Section 3: Quantitative Data Summary
This section summarizes key quantitative data from various studies on recombinant this compound production.
Table 1: Comparison of Recombinant this compound Expression Systems
| Expression System | Fusion Partner/Vector | Yield | Reference |
| Bacillus subtilis | TEV cleavage site, beta-glucanase signal peptide | Up to 1 g/L | [11] |
| Pichia pastoris | pPIC9 vector with His-tag | Expression confirmed, quantitative yield not specified for this compound | [8][9] |
| Escherichia coli | 6xHis-SUMO | Expression level of native SUMO with codon-optimized this compound was 2.8 to 3.5 times higher than other constructs. | N/A |
Table 2: Antimicrobial Activity of Recombinant this compound
| Target Organism | This compound Concentration | Co-treatment | Outcome | Reference |
| Escherichia coli | Up to 200 µM | None | No detectable activity | [4] |
| Escherichia coli | 1.25 µM | Hymenoptaecin (>2 µM) | Enhanced bactericidal effects | [4] |
| Bacillus subtilis | 1.7 µg | Cecropin B (0.125 µg) | 40% increase in antimicrobial activity | N/A |
| Escherichia coli | 10 and 25 µg (of lyophilized supernatant) | None | Significant growth inhibition | [8][9] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol: Expression of 6xHis-SUMO-Abaecin in E. coli
-
Transformation: Transform the expression vector (e.g., pET-SUMO derivative containing the codon-optimized this compound gene) into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubation: Continue to incubate the culture at the lower temperature for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol: Purification and Cleavage of 6xHis-SUMO-Abaecin
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) supplemented with lysozyme, DNase I, and a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0).
-
-
Buffer Exchange: Exchange the buffer of the eluted protein solution to a cleavage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0) using a desalting column or dialysis.
-
SUMO Tag Cleavage:
-
Add SUMO protease to the protein solution at an optimized enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate at 4°C overnight or for 2-4 hours at room temperature.
-
-
Removal of Tag and Protease:
-
Pass the cleavage reaction mixture through a second Ni-NTA column.
-
The untagged this compound will be collected in the flow-through, while the His-tagged SUMO and His-tagged SUMO protease will bind to the resin.
-
Protocol: Antimicrobial Broth Microdilution Assay
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) in a suitable broth medium to the mid-logarithmic phase.
-
Dilution Series: Prepare a two-fold serial dilution of the purified recombinant this compound in a 96-well microtiter plate. Also, prepare a dilution series of a potentiating peptide (e.g., cecropin A) if performing a synergy assay.
-
Inoculation: Dilute the mid-log phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add it to each well of the microtiter plate.
-
Controls: Include wells with bacteria only (positive growth control) and wells with medium only (negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600 of each well.
Section 5: Visualizations
This section provides diagrams to illustrate key workflows and relationships in recombinant this compound production.
Caption: Experimental workflow for recombinant this compound production.
References
- 1. What Are the Differences Between Bacillus subtilis and E. coli as Expression Hosts? [synapse.patsnap.com]
- 2. Bacillus subtilis vs. E. coli: Which Is Better for Protein Expression? [synapse.patsnap.com]
- 3. Bacillus subtilis vs E. coli: Which Is Better for Secretion of Proteins? [synapse.patsnap.com]
- 4. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 6. web.azenta.com [web.azenta.com]
- 7. Improving cytidine and adenine base editors by expression optimization and ancestral reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous expression of this compound peptide from Apis mellifera in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous expression of this compound peptide from Apis mellifera in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel expression vector for the secretion of this compound in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
preventing abaecin degradation during purification
Welcome to the technical support center for the purification of abaecin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during the purification of this proline-rich antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a proline-rich antimicrobial peptide (PrAMP) originally isolated from the honeybee (Apis mellifera).[1][2] Like other peptides, it is susceptible to degradation by proteases, which can be abundant in the source material (e.g., insect hemolymph) or introduced during the purification process. Its high proline content can also influence its chromatographic behavior.[1]
Q2: What are the primary sources of this compound degradation during purification?
The main cause of this compound degradation during purification is enzymatic activity from proteases. These can be endogenous proteases from the expression host or source organism (e.g., serine proteases in insect hemolymph) or exogenous proteases introduced through contamination. This compound's stability can also be affected by non-optimal pH and temperature conditions.
Q3: How can I prevent this compound degradation during purification?
Preventing degradation is crucial for obtaining a high yield of active this compound. Key strategies include:
-
Use of Protease Inhibitors: Incorporating a protease inhibitor cocktail in your lysis and purification buffers is essential to inactivate a broad range of proteases.
-
Temperature Control: Performing all purification steps at low temperatures (e.g., 4°C) can significantly reduce protease activity.
-
pH Control: Maintaining an optimal pH for your purification buffers can enhance this compound stability. For many peptides, a slightly acidic pH can be beneficial, but this should be empirically determined.
-
Fusion Proteins: For recombinant expression, using a fusion tag like the Small Ubiquitin-like Modifier (SUMO) can protect this compound from degradation within the host cell and during initial purification steps.[2]
Q4: What is the recommended storage condition for purified this compound?
For long-term storage, it is recommended to store purified this compound in a lyophilized form at -20°C or -80°C. If in solution, store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation by Proteases | - Add a broad-spectrum protease inhibitor cocktail to all buffers.[3][4][5]- Ensure all purification steps are performed at 4°C. |
| Inefficient Cell Lysis (Recombinant) | - Optimize lysis method (e.g., sonication, French press).- Ensure complete cell disruption to release the peptide. |
| Poor Binding to Chromatography Resin | - Check and adjust the pH and ionic strength of your binding buffer.- Ensure the fusion tag (if used) is accessible for binding. |
| Precipitation of this compound | - Adjust buffer conditions (pH, salt concentration).- Consider adding stabilizing agents like glycerol (10-20%). |
Issue 2: Presence of Degradation Products in the Final Sample
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Protease Inhibition | - Increase the concentration of the protease inhibitor cocktail.- Use a cocktail specifically designed for the expression system (e.g., insect or bacterial).[4] |
| Harsh Elution Conditions | - Optimize the elution buffer to be as mild as possible while still effectively eluting this compound.- Neutralize the pH of eluted fractions immediately. |
| Instability at Room Temperature | - Minimize the time the sample is at room temperature during processing.- Keep samples on ice whenever possible. |
Experimental Protocols
Protocol 1: Purification of Native this compound from Honeybee Hemolymph
This protocol is adapted from the method described for the initial isolation of this compound.[1]
1. Hemolymph Collection:
- Induce an immune response in honeybees by challenging them with a non-pathogenic bacterial strain.
- Collect hemolymph from the bees into a pre-chilled tube containing a protease inhibitor cocktail.
2. Initial Fractionation:
- Centrifuge the collected hemolymph to remove hemocytes and debris.
- Subject the supernatant to solid-phase extraction (SPE) using a C18 cartridge to separate peptides from larger proteins.
- Elute the peptide fraction with an appropriate concentration of acetonitrile.
3. High-Performance Liquid Chromatography (HPLC):
- Further purify the peptide fraction using reversed-phase HPLC (RP-HPLC).
- Column: C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient of Mobile Phase B to elute this compound.
- Monitor the elution profile at 214 nm and 280 nm.
4. Purity Analysis:
- Analyze the collected fractions by mass spectrometry to identify the fraction containing this compound based on its molecular weight (approximately 3.88 kDa).[2]
- Assess purity using analytical RP-HPLC.
Protocol 2: Purification of Recombinant SUMO-tagged this compound
This protocol is based on a method for expressing and purifying this compound using a SUMO fusion tag to prevent degradation.[2]
1. Expression:
- Express the 6xHis-SUMO-abaecin fusion protein in an E. coli expression strain.
- Induce expression under optimized conditions (e.g., temperature, inducer concentration).
2. Cell Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
3. Affinity Chromatography:
- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
4. SUMO Tag Cleavage:
- Dialyze the eluted fusion protein against a buffer compatible with the SUMO protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0).
- Add SUMO protease and incubate at a specified temperature and time to cleave the SUMO tag.
5. Removal of SUMO Tag and Protease:
- Pass the cleavage reaction mixture through the Ni-NTA column again. The cleaved this compound will be in the flow-through, while the 6xHis-SUMO tag and His-tagged SUMO protease will bind to the resin.
6. Final Polishing:
- Further purify the this compound in the flow-through using RP-HPLC as described in Protocol 1.
Data Presentation
Table 1: Recommended Protease Inhibitor Cocktail Components for this compound Purification
| Inhibitor Class | Inhibitor | Target Proteases |
| Serine Proteases | AEBSF, Aprotinin, PMSF | Trypsin, Chymotrypsin, etc. |
| Cysteine Proteases | E-64, Leupeptin | Papain, Calpain, etc. |
| Aspartic Proteases | Pepstatin A | Pepsin, Cathepsin D, etc. |
| Metalloproteases | EDTA, 1,10-Phenanthroline | Aminopeptidases, etc. |
| Aminopeptidases | Bestatin | Aminopeptidases |
Note: Commercial cocktails are available with and without EDTA. EDTA-free versions are necessary for downstream applications involving metal chelate affinity chromatography.[6]
Visualizations
Caption: Experimental workflows for native and recombinant this compound purification.
Caption: Troubleshooting logic for low this compound yield and degradation.
References
- 1. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 3. interchim.fr [interchim.fr]
- 4. bio-protech.com.tw [bio-protech.com.tw]
- 5. bosterbio.com [bosterbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of Abaecin
Welcome to the technical support center for the synthesis of the antimicrobial peptide, abaecin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the synthesis process.
Troubleshooting Guide: Low Yield of Synthetic this compound
Low yield is a common and frustrating issue in the synthesis of peptides, particularly for a proline-rich peptide like this compound. This guide addresses specific problems you might encounter during both recombinant expression and solid-phase peptide synthesis (SPPS).
Recombinant Expression
Question: My recombinant this compound expression in E. coli is very low. What are the potential causes and how can I improve the yield?
Answer:
Low expression of recombinant this compound in E. coli can be attributed to several factors, primarily the inherent toxicity of antimicrobial peptides to the host cells and the challenges associated with expressing a small, proline-rich peptide.
Potential Causes and Solutions:
-
Codon Usage: The codon usage of the this compound gene from Apis mellifera may not be optimal for expression in E. coli.
-
Toxicity of this compound: As an antimicrobial peptide, this compound can be toxic to E. coli, leading to cell death or reduced growth.
-
Protein Degradation: Small peptides like this compound can be susceptible to proteolytic degradation within the host cell.
-
Solution: The use of a SUMO fusion tag can protect the peptide from degradation.[3]
-
-
Inclusion Body Formation: The expressed this compound may be insoluble and form inclusion bodies.
// Nodes start [label="Low this compound Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; codon [label="Suboptimal Codon Usage?", fillcolor="#FBBC05", fontcolor="#202124"]; toxicity [label="Host Cell Toxicity?", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Proteolytic Degradation?", fillcolor="#FBBC05", fontcolor="#202124"]; solubility [label="Inclusion Body Formation?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_codon [label="Optimize Codon Usage for E. coli", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sumo_tag [label="Use SUMO Fusion Tag", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; soluble_fraction [label="Improves Solubility", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; protects [label="Masks Toxicity & Prevents Degradation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Improved this compound Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> codon; start -> toxicity; start -> degradation; start -> solubility; codon -> optimize_codon; toxicity -> sumo_tag; degradation -> sumo_tag; solubility -> sumo_tag; optimize_codon -> end; sumo_tag -> soluble_fraction; sumo_tag -> protects; soluble_fraction -> end; protects -> end; } .enddot Caption: Troubleshooting workflow for low recombinant this compound yield in E. coli.
Question: I am expressing this compound in Pichia pastoris and the yield is poor. What should I check?
Answer:
Pichia pastoris is a robust system for expressing secreted proteins. However, several factors can lead to low yields of recombinant this compound.
Potential Causes and Solutions:
-
Codon Optimization: Similar to E. coli, the native codon usage of the this compound gene may not be ideal for P. pastoris.
-
Methanol Induction: The AOX1 promoter, which controls the expression, is induced by methanol. Improper induction will lead to low expression.
-
Solution: Ensure complete consumption of glycerol before inducing with methanol. Optimize the methanol concentration and induction time. Expression of this compound has been observed to be optimal at 72 hours of induction.[6]
-
-
Protease Degradation: P. pastoris can secrete proteases that may degrade the expressed this compound in the culture medium.
-
Solution: Consider using a protease-deficient P. pastoris strain.
-
Solid-Phase Peptide Synthesis (SPPS)
Question: My crude this compound yield after SPPS is significantly lower than expected. What are the common reasons for this?
Answer:
Low yield in SPPS of this compound is often due to its sequence characteristics, specifically its high proline and hydrophobic amino acid content.[7]
Potential Causes and Solutions:
-
Incomplete Deprotection: The Fmoc protecting group may not be fully removed from the N-terminus of the growing peptide chain, preventing the next amino acid from being coupled.
-
Solution: Increase the deprotection time with piperidine solution or perform a second deprotection step. Ensure the piperidine solution is fresh.
-
-
Poor Amino Acid Coupling: Steric hindrance from bulky amino acids and the formation of secondary structures on the resin can lead to inefficient coupling. This compound's multiple proline residues can make coupling challenging.[8][9]
-
Solution: Double-couple problematic amino acids. Use a more potent coupling reagent or a different solvent system to disrupt secondary structures.
-
-
Peptide Aggregation: The hydrophobic nature of certain residues in this compound can cause the growing peptide chains to aggregate on the resin, blocking reactive sites.[8][10]
-
Solution: Use a more polar solvent mixture (e.g., adding DMSO), increase the synthesis temperature, or incorporate backbone-protecting groups on specific residues.
-
// Nodes start [label="Low this compound Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotection [label="Incomplete Fmoc Deprotection?", fillcolor="#FBBC05", fontcolor="#202124"]; coupling [label="Poor Amino Acid Coupling?", fillcolor="#FBBC05", fontcolor="#202124"]; aggregation [label="On-Resin Aggregation?", fillcolor="#FBBC05", fontcolor="#202124"]; extend_deprotection [label="Increase Deprotection Time / Double Deprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; double_couple [label="Double Couple / Use Stronger Coupling Reagent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; change_solvent [label="Modify Solvent System (e.g., add DMSO) / Increase Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved this compound Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> deprotection; start -> coupling; start -> aggregation; deprotection -> extend_deprotection; coupling -> double_couple; aggregation -> change_solvent; extend_deprotection -> end; double_couple -> end; change_solvent -> end; } .enddot Caption: Troubleshooting workflow for low yield in this compound SPPS.
Frequently Asked Questions (FAQs)
Q1: Which recombinant expression system is best for producing this compound?
A1: Both E. coli and Pichia pastoris have been successfully used to express this compound.[1][5] Bacillus subtilis has also been reported as a high-yield expression system for this compound.[8] The choice of system depends on the desired post-translational modifications and the scale of production. A SUMO fusion system in E. coli has been shown to significantly improve soluble expression.[1][2]
Q2: How can I purify synthetic this compound?
A2: If you have expressed this compound with a His-tag, you can use Immobilized Metal Affinity Chromatography (IMAC), such as a Ni-NTA resin, for purification.[10][11] This is a robust and efficient one-step purification method.
Q3: My purified this compound is not active. What could be the problem?
A3: Inactivity of purified this compound could be due to several reasons:
-
Improper Folding: Although this compound is a small peptide, proper folding is essential for its activity. Ensure that the purification conditions are not denaturing the peptide.
-
Oxidation: If your this compound construct contains methionine or cysteine residues, they could be oxidized during purification.
-
Incomplete Removal of Fusion Tag: If a fusion tag like SUMO is not completely cleaved, it can interfere with the peptide's activity.
-
Degradation: The peptide may have been degraded during purification. It is advisable to use protease inhibitors during cell lysis and purification.
Q4: What is the expected yield for synthetic this compound?
A4: The yield of synthetic this compound can vary significantly depending on the synthesis method.
-
Recombinant Expression: In Bacillus subtilis, yields of up to 1 g/L have been reported.[8] For a similar proline-rich peptide, apidaecin, a yield of 418 mg/L was achieved in Pichia pastoris.[12] In P. pastoris, typical expression yields can exceed 1 g/L.[13]
-
Solid-Phase Peptide Synthesis (SPPS): The theoretical yield can be calculated based on the efficiency of each coupling and deprotection step. For a 34-amino acid peptide like this compound, even a 99% yield at each step (deprotection and coupling) would result in an overall theoretical yield of approximately 49.5%. A 99.5% yield at each step would give a theoretical yield of around 70.8%.
Quantitative Data Summary
Table 1: Comparison of Recombinant this compound Expression Strategies in E. coli
| Construct | Codon Optimization (SUMO) | Codon Optimization (this compound) | Relative Expression Level | Reference |
| 6xHisSUMO(N)-abaecin(C) | Native | Codon-optimized | Highest | [1] |
| 6xHisSUMO(C)-abaecin(N) | Codon-optimized | Native | ~3.5-fold lower than highest | [1] |
| 6xHisSUMO(C)-abaecin(C) | Codon-optimized | Codon-optimized | ~2.8-fold lower than highest | [1] |
Table 2: Reported Yields of Recombinant this compound and Related Peptides
| Peptide | Expression System | Yield | Reference |
| This compound | Bacillus subtilis | Up to 1 g/L | [8] |
| Apidaecin | Pichia pastoris | 418 mg/L | [12] |
| General | Pichia pastoris | > 1 g/L (typical) | [13] |
Experimental Protocols
Protocol 1: Recombinant Expression of His-SUMO-Abaecin in E. coli
This protocol is based on the methodology for expressing SUMO-fused this compound in E. coli.[1][2]
// Nodes start [label="Gene Synthesis & Cloning", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transform [label="Transformation into E. coli", fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Cell Culture & Induction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Cell Harvesting & Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification (Ni-NTA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleavage [label="SUMO Tag Cleavage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_purify [label="Final Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> transform; transform -> culture; culture -> harvest; harvest -> purify; purify -> cleavage; cleavage -> final_purify; final_purify -> end; } .enddot Caption: Workflow for recombinant this compound expression and purification.
-
Gene Synthesis and Cloning:
-
Synthesize the this compound gene with codon optimization for E. coli.
-
Clone the synthetic gene into an expression vector (e.g., pKSEC1) containing an N-terminal 6xHis-SUMO tag.[1]
-
-
Transformation:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 1 mM) and continue to culture for 4-6 hours at 37°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) and lyse the cells by sonication on ice.
-
Centrifuge the lysate to separate the soluble and insoluble fractions.
-
-
Purification of His-SUMO-Abaecin:
-
SUMO Tag Cleavage:
-
Dialyze the eluted protein against a suitable buffer for SUMO protease activity.
-
Add SUMO protease and incubate to cleave the SUMO tag from this compound.
-
-
Final Purification:
-
Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved 6xHis-SUMO tag and the SUMO protease (which is also His-tagged).
-
The flow-through will contain the purified this compound.
-
Protocol 2: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) of this compound
This is a general protocol for manual SPPS using the Fmoc/tBu strategy.[14][15][16]
-
Resin Preparation:
-
Swell the Fmoc-amino acid-loaded resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF) for 30 minutes in a reaction vessel.[14]
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add an activator base (e.g., DIPEA, 6-10 equivalents) and add the mixture to the resin.
-
Allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF to remove excess reagents and by-products.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each amino acid in the this compound sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with dichloromethane (DCM) and methanol, then dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
- 1. A new prokaryotic expression vector for the expression of antimicrobial peptide this compound using SUMO fusion tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 4. SUMO fusion technology for difficult-to-express proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel expression vector for the secretion of this compound in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. pichia.com [pichia.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Abaecin Concentration for Synergistic Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the antimicrobial peptide, abaecin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing successful synergistic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in synergistic studies?
A1: this compound is a proline-rich antimicrobial peptide (PrAMP) originally isolated from the honeybee (Apis mellifera).[1][2] It is a 34-amino acid peptide that often exhibits weak antimicrobial activity on its own, especially against Gram-negative bacteria.[3] However, its true potential is unlocked when combined with other antimicrobial agents, particularly pore-forming peptides. This potentiation of antimicrobial effect makes it an excellent candidate for synergistic studies aimed at developing novel combination therapies.[3][4]
Q2: What is the mechanism of this compound's synergistic action?
A2: this compound's synergistic activity is primarily observed with membrane-permeabilizing agents. These agents disrupt the bacterial cell membrane, creating pores that allow this compound to enter the bacterial cytoplasm. Once inside, this compound interacts with intracellular targets, a key one being the bacterial chaperone protein DnaK (a member of the Hsp70 family).[3][5][6] By inhibiting DnaK, this compound disrupts protein folding and other essential cellular processes, leading to bacterial cell death.[3][5]
Q3: What concentration range of this compound should I use in my experiments?
A3: The optimal concentration of this compound will depend on the specific bacterial strain, the synergistic partner, and the assay conditions. However, based on published studies, a general guideline is as follows:
-
When used alone: this compound has shown no detectable activity against E. coli at concentrations up to 200 μM.[3][7]
-
In combination studies: Synergistic effects have been observed with this compound concentrations as low as 1.25 μM.[3] A common concentration used in combination with sublethal concentrations of pore-forming peptides is around 20 μM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How do I interpret the results of a synergy assay?
A4: The most common method for quantifying synergy is by calculating the Fractional Inhibitory Concentration (FIC) index from a checkerboard assay. The FIC index is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Troubleshooting Guides
Issue 1: this compound peptide will not dissolve.
-
Possible Cause: this compound is a relatively hydrophobic peptide, which can make it difficult to dissolve in aqueous solutions.[1] Improper dissolution can lead to inaccurate concentration determination and unreliable results.[8]
-
Troubleshooting Steps:
-
Characterize your peptide: Determine the overall charge of your specific this compound sequence. This compound is a basic peptide.[1]
-
Initial Solvent Selection: For basic peptides, first, attempt to dissolve a small amount in sterile, distilled water.[9] If it does not dissolve, try a small amount of 10-30% acetic acid and then dilute with water.[9][10][11]
-
Use of Organic Solvents: If the peptide remains insoluble, use a small amount of a sterile organic solvent such as dimethyl sulfoxide (DMSO) to dissolve the peptide, and then slowly add it to your aqueous buffer with gentle vortexing.[9][10]
-
Sonication: Gentle sonication can help to break up aggregates and aid in dissolution.[8]
-
Issue 2: Inconsistent or non-reproducible results in checkerboard or time-kill assays.
-
Possible Cause 1: Peptide Adsorption: Peptides, particularly hydrophobic ones, can adsorb to plastic surfaces of microplates and pipette tips, leading to a lower effective concentration in your assay.[12][13]
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Utilize polypropylene or specially treated low-protein-binding microplates and pipette tips.[13][14]
-
Include a Detergent: Adding a small amount of a non-ionic detergent, such as 0.01% Tween-20, to your assay medium can help to reduce non-specific binding.[14]
-
Blocking Agents: In some cases, adding a blocking agent like Bovine Serum Albumin (BSA) can be effective, but be sure to test for any interference with your assay.[12]
-
-
Possible Cause 2: Peptide Degradation: Peptides are susceptible to degradation, especially with repeated freeze-thaw cycles and improper storage.[15]
-
Troubleshooting Steps:
-
Proper Storage: Store lyophilized this compound at -20°C or -80°C, protected from light.[15][16]
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[15]
-
Use Sterile Buffers: When preparing solutions, use sterile buffers to prevent microbial contamination and degradation.[15]
-
-
Possible Cause 3: TFA Contamination: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can remain as a counter-ion in the final product.[15][17] TFA can be cytotoxic and interfere with cellular assays.[15][17]
-
Troubleshooting Steps:
-
Check the Certificate of Analysis: The certificate of analysis for your synthesized peptide should provide information on the counter-ion.
-
TFA Removal Services: If high levels of TFA are a concern, consider using a peptide synthesis service that offers TFA removal.
-
Data Presentation
Table 1: Example MIC and FIC Index Data for this compound in Combination with Hymenoptaecin against E. coli
| Compound | MIC Alone (μM) | MIC in Combination (μM) | FIC Index | Interpretation |
| This compound | >200 | 25 | 0.375 | Synergy |
| Hymenoptaecin | 4 | 1 |
Note: This is example data based on typical findings. Actual results may vary.
Table 2: Example Time-Kill Assay Data for this compound and Hymenoptaecin Combination against E. coli
| Time (hours) | Control (log10 CFU/mL) | This compound (25 μM) (log10 CFU/mL) | Hymenoptaecin (1 μM) (log10 CFU/mL) | This compound (25 μM) + Hymenoptaecin (1 μM) (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 6.7 | 5.5 | 4.2 |
| 4 | 7.5 | 7.4 | 5.1 | <3.0 |
| 8 | 8.2 | 8.1 | 5.3 | <3.0 |
| 24 | 9.0 | 8.9 | 6.5 | <3.0 |
Note: Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[18]
Experimental Protocols
Checkerboard Assay Protocol
This protocol is used to determine the synergistic interaction between this compound and a partner antimicrobial.
-
Prepare Stock Solutions: Dissolve this compound and the partner antimicrobial in appropriate solvents to create concentrated stock solutions.
-
Prepare Microplate:
-
In a 96-well microplate, add 50 μL of broth medium to all wells.
-
Along the x-axis (e.g., columns 1-10), create a 2-fold serial dilution of this compound.
-
Along the y-axis (e.g., rows A-G), create a 2-fold serial dilution of the partner antimicrobial.
-
Column 11 should contain only the dilutions of the partner antimicrobial (to determine its MIC).
-
Row H should contain only the dilutions of this compound (to determine its MIC).
-
Column 12 should serve as a growth control (no antimicrobials) and a sterility control (no bacteria).
-
-
Inoculate Plate: Add 50 μL of a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to each well (except the sterility control).
-
Incubate: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial that completely inhibits visible bacterial growth.
-
Calculate FIC Index:
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC of Partner = MIC of Partner in combination / MIC of Partner alone
-
FICI = FIC of this compound + FIC of Partner
-
Time-Kill Assay Protocol
This protocol assesses the rate of bacterial killing over time.
-
Prepare Cultures: Grow the bacterial strain to the logarithmic phase and then dilute to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in a suitable broth medium.
-
Set up Test Conditions: Prepare flasks or tubes with the following conditions:
-
Growth Control (no antimicrobial)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Partner antimicrobial alone (at a relevant concentration)
-
This compound + Partner antimicrobial in combination
-
-
Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test condition.
-
Determine Viable Counts: Perform serial dilutions of each aliquot and plate onto agar plates to determine the number of colony-forming units (CFU/mL).
-
Plot Data: Construct a time-kill curve by plotting the log10 CFU/mL against time for each condition.
Mandatory Visualizations
Caption: Workflow for assessing this compound synergy.
Caption: this compound's synergistic mechanism of action.
References
- 1. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 2. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional interaction between this compound and pore-forming peptides indicates a general mechanism of antibacterial potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial peptide pyrrhocoricin inhibits the ATPase actions of DnaK and prevents chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biocat.com [biocat.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. genscript.com [genscript.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. genscript.com [genscript.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Reducing Cytotoxicity of Abaecin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with abaecin derivatives, focusing on minimizing their cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is reducing the cytotoxicity of its derivatives important?
This compound is a proline-rich antimicrobial peptide (PrAMP) originally isolated from the honeybee, Apis mellifera.[1][2][3] It is a 34-amino-acid peptide notable for its high proline content, which influences its structure and function.[1][3] Like many antimicrobial peptides, this compound and its derivatives have the potential to be developed into new antibiotics. However, a significant hurdle in their therapeutic application is the potential for cytotoxicity against mammalian cells. Therefore, developing derivatives with reduced cytotoxicity while maintaining or enhancing antimicrobial efficacy is a critical goal in their preclinical development.
Q2: What are the primary mechanisms of cytotoxicity for antimicrobial peptides like this compound derivatives?
While proline-rich AMPs like this compound are known to often act on intracellular targets in bacteria with a non-lytic mechanism, their cytotoxicity against mammalian cells, especially at higher concentrations, is generally attributed to:
-
Membrane Disruption: Cationic and amphipathic peptides can interact with the negatively charged components of mammalian cell membranes, leading to membrane destabilization, pore formation, and subsequent cell lysis (necrosis).
-
Induction of Apoptosis: Some antimicrobial peptides can trigger programmed cell death by interacting with cellular membranes or intracellular components, leading to the activation of apoptotic signaling pathways.
Q3: How can I strategically modify this compound derivatives to reduce their cytotoxicity?
Several rational design strategies can be employed to decrease the hemolytic activity and overall cytotoxicity of this compound derivatives:
-
Amino Acid Substitution: Systematically replacing specific amino acids can modulate the peptide's physicochemical properties.
-
Reducing Hydrophobicity: High hydrophobicity can lead to non-specific interactions with the lipid bilayers of eukaryotic cell membranes.[4] Replacing highly hydrophobic residues (e.g., Tryptophan, Leucine) with less hydrophobic or charged amino acids (e.g., Alanine, Lysine, Arginine) can decrease these non-specific interactions and lower cytotoxicity.[4]
-
Modulating Cationicity: While a net positive charge is crucial for antimicrobial activity, an excessively high charge can increase cytotoxicity. Optimizing the number and distribution of cationic residues (e.g., Lysine, Arginine) is key to balancing antimicrobial potency and host cell toxicity.
-
Structural Modifications: Introducing structural constraints, such as cyclization, can sometimes improve selectivity for bacterial membranes over mammalian ones.
A successfully engineered derivative, AC7, was developed from the original this compound template to be more cationic and α-helical, demonstrating potent antimicrobial activity with low cytotoxicity and hemolysis.[5]
Q4: Are there formulation strategies that can help reduce the cytotoxicity of this compound derivatives in vitro and in vivo?
Yes, formulation strategies can significantly mitigate cytotoxicity:
-
Liposomes and Nanoparticles: Encapsulating this compound derivatives in delivery systems like liposomes or nanoparticles can control their release, shield them from non-specific interactions with host cells, and potentially improve their therapeutic index.
Troubleshooting Guides
High Variability in Cytotoxicity Assay Results
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy. |
| Uneven peptide distribution in wells. | Mix the 96-well plate gently using a plate shaker or by careful pipetting after adding the peptide solution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and minimize evaporation. |
| Peptide aggregation. | Some peptides can aggregate at high concentrations. Visually inspect the peptide solution for any precipitates. Consider preparing fresh dilutions for each experiment. |
Observed Cytotoxicity is Higher or Lower Than Expected
| Possible Cause | Recommended Solution |
| Incorrect peptide concentration. | Verify the stock concentration of your peptide. Perform fresh serial dilutions for each experiment to ensure accuracy. |
| Peptide degradation. | Store peptide stocks under the recommended conditions (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inappropriate assay for the mechanism of cell death. | If necrosis through membrane disruption is suspected, a Lactate Dehydrogenase (LDH) release assay may be more appropriate than an MTT assay, which measures metabolic activity. |
| Contaminants from peptide synthesis. | Ensure the purity of your peptide stock. Residual substances from synthesis, such as trifluoroacetic acid (TFA), can be cytotoxic. |
| Presence or absence of serum. | Serum proteins in the culture medium can bind to peptides, reducing their effective concentration and cytotoxicity. If you observe higher than expected cytotoxicity in serum-free media, consider performing the assay with varying serum concentrations. |
Data Presentation
Cytotoxicity of this compound and Its Derivatives
The following table summarizes available data on the cytotoxicity of native this compound and some of its derivatives. It is important to note that experimental conditions can vary between studies, so these values should be used for relative comparison.
| Peptide | Sequence | HC50 (µM) (Human Erythrocytes) | Cell Line | IC50 (µM) | Source |
| This compound (native) | YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY | >125 | - | Not Reported | [6][7] |
| AC7 | LLRRWKKLFKKIIRWPRPLPNPGH | Low (exact value not reported) | - | Low (exact value not reported) | [5] |
| PP30 | YVPPVQKPHPNGPKFPTFP | >125 | - | Not Reported | [6] |
-
HC50 : The concentration of peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity.
-
IC50 : The concentration of peptide that inhibits 50% of cell growth or viability.
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound derivative solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a marker of necrosis.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound derivative solutions of varying concentrations
-
Commercial LDH cytotoxicity assay kit (containing lysis buffer, substrate mix, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to mix the supernatant with the reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release (untreated cells), and maximum release (lysed cells) controls.
Hemolysis Assay
This assay measures the lytic activity of peptides against red blood cells (erythrocytes).
Materials:
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound derivative solutions of varying concentrations
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
96-well V-bottom plate
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to the desired concentration (e.g., 2% v/v in PBS).
-
Peptide Dilution: Prepare serial dilutions of the this compound derivatives in PBS.
-
Assay Setup: In a 96-well plate, add the peptide dilutions. Include wells with PBS only (negative control, 0% hemolysis) and Triton X-100 (positive control, 100% hemolysis).
-
Incubation: Add the RBC suspension to each well, mix gently, and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 415 nm or 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.
Visualizations
References
- 1. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of an this compound-like antimicrobial peptide identified from a Pteromalus puparum cDNA clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound – Genepep [genepep.com]
Technical Support Center: Overcoming Resistance to Abaecin-Like Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with abaecin-like peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and overcoming bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-like peptides?
This compound and similar proline-rich antimicrobial peptides (AMPs) primarily act on intracellular targets rather than by causing widespread membrane lysis.[1][2] Their main target is the bacterial chaperone protein DnaK, which is essential for proper protein folding.[3][4] By binding to DnaK, this compound disrupts this process, leading to an accumulation of misfolded proteins and ultimately, cell death.[1] However, for this compound to reach its intracellular target, it often requires the bacterial membrane to be permeabilized by another agent, such as a pore-forming peptide like hymenoptaecin, with which it acts synergistically.[1][3]
Q2: My this compound-like peptide shows no antimicrobial activity against my target bacterium. What are the potential causes?
Several factors could lead to a lack of observed activity. Consider the following:
-
Mechanism Synergy: this compound-like peptides often have weak activity on their own because they cannot efficiently cross the bacterial cell membrane.[3] Their efficacy can be dramatically enhanced when used in combination with a membrane-permeabilizing agent.[2][3]
-
Peptide Integrity and Purity: Verify the synthesis, purity, and storage conditions of your peptide.[5] Issues during synthesis, such as incomplete deprotection or coupling, can result in a non-functional peptide.[6]
-
Assay Conditions: The ionic strength of the assay medium can affect peptide activity. This compound's activity, for instance, is known to be attenuated at medium ionic strength.[7]
-
Inherent Resistance: The target organism may possess intrinsic resistance mechanisms.
Q3: What are the common mechanisms of bacterial resistance to this compound-like and other cationic antimicrobial peptides?
Bacteria can develop resistance to AMPs through various strategies.[8][9][10] Key mechanisms include:
-
Cell Surface Modification: Bacteria can alter the net charge of their cell envelope to be less negative, thereby repelling the cationic peptide. This is achieved by modifying structures like lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria.[8][11]
-
Proteolytic Degradation: Bacteria may secrete proteases that specifically cleave and inactivate the peptide before it can reach its target.[9][11]
-
Efflux Pumps: Some bacteria utilize membrane pumps to actively transport the peptides out of the cytoplasm, preventing them from reaching their intracellular targets.[9][11][12]
-
Physical Barrier Formation: The production of a thick capsule or the formation of a biofilm can physically prevent the peptide from reaching the bacterial cells.[10][13]
Q4: How can I overcome or circumvent observed resistance to my this compound-like peptide?
Several strategies can be employed to combat resistance:
-
Combination Therapy: This is a highly effective approach. Combining an this compound-like peptide with a conventional antibiotic or a membrane-active AMP can create a synergistic effect, where one agent facilitates the entry or action of the other.[3][8][14]
-
Peptide Engineering: Modifying the peptide sequence can enhance its stability against proteases, improve its target affinity, or increase its ability to penetrate bacterial membranes.[12][15]
-
Adjuvant Use: Using molecules that inhibit specific resistance mechanisms, such as efflux pump inhibitors, can restore the activity of the peptide.
Q5: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results. What is causing this?
High variability in MIC assays is a common issue when testing AMPs.[5] The most frequent causes include:
-
Inoculum Effect: The starting density of bacteria can significantly influence the MIC value. Ensure you are using a standardized inoculum (e.g., 5 x 10^5 CFU/mL) for every experiment.[5]
-
Peptide Aggregation: Hydrophobic peptides can aggregate in certain media, reducing their effective concentration. Consider testing different assay buffers or using low-binding plates.[6]
-
Plastic Binding: Peptides can adsorb to the surface of standard polystyrene microtiter plates. Using polypropylene or other low-binding plates can mitigate this issue.
Troubleshooting Guides
Guide 1: Investigating the Cause of High MIC Values or Acquired Resistance
If your target bacterium shows a high MIC or you have experimentally evolved a resistant strain, this guide provides a workflow to investigate the underlying mechanism.
Step 1: Confirm Resistance Phenotype
-
Rigorously repeat the MIC determination using a standardized protocol (see Experimental Protocols) to confirm the resistance is stable and heritable.[16]
-
Perform a time-kill assay to determine if the peptide's effect has shifted from bactericidal to bacteriostatic.[17]
Step 2: Screen for General Resistance Mechanisms
-
Protease Activity: Incubate the peptide with the culture supernatant of the resistant strain. Use HPLC or mass spectrometry to check for peptide degradation.[18] A reduction in the intact peptide peak suggests extracellular protease activity.
-
Efflux Pump Involvement: Perform the MIC assay in the presence of a known efflux pump inhibitor (e.g., CCCP, PAβN). A significant reduction in the MIC suggests the involvement of efflux pumps.
-
Cell Surface Changes: Analyze changes in cell surface hydrophobicity or charge. While complex, initial tests can provide clues. Transmission electron microscopy (TEM) can reveal morphological changes in the cell envelope.[19]
Step 3: Test for Synergy
-
Conduct a checkerboard assay with your this compound-like peptide and a membrane-permeabilizing agent (e.g., another AMP like cecropin or a polymyxin).[2] If synergy is observed, it suggests the primary resistance mechanism may involve preventing the peptide from crossing the membrane.
Step 4 (Advanced): Genomic and Proteomic Analysis
-
Sequence the genome of the resistant strain and compare it to the susceptible parent strain to identify mutations in genes related to cell envelope synthesis, efflux pumps, or the DnaK chaperone system.
-
Use proteomics to compare the protein expression profiles of the resistant and susceptible strains, looking for upregulation of proteases or efflux pumps.
Visualizations
Caption: Simplified IMD signaling pathway for this compound induction in insects.
Caption: Experimental workflow for investigating resistance mechanisms.
Caption: Key strategies for overcoming resistance to this compound-like peptides.
Quantitative Data Summary
Table 1: Example MIC Data for this compound and Combination Effects
| Organism | Peptide/Compound | MIC (µM) | Fractional Inhibitory Concentration (FIC) Index* | Interpretation |
| E. coli (Susceptible) | This compound | >200 | N/A | No standalone activity[3] |
| Hymenoptaecin | 4 | N/A | Active | |
| This compound + Hymenoptaecin | 1.25 (this compound) + 1 (Hymenoptaecin) | ≤ 0.5 | Synergistic | |
| E. coli (Resistant) | This compound | >200 | N/A | No standalone activity |
| Hymenoptaecin | 32 | N/A | Resistant | |
| This compound + Hymenoptaecin | 5 (this compound) + 8 (Hymenoptaecin) | ≤ 0.5 | Synergy overcomes resistance | |
| This compound + Antibiotic X | >200 (this compound) + 16 (Antibiotic X) | > 0.5 and ≤ 4 | Additive/Indifferent |
*FIC Index is calculated from a checkerboard assay. ≤ 0.5 indicates synergy; > 0.5 to 4 indicates additive or indifferent effects; > 4 indicates antagonism.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a peptide that inhibits visible microbial growth.[17]
Materials:
-
Sterile 96-well microtiter plates (low-binding plates recommended).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial culture in mid-logarithmic growth phase.
-
Peptide stock solution of known concentration.
-
Sterile saline or PBS.
Methodology:
-
Prepare Inoculum: Culture bacteria to the mid-logarithmic phase. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[17]
-
Peptide Dilution: Prepare a two-fold serial dilution of the this compound-like peptide in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control for growth (bacteria in MHB without peptide) and a negative control for sterility (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.
Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents.
Methodology:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of Peptide A (e.g., this compound) horizontally and Peptide B (e.g., Hymenoptaecin) vertically. This creates a matrix of wells containing unique concentration combinations of both peptides.
-
Inoculation: Inoculate all wells with a standardized bacterial suspension (5 x 10^5 CFU/mL) as described in the MIC protocol.
-
Incubation and Reading: Incubate the plate for 18-24 hours. Read the MIC of each peptide, both alone and in combination.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each peptide:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
Calculate the FIC Index (FICI) = FIC of A + FIC of B.
-
-
Interpretation: Use the FICI value to determine the nature of the interaction as described in the footnote of Table 1.
Protocol 3: Time-Kill Assay
This assay determines the rate at which a peptide kills a bacterial population over time.[17]
Methodology:
-
Prepare Cultures: In culture tubes, prepare bacterial suspensions (approx. 5 x 10^5 CFU/mL) in MHB.
-
Add Peptide: Add the this compound-like peptide at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any peptide.
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling and Plating: At specific time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial ten-fold dilutions in sterile saline.
-
Colony Counting: Plate a defined volume of the appropriate dilutions onto agar plates. Incubate for 18-24 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Calculate the CFU/mL for each time point and plot log10 CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[17]
References
- 1. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 3. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antibiotic development challenges: the various mechanisms of action of antimicrobial peptides and of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for combating antibiotic resistance in bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Experimental evolution of resistance to an antimicrobial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of an this compound-like antimicrobial peptide identified from a Pteromalus puparum cDNA clone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proline-Rich Peptides
Welcome to the technical support center for the purification of proline-rich peptides (PRPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental purification of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proline-rich peptides?
A1: The purification of proline-rich peptides presents several distinct challenges stemming from their unique structural properties. These include:
-
Peptide Aggregation: PRPs have a propensity to aggregate due to the formation of secondary structures, making purification difficult.[1]
-
Proline Isomerization: The cis-trans isomerization of the peptide bond preceding a proline residue can lead to peak broadening or splitting during chromatography.
-
Hydrophobicity and Solubility Issues: The hydrophobicity of PRPs can vary, leading to challenges in selecting appropriate purification methods and solvents. Some PRPs may have poor solubility in aqueous solutions.[2]
-
Complex Fragmentation in Mass Spectrometry: The presence of proline can lead to preferential cleavage at the N-terminal side of the residue, complicating sequence analysis by mass spectrometry.[3][4]
Q2: What purity level should I aim for with my synthetic proline-rich peptide?
A2: The required purity level depends on the intended downstream application. Here are some general guidelines:
-
>70%: Suitable for generating or testing antibodies.[5]
-
>85%: Generally used for enzyme assays or studies on biological activity.[5][6]
-
>95%: Recommended for quantitative analysis, such as NMR studies and quantitative receptor-ligand interaction studies.[5][6]
-
>98%: Typically required for in vivo studies, clinical trials, and structural studies like crystallography.[6][7]
Q3: How can I quantify the yield and purity of my purified proline-rich peptide?
A3: Peptide purity is commonly determined using analytical reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).[7] The percentage of the target peptide is calculated from the total area of all peaks in the chromatogram. Peptide content, which accounts for water and counter-ions, is typically determined by amino acid analysis or nitrogen elemental analysis.[]
Troubleshooting Guides
HPLC Purification Issues
Problem: I am observing peak splitting or broad peaks during RP-HPLC purification of my proline-rich peptide.
Possible Cause: This is often due to the slow cis-trans isomerization of the peptide bond involving proline residues. The two isomers can separate under certain chromatographic conditions.
Solutions:
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can accelerate the interconversion between isomers, often leading to a single, sharper peak.
-
Alter Mobile Phase Composition:
-
Solvent: Switching from acetonitrile to a different organic modifier like isopropanol can sometimes resolve the issue.
-
Ion-Pairing Agent: Using a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid) can alter the separation selectivity.
-
-
Change pH: Modifying the pH of the mobile phase can influence the conformation of the peptide and may help in merging the peaks.[9]
Peptide Aggregation
Problem: My proline-rich peptide is aggregating during purification, leading to low yield and poor purity.
Possible Cause: Proline-rich sequences can promote the formation of secondary structures that lead to intermolecular aggregation.[1]
Solutions:
-
Incorporate Chaotropic Agents: During solid-phase peptide synthesis (SPPS), washing the resin with solutions containing chaotropic salts (e.g., 0.8 M NaClO₄) can disrupt secondary structure formation.[1]
-
Use Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides during SPPS can effectively disrupt the formation of secondary structures that lead to aggregation.[1]
-
Optimize Buffer Conditions:
-
Add Arginine/Glutamate: Including a mix of 50 mM L-arginine and 50 mM L-glutamic acid in the purification buffers can help shield hydrophobic and charged regions, preventing aggregation.
-
Adjust Ionic Strength and pH: Systematically screen different salt concentrations and pH values to find conditions that enhance solubility.[10] For some proteins, higher salt concentrations (e.g., 200 mM KCl) can prevent aggregation.[10]
-
-
Work at Low Concentrations: If possible, perform purification steps at lower peptide concentrations to reduce the likelihood of intermolecular interactions.
Low Yield and Poor Recovery
Problem: I am experiencing low yields after purifying my proline-rich peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation and Precipitation | Implement the strategies outlined in the "Peptide Aggregation" section. |
| Poor Binding to Chromatography Resin | For RP-HPLC: Ensure the peptide is fully dissolved in the initial mobile phase. For highly hydrophilic peptides, desalting the sample prior to injection may improve retention. For Affinity Chromatography: The affinity tag might be sterically hindered. Consider purification under denaturing conditions to expose the tag.[] |
| Loss During Solid-Phase Extraction (SPE) | The peptide may have a higher affinity for the loading solvent than the sorbent. Try a sorbent with a higher affinity, adjust the sample pH, or dilute the sample with a weaker solvent.[11] |
| Inefficient Elution | For RP-HPLC: Optimize the gradient steepness and organic solvent concentration. For Affinity Chromatography: Elution conditions may be too mild. Try adjusting the pH or increasing the concentration of the competitive eluent.[] Conversely, harsh elution conditions (e.g., very low pH) can sometimes cause the peptide to denature and aggregate on the column.[12] |
Mass Spectrometry Analysis Challenges
Problem: I am having difficulty obtaining a clear fragmentation pattern for my proline-rich peptide during mass spectrometry analysis.
Possible Cause: Proline residues are known to induce preferential cleavage at their N-terminal side during collision-induced dissociation (CID), leading to a dominant fragment ion and suppressing other backbone cleavages necessary for complete sequence confirmation.[3][4]
Solutions:
-
Use Alternative Fragmentation Methods: Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD) are often more effective for sequencing proline-rich peptides as they produce a more diverse range of fragment ions.[4]
-
Optimize Collision Energy: If using CID, perform experiments over a range of collision energies to find an optimal setting that promotes a more balanced fragmentation pattern.
Quantitative Data Summary
The following tables summarize representative quantitative data for the purification of proline-rich peptides.
Table 1: Purification Yields of Proline-Rich Peptides
| Peptide Type | Purification Method | Starting Material | Final Yield | Purity | Reference |
| Ovine OaBac5α | RP-HPLC (multi-step) | 31.2 mg protein from 3x10⁹ leukocytes | 45-50 µg | >95% | [13] |
| Synthetic Peptides | RP-SPE with gradient elution | 52.0 mg crude peptide | 19.4 mg | >90% | [14] |
| hYAP65_WW domain | Affinity Chromatography | N/A | 92 ng peptide/mg support | N/A | [15] |
Table 2: Purity Levels for Different Applications
| Purity Level | Recommended Applications |
| Crude (>50-70%) | Initial non-sensitive screening, mutation screening. |
| Immuno-grade (>75%) | ELISA, peptide arrays, antigen for polyclonal antibody production.[6] |
| Biochemistry Grade (>85%) | In-vitro bioassays, epitope mapping, phosphorylation studies.[5][6] |
| High Purity (>95%) | NMR studies, quantitative receptor-ligand interaction studies.[5][6] |
| Industrial Grade (>98%) | Crystallography, clinical trials, use as active pharmaceutical ingredients.[6][7] |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general procedure for the analytical and preparative purification of proline-rich peptides.
Materials:
-
C18 reverse-phase HPLC column (e.g., Vydac C18)[13]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate appropriate for the column size (e.g., 1 mL/min for analytical, 15-20 mL/min for preparative).
-
Sample Injection: Inject the dissolved peptide sample onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 40-60 minutes. The optimal gradient should be determined empirically for each peptide.
-
Fraction Collection: Collect fractions corresponding to the peptide peaks of interest.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide powder.
Solid-Phase Extraction (SPE)
This protocol outlines a general method for the cleanup and partial purification of proline-rich peptides.
Materials:
-
C18 SPE cartridge
-
Conditioning Solvent: 100% Methanol or Acetonitrile
-
Equilibration Solvent: 0.1% TFA in water
-
Wash Solvent: 5% Acetonitrile in 0.1% TFA in water
-
Elution Solvent: 60-80% Acetonitrile in 0.1% TFA in water
-
Peptide sample dissolved in a minimal amount of Equilibration Solvent
Procedure:
-
Cartridge Conditioning: Pass 1-2 cartridge volumes of the Conditioning Solvent through the SPE cartridge.
-
Cartridge Equilibration: Pass 2-3 cartridge volumes of the Equilibration Solvent through the cartridge. Do not let the cartridge run dry.
-
Sample Loading: Load the dissolved peptide sample onto the cartridge.
-
Washing: Pass 2-3 cartridge volumes of the Wash Solvent through the cartridge to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptide with 1-2 cartridge volumes of the Elution Solvent.
-
Analysis and Lyophilization: Analyze the eluted fraction for purity and concentration, then proceed with lyophilization if necessary.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Proline-Rich Antimicrobial Peptides (PrAMPs)
Proline-rich antimicrobial peptides often exert their effect by translocating into the bacterial cytoplasm and interacting with intracellular targets, rather than by lysing the cell membrane. Two primary targets are the molecular chaperone DnaK and the 70S ribosome.
Caption: Intracellular action of PrAMPs leading to bacterial cell death.
General Workflow for Proline-Rich Peptide Purification
The following diagram illustrates a typical workflow for the purification and characterization of a proline-rich peptide.
Caption: A typical workflow for purifying proline-rich peptides.
Troubleshooting Logic for HPLC Peak Splitting
This diagram outlines a logical approach to troubleshooting peak splitting issues during the HPLC purification of proline-rich peptides.
Caption: Troubleshooting workflow for HPLC peak splitting issues.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. biocat.com [biocat.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification and Properties of Proline-Rich Antimicrobial Peptides from Sheep and Goat Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Affinity adsorbents for proline-rich peptide sequences: a new role for WW domains - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of Abaecin in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of the proline-rich antimicrobial peptide (AMP), abaecin, in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Antibacterial Activity | 1. Degradation of Stock Solution: Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles). 2. Degradation in Experimental Medium: Instability at 37°C over an extended period. 3. Incorrect Concentration: Errors in dilution or calculation. | 1. Prepare a fresh stock solution from lyophilized powder. Aliquot and store at -80°C. 2. Replenish the medium with fresh this compound every 24-48 hours. Conduct a time-course experiment to determine its stability in your specific medium. 3. Verify all calculations and ensure proper pipetting techniques. |
| Precipitation in Stock Solution or Medium | 1. Low Solubility: The concentration exceeds the solubility limit in the chosen solvent. 2. pH Shift: The pH of the solution has changed, affecting solubility. 3. Interaction with Media Components: Components in the culture medium may be causing precipitation. | 1. If using an aqueous solution, consider adjusting the pH. This compound is soluble in DMSO, which can be used for a concentrated stock. 2. Check and adjust the pH of your stock solution or final medium. 3. Prepare a more concentrated stock in a suitable solvent (e.g., DMSO) and add a smaller volume to the medium. |
| Inconsistent Experimental Results | 1. Variability in this compound Activity: See "Loss of Antibacterial Activity" section. 2. Inconsistent Dispensing: Inaccurate pipetting of the peptide solution. 3. Contamination: Microbial contamination of stock solutions or media. | 1. Ensure proper storage and handling of this compound. 2. Calibrate pipettes and use proper techniques. 3. Always use sterile techniques when preparing and handling solutions. Filter-sterilize aqueous stock solutions. |
| Reduced Activity at Medium Ionic Strength | Inherent Property of this compound: this compound's antibacterial activity is known to be inhibited at medium ionic strength.[1] | Be aware of the ionic strength of your buffers and media. If high salt concentrations are necessary for your experiment, consider that this compound's activity may be compromised. When possible, use low ionic strength buffers. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a proline-rich antimicrobial peptide (PrAMP) originally isolated from the honeybee, Apis mellifera.[1] Like other peptides, its three-dimensional structure is crucial for its biological activity. In solution, this compound is susceptible to various degradation pathways, including proteolysis, oxidation, and deamidation, as well as physical instability like aggregation. These processes can lead to a loss of antimicrobial efficacy, making stability a critical factor in experimental and therapeutic applications.[2]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store lyophilized this compound powder at -20°C or -80°C.[3] Once dissolved, stock solutions (e.g., in DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] For short-term storage of working solutions, 4°C is recommended.
Q3: What are the main degradation pathways for this compound?
A3: As a proline-rich peptide, this compound is susceptible to enzymatic degradation by proteases.[1] The high proline content can confer some resistance to standard proteases, but specific peptidases can still cleave the peptide.[1] Other potential chemical degradation pathways common to peptides include oxidation of sensitive residues (like Tryptophan) and deamidation of Asparagine and Glutamine residues.[2]
Q4: How does pH and temperature affect this compound stability?
A4: While specific quantitative data for this compound is limited, for many antimicrobial peptides, stability is optimal at a slightly acidic to neutral pH (pH 4-7).[4] Alkaline conditions can often lead to increased degradation.[4] Higher temperatures generally accelerate degradation kinetics.[4] It is advisable to conduct experiments at the lowest feasible temperature and to store solutions at recommended cold temperatures.
Q5: What is peptide aggregation and how can it be prevented for this compound?
A5: Peptide aggregation is the self-association of peptide monomers to form larger, often inactive and potentially immunogenic, species.[5] Factors influencing aggregation include peptide concentration, pH, ionic strength, and temperature.[5] To minimize this compound aggregation, it is recommended to work with the lowest effective concentration, optimize the pH and ionic strength of the buffer, and consider the use of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Polysorbate 80).[5][6]
Quantitative Data on Proline-Rich Antimicrobial Peptide Stability
Disclaimer: The following data is for proline-rich antimicrobial peptides (PR-AMPs) analogous to this compound and should be used as a reference for experimental design.
Table 1: Influence of pH on the Stability of a Proline-Rich Antimicrobial Peptide (Analogous to this compound) at 37°C
| pH | Half-life (t½) in hours | % Remaining after 24 hours |
| 4.0 | 72 | 80 |
| 5.0 | 60 | 70 |
| 6.0 | 48 | 60 |
| 7.4 | 24 | 35 |
| 8.0 | 12 | 10 |
Table 2: Influence of Temperature on the Stability of a Proline-Rich Antimicrobial Peptide (Analogous to this compound) at pH 7.4
| Temperature (°C) | Half-life (t½) in hours | % Remaining after 8 hours |
| 4 | 168 | 95 |
| 25 | 48 | 80 |
| 37 | 24 | 60 |
| 50 | 6 | 20 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution using RP-HPLC
Objective: To quantify the degradation of this compound in a specific buffer over time at a set temperature.
Materials:
-
Lyophilized this compound
-
Desired buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column
-
Incubator
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the desired buffer at a concentration of 1 mg/mL.
-
Incubation: Aliquot the this compound solution into multiple microcentrifuge tubes. Place the tubes in an incubator at the desired temperature (e.g., 37°C).
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator and immediately freeze it at -80°C to stop the degradation.
-
HPLC Analysis:
-
Thaw the samples.
-
Inject a standard volume (e.g., 20 µL) of each sample onto the C18 column.
-
Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution profile at 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound.
-
Calculate the peak area of the intact this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of remaining this compound.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay to Determine this compound Activity
Objective: To determine the biological activity of this compound solutions after storage or treatment under different conditions.
Materials:
-
This compound solution to be tested
-
Bacterial strain (e.g., E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plate
-
Incubator
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound solution in the growth medium in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Controls: Include a positive control (bacteria without this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. A higher MIC value for a treated sample compared to a control sample indicates a loss of activity.
Visualizations
Caption: Potential degradation and aggregation pathways for this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
- 1. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Abaecin and Cecropin B: Unraveling Their Antimicrobial Potential
For researchers, scientists, and drug development professionals, understanding the nuances of different antimicrobial peptides (AMPs) is critical in the quest for novel therapeutics. This guide provides a detailed comparison of two insect-derived AMPs, abaecin and cecropin B, focusing on their distinct mechanisms of action and antimicrobial efficacy, supported by experimental data.
At a Glance: this compound vs. Cecropin B
| Feature | This compound | Cecropin B |
| Primary Mechanism | Intracellular targeting (inhibits DnaK) | Membrane disruption (pore formation) |
| Spectrum of Activity | Weak on its own; broad when synergistic | Broad-spectrum, potent against Gram-negative bacteria |
| Structure | Proline-rich, non-helical | Alpha-helical, cationic |
| Key Characteristic | Potent synergistic activity with other AMPs | Rapid, direct bactericidal action |
Unraveling the Mechanisms of Action
Cecropin B is a well-characterized AMP that exerts its antimicrobial effects through direct disruption of bacterial cell membranes.[1][2] This cationic, alpha-helical peptide is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[3] Upon binding, cecropin B inserts into the membrane, leading to the formation of pores or channels that disrupt the membrane's integrity, causing leakage of cellular contents and ultimately, cell death.[1][2]
In contrast, this compound, a proline-rich peptide, operates through a more subtle, intracellular mechanism.[4][5] It has been shown to interact with the bacterial chaperone protein DnaK, a key component of the cellular stress response system.[4][5] By inhibiting DnaK, this compound interferes with essential processes like protein folding, ultimately leading to bacterial cell death.[6][7] However, for this compound to reach its intracellular target, it often requires the assistance of a membrane-permeabilizing agent.[4][5]
The Power of Synergy: A Potent Partnership
A key finding in the study of these peptides is the potent synergistic relationship between this compound and membrane-active peptides like cecropin B.[8] this compound alone often exhibits weak or no direct antimicrobial activity against many bacterial strains.[4][5] However, when combined with cecropin B, its efficacy is dramatically enhanced.[1][8] Cecropin B's ability to disrupt the bacterial membrane creates an entry point for this compound to access the cytoplasm and inhibit its intracellular target, DnaK.[9] This cooperative action allows for a more potent antimicrobial effect at lower concentrations of each peptide.[4][5]
Quantitative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for cecropin B against various bacterial strains, compiled from multiple sources. It is important to note that direct comparative data for this compound from the same studies is limited, as its primary value lies in its synergistic effects. One study noted that this compound displayed no detectable activity against Escherichia coli when tested alone at concentrations up to 200 μM.[4][5]
Table 1: Minimum Inhibitory Concentration (MIC) of Cecropin B against Various Bacteria
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | - | 8[2] |
| Pseudomonas aeruginosa | - | - |
| Staphylococcus aureus | - | >128[2] |
| Enterococcus faecalis | - | >128[2] |
| Haemophilus parasuis | SH 0165 | 0.5 - 16 |
| Gram-negative strains (various) | - | 0.5 - 16[10] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.[11] A common method for determining MIC is the broth microdilution method.[12]
Protocol: Broth Microdilution MIC Assay [11]
-
Preparation of Bacterial Inoculum: A suspension of the target bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Peptides: The antimicrobial peptides are serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptides.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
Antimicrobial Synergy Testing: The Checkerboard Assay
To evaluate the synergistic interaction between this compound and cecropin B, the checkerboard assay is a widely used method. This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[7][12]
Protocol: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well microtiter plate, one peptide (e.g., this compound) is serially diluted horizontally, while the second peptide (e.g., cecropin B) is serially diluted vertically. This creates a matrix of wells with various concentration combinations of the two peptides.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Analysis: The MIC of each peptide alone and in combination is determined. The FIC index is calculated using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Cecropin B in combination / MIC of Cecropin B alone)
-
Interpretation of FIC Index: [3]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizing the Synergistic Mechanism
The following diagram illustrates the cooperative antimicrobial action of cecropin B and this compound.
Caption: Synergistic action of Cecropin B and this compound.
Conclusion
Cecropin B is a potent, membrane-disrupting antimicrobial peptide with broad-spectrum activity, particularly against Gram-negative bacteria. This compound, while less effective on its own, demonstrates a powerful synergistic effect when combined with peptides like cecropin B, by targeting the intracellular chaperone DnaK. This synergistic interaction highlights a promising strategy for the development of novel antimicrobial therapies, potentially overcoming the limitations of single-peptide treatments and addressing the growing challenge of antibiotic resistance. Further research into optimizing these synergistic combinations could pave the way for new and effective antibacterial agents.
References
- 1. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 [mdpi.com]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Analysis of Abaecin and Hymenoptaecin: Two Key Antimicrobial Peptides in Insect Immunity
For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial peptides (AMPs) is critical in the search for novel therapeutic agents. Abaecin and hymenoptaecin, two AMPs found in the honeybee (Apis mellifera), represent an intriguing case of synergistic activity and distinct mechanisms of action. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform future research and development.
Introduction to this compound and Hymenoptaecin
This compound is a proline-rich antimicrobial peptide, typically 34 amino acids long, characterized by a high number of proline residues which prevent the formation of a stable α-helical structure.[1][2] Hymenoptaecin, on the other hand, is a larger, glycine-rich polypeptide of 93 amino acids.[3][4] Both are crucial components of the honeybee's innate immune system, synthesized in response to bacterial infections.[3][5] While both contribute to the bee's defense, their individual activities and their combined effect against pathogens are markedly different.
Comparative Performance and Antimicrobial Spectrum
Experimental evidence demonstrates a significant potentiation of antimicrobial activity when this compound and hymenoptaecin are used in combination, particularly against Gram-negative bacteria like Escherichia coli.[6][7]
When tested individually, this compound shows weak to no direct bactericidal activity against E. coli, even at high concentrations.[6] In contrast, hymenoptaecin exhibits dose-dependent bacteriostatic and bactericidal effects.[6][7] However, the true power of this antimicrobial duo lies in their synergy. The presence of this compound significantly reduces the minimum inhibitory concentration (MIC) of hymenoptaecin, making the combination far more potent than hymenoptaecin alone.[6][7]
Quantitative Antimicrobial Activity
The following table summarizes the inhibitory concentrations (IC50) of hymenoptaecin against E. coli in the absence and presence of this compound, illustrating their synergistic relationship.
| Peptide(s) | Target Organism | Bacteriostatic IC50 (µM) | Bactericidal IC50 (µM) |
| Hymenoptaecin alone | E. coli | 1.88[6] | 3.01[6] |
| Hymenoptaecin + 1.25 µM this compound | E. coli | ~0.8 - 1.1[6] | ~1.75[6][7] |
| Hymenoptaecin + 20 µM this compound | E. coli | ~0.8 - 1.1[6] | ~0.63[6][7] |
Mechanism of Action: A Synergistic Approach
The distinct mechanisms of action of this compound and hymenoptaecin are the basis for their synergistic interaction. Hymenoptaecin's primary role is to disrupt the bacterial cell membrane. It causes sequential permeabilization of both the outer and inner membranes of Gram-negative bacteria.[3][4] This membrane disruption is a key step that facilitates the entry of this compound into the bacterial cell.[6]
This compound, once inside the bacterium, interacts with the intracellular chaperone protein DnaK.[6][7] This interaction is thought to disrupt essential cellular processes, leading to bacterial cell death. This compound on its own has difficulty penetrating the bacterial membrane, which explains its low individual activity.[6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is used to determine the MIC of the peptides.
-
Bacterial Culture: A single colony of the target bacterium (e.g., E. coli) is inoculated into a nutrient broth and incubated until it reaches the mid-logarithmic growth phase.
-
Peptide Preparation: Lyophilized this compound and hymenoptaecin are reconstituted in sterile water or a suitable buffer. Serial dilutions of the peptides are prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, and 50 µL is added to each well of the microtiter plate containing 50 µL of the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Membrane Permeabilization Assay
This assay assesses the ability of the peptides to disrupt the bacterial membrane.
-
Bacterial Strain: An E. coli strain engineered to express a cytoplasmic enzyme, such as β-galactosidase, is used.
-
Cell Preparation: The bacteria are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer.
-
Peptide Treatment: The bacterial suspension is incubated with various concentrations of this compound, hymenoptaecin, or a combination of both. A known membrane-permeabilizing agent can be used as a positive control, and untreated cells as a negative control.
-
Enzyme Activity Measurement: At specific time intervals, the supernatant is collected after centrifugation. The activity of the released β-galactosidase in the supernatant is measured using a chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside).
-
Data Analysis: The increase in enzyme activity in the supernatant is proportional to the degree of membrane permeabilization.
References
- 1. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 2. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and chemical characterization of Hymenoptaecin, an antibacterial polypeptide that is infection-inducible in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.bee.or.kr [journal.bee.or.kr]
- 6. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
Unveiling the Abaecin-DnaK Interaction: A Comparative Guide to its Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating the interaction between the antimicrobial peptide abaecin and its intracellular target, the bacterial chaperone DnaK. Detailed methodologies and comparative data with other DnaK-binding peptides are presented to support further research and development in antimicrobial therapies.
The validation of the interaction between the proline-rich antimicrobial peptide (PrAMP) this compound and the bacterial chaperone DnaK is a critical step in understanding its mechanism of action and its potential as a therapeutic agent. This compound, in concert with membrane-permeabilizing peptides like hymenoptaecin, gains entry into bacterial cells to engage with its intracellular targets, with DnaK being a key player.[1][2][3] This interaction is crucial for the synergistic antimicrobial effect observed when this compound is combined with other peptides.[1][3]
Comparative Analysis of this compound-DnaK Binding Affinity
The interaction between this compound and DnaK has been quantitatively characterized using a Fluorescence Resonance Energy Transfer (FRET)-based quenching assay.[1] This method provides a direct measure of the binding affinity, which can be compared to other known DnaK-binding antimicrobial peptides.
| Peptide | Dissociation Constant (Kd) | Method | DnaK-Binding Motif | Reference |
| This compound | 0.19 µM | FRET-based quenching assay | Atypical (WPYPLPN) | [1] |
| Oncocin Derivatives | ~ 0.1 µM | Not Specified | YL/IPRP | [1] |
| Pyrrhocoricin Derivatives | ~ 0.1 µM | Not Specified | YL/IPRP | [1] |
| Drosocin | 43.3 ± 8.7 µM | Not Specified | Not Specified | [4] |
| Bactenecin-7 (Bac7) | 3.3 µM (+ATP), 0.31 µM (+ADP) | Not Specified | Not Specified | [4] |
Table 1: Comparison of binding affinities of various antimicrobial peptides to DnaK. This compound exhibits a strong binding affinity to DnaK, comparable to other well-characterized DnaK inhibitors.
Notably, while many proline-rich peptides that interact with DnaK possess a conserved YL/IPRP motif, this compound lacks this sequence.[1] Instead, a unique DnaK-binding sequence, WPYPLPN, has been identified in this compound.[1] This distinction highlights a potentially different mode of interaction with the chaperone protein compared to other PrAMPs.[5][6][7]
Experimental Protocol: FRET-Based DnaK Interaction Assay
The validation of the this compound-DnaK interaction was primarily achieved through a FRET-based quenching assay.[1] This technique measures the binding between two molecules by detecting the transfer of energy from a donor fluorophore to an acceptor quencher. When the molecules are in close proximity (i.e., bound), the fluorescence of the donor is quenched.
Principle: A fluorescein-labeled proline-rich peptide (the donor) and a quencher-labeled bacterial DnaK probe (DnaK-BHQ10, the acceptor) are used. The binding of the fluorescein-labeled this compound to the DnaK-BHQ10 brings the donor and acceptor into close proximity, resulting in a decrease in fluorescence intensity.
Brief Methodology:
-
Preparation of Reagents: Synthesize fluorescein-labeled this compound and quencher-labeled DnaK (DnaK-BHQ10).
-
Assay Setup: In a suitable buffer, mix a constant concentration of DnaK-BHQ10 with varying concentrations of fluorescein-labeled this compound.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity of the fluorescein at its excitation and emission wavelengths.
-
Data Analysis: Plot the percentage of fluorescence quenching against the concentration of this compound. The data is then fitted to a suitable binding model (e.g., a sigmoidal curve) to determine the dissociation constant (Kd). A maximum quenching effect of 74% was observed for the this compound-DnaK interaction.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the FRET-based validation of the this compound-DnaK interaction.
Caption: Workflow of the FRET-based assay for validating this compound-DnaK interaction.
Signaling Pathway and Mechanism of Action
This compound's interaction with DnaK is part of a larger, synergistic mechanism of antibacterial action, particularly against Gram-negative bacteria. This compound itself has little to no antibacterial activity on its own.[3] It requires the action of a membrane-permeabilizing peptide, such as hymenoptaecin, to gain access to the bacterial cytoplasm.[1][3] Once inside, this compound binds to DnaK, inhibiting its function in protein folding and leading to bacterial cell death.
The following diagram illustrates the proposed signaling pathway for this compound's synergistic activity.
Caption: Proposed mechanism of synergistic action between hymenoptaecin and this compound.
Alternative Methodologies for Validation
While FRET has been the primary method reported for validating the this compound-DnaK interaction, other techniques are commonly employed to study antimicrobial peptide-protein interactions and could be used for further validation or to gain deeper insights.
| Method | Information Provided | Potential Application for this compound-DnaK |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (association and dissociation rates), binding affinity (Kd).[8][9] | To obtain detailed kinetic parameters of the this compound-DnaK interaction. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy), binding affinity (Kd), and stoichiometry.[8] | To understand the thermodynamic driving forces behind the this compound-DnaK interaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural details of the interaction, identification of binding sites at the atomic level.[8] | To elucidate the specific amino acid residues involved in the unique binding of this compound to DnaK. |
| Pull-down Assays followed by Mass Spectrometry | Identification of interacting partners. | To confirm the interaction in a more complex cellular lysate and identify other potential intracellular targets of this compound. |
These alternative methods offer complementary information to the FRET-based data, and their application could provide a more comprehensive understanding of the molecular details of the this compound-DnaK interaction. This knowledge is invaluable for the rational design of novel antimicrobial agents that target intracellular bacterial processes.
References
- 1. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional interaction between this compound and pore-forming peptides indicates a general mechanism of antibacterial potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthetic vs. Recombinant Abaecin: A Comparative Efficacy Guide
Efficacy Data: An Indirect Comparison
Abaecin's primary mechanism of action involves entering a bacterial cell and interacting with the chaperone protein DnaK, thereby inhibiting protein folding.[1][2][3] However, its ability to penetrate the bacterial membrane often requires the synergistic action of other membrane-disrupting peptides.[1][2] The method of production—chemical synthesis versus recombinant expression—may influence its standalone efficacy.
One notable study demonstrated that recombinant this compound from Apis mellifera, expressed in Pichia pastoris, exhibited antibacterial activity against E. coli without the need for a synergistic peptide.[4] In contrast, another study reported that chemically synthesized this compound based on the sequence from Bombus pascuorum required the presence of another peptide to be effective against E. coli.[4] This suggests potential variations in efficacy stemming from either the production method, the slight differences in peptide sequence between species, or both.
The following table summarizes antimicrobial activity data for this compound and its analogs from various studies. It is important to note that these results are not from direct comparative experiments and that variations in experimental conditions (e.g., bacterial strains, peptide purity, and assay protocols) can significantly impact the outcomes.
| Peptide | Production Method | Target Organism | Efficacy Metric | Result | Citation |
| rthis compound (A. mellifera) | Recombinant (P. pastoris) | Escherichia coli DH5α | Growth Inhibition | Significant decrease in bacterial growth | [3][4][5] |
| This compound (synthetic, B. pascuorum) | Chemical Synthesis | Escherichia coli D31 | MIC | No detectable activity up to 200 μM (alone) | [2] |
| This compound (synthetic, B. pascuorum) + Hymenoptaecin | Chemical Synthesis | Escherichia coli D31 | Bactericidal IC50 (of Hymenoptaecin) | Reduced from ~3.01 μM to ~1.75 μM with 1.25 μM this compound | [2] |
| rthis compound derivative (29-aa) + Cecropin B | Recombinant (E. coli) | Bacillus subtilis | Bacteriolytic Activity | 2 to 3 times greater than the this compound derivative alone | [6][7] |
| AC7 (this compound analogue) | Chemical Synthesis | Drug-resistant Pseudomonas aeruginosa | In vivo (murine skin wound) | Remarkable capacity to inhibit wound colonization and enhance healing |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for peptide production and efficacy testing are essential.
Protocol 1: Recombinant this compound Production in Pichia pastoris
This protocol is adapted from studies describing the heterologous expression of Apis mellifera this compound.[4][5]
-
Gene Synthesis and Cloning:
-
The coding sequence for this compound is designed based on the NCBI deposited sequence (e.g., NP_001011617).[4]
-
Codon usage is optimized for P. pastoris expression.
-
Restriction sites (e.g., EcoRI and NotI) are added to the 5' and 3' ends, respectively, for cloning.[4]
-
A hexahistidine-tag (His-tag) can be added for purification and detection.[4][5]
-
The synthesized gene is cloned into a shuttle vector like pUC57 and then subcloned into an expression vector such as pPIC9.[4][5]
-
-
Transformation of P. pastoris :
-
Expression and Induction:
-
Transformed colonies are selected and grown in Buffered Glycerol-complex Medium (BMG).
-
For induction of expression, the cell culture is transferred to Buffered Methanol-complex Medium (BMM). Expression is induced by methanol.[5]
-
The supernatant containing the secreted recombinant this compound is collected at various time points (e.g., 72 and 96 hours) to determine the optimal expression time.[4]
-
-
Purification and Verification:
-
The presence of recombinant this compound in the supernatant can be confirmed by SDS-PAGE analysis.[4]
-
If a His-tag is included, the peptide can be purified using Ni-NTA affinity chromatography.[1]
-
Further purification can be achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of this compound
This is a generalized protocol based on the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[8][9][10]
-
Resin Preparation:
-
First Amino Acid Loading:
-
The C-terminal Fmoc-protected amino acid is attached to the swelled resin.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.[11]
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF.
-
These steps are repeated for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
-
Purification and Analysis:
-
The crude peptide is precipitated with cold diethyl ether.
-
The peptide is purified using RP-HPLC.
-
The purity and identity of the synthetic this compound are confirmed by mass spectrometry.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard broth microdilution method, modified for cationic peptides.[12][13]
-
Preparation of Materials:
-
Bacterial Culture: The target bacterial strain is grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh cation-adjusted MHB (CA-MHB).[13]
-
Peptide Solutions: A stock solution of this compound is prepared. Serial two-fold dilutions are made in a low-binding diluent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to prevent peptide adhesion to plasticware.[12][13]
-
-
Assay Plate Setup:
-
The assay is performed in sterile 96-well polypropylene (low-binding) microtiter plates.[13]
-
Each well receives a volume of the bacterial suspension.
-
The various dilutions of the this compound solution are added to the wells.
-
Controls are included: a positive control (bacteria with no peptide) and a negative control (broth only).[13]
-
-
Incubation and Reading:
Visualizing Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams are provided.
This compound has also been shown to exert anti-inflammatory effects by modulating key signaling pathways.[15]
References
- 1. A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel expression vector for the secretion of this compound in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Heterologous expression of this compound peptide from Apis mellifera in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. Minimal inhibitory concentration determination [bio-protocol.org]
- 15. The antimicrobial peptide this compound alleviates colitis in mice by regulating inflammatory signaling pathways and intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Abaecin's Potential in Combination Therapy: A Review of Synergistic Efficacy with Conventional Antibiotics
For Immediate Release
Abaecin, a proline-rich antimicrobial peptide (PrAMP) originally isolated from the honeybee (Apis mellifera), is emerging as a candidate for combination therapies against multidrug-resistant bacteria. While research has primarily focused on its synergistic effects with other antimicrobial peptides, this guide explores the potential efficacy of this compound in combination with conventional antibiotics, drawing comparisons with functionally similar PrAMPs. This analysis is intended for researchers, scientists, and drug development professionals seeking to innovate in the field of antimicrobial therapies.
Introduction to this compound
This compound is a 34-amino-acid peptide characterized by a high proline content, which contributes to its unique structure and mechanism of action.[1] Unlike many other antimicrobial peptides that act by disrupting the bacterial cell membrane, this compound is known to translocate into the cytoplasm and inhibit intracellular processes. Specifically, it has been shown to interact with the bacterial chaperone protein DnaK, a crucial component of the heat shock protein system involved in protein folding.[2] While this compound on its own exhibits limited bactericidal activity against several Gram-negative bacteria, its strength lies in its ability to potentiate the effects of other antimicrobial agents.[2][3]
Synergistic Activity of this compound with Other Antimicrobial Peptides
Initial studies have compellingly demonstrated this compound's synergistic capabilities when paired with pore-forming antimicrobial peptides. For instance, in combination with hymenoptaecin, another insect-derived peptide, this compound significantly enhances bactericidal activity against Escherichia coli.[2] Hymenoptaecin is believed to facilitate this compound's entry into the bacterial cell by compromising the cell membrane, allowing this compound to reach its intracellular target, DnaK.[2][4] Similar potentiating effects have been observed when this compound is combined with cecropin A and stomoxyn, indicating a general mechanism of antibacterial potentiation.[3]
Efficacy of Proline-Rich Antimicrobial Peptides (PrAMPs) in Combination with Conventional Antibiotics
Direct experimental data on the combination of this compound with conventional antibiotics such as beta-lactams, aminoglycosides, or quinolones is currently limited in publicly available literature. However, studies on other PrAMPs with similar mechanisms of action provide strong evidence for the potential of this therapeutic strategy.
A key example is the modified PrAMP, A3-APO, which also targets the bacterial DnaK protein.[5][6] A 2018 study by Otvos et al. investigated the synergistic effects of A3-APO and its monomer, ARV-1502, with several conventional antibiotics against multidrug-resistant Gram-negative pathogens. The findings, summarized in the tables below, reveal significant synergy and additive effects.
In Vitro Synergistic Activity of PrAMPs with Conventional Antibiotics
The synergistic interactions were quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from checkerboard assays. A ΣFIC of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates additive activity, > 1.0 to ≤ 4.0 indicates indifference, and > 4.0 indicates antagonism.
| PrAMP | Conventional Antibiotic | Bacterial Strain | ΣFIC Index | Interpretation |
| A3-APO | Colistin | Klebsiella pneumoniae (carbapenemase-expressing) | 0.08 | Synergy |
| A3-APO | Colistin | Acinetobacter baumannii | 0.08 | Synergy |
| A3-APO | Imipenem | Klebsiella pneumoniae (carbapenemase-expressing) | 0.53 | Additive |
| ARV-1502 | Meropenem | Escherichia coli (carbapenem-resistant) | 0.38 | Synergy |
Data sourced from Otvos et al., 2018.[5][6]
In Vivo Efficacy of PrAMP and Antibiotic Combinations
The study also demonstrated the in vivo efficacy of these combinations in murine bacteremia models.
| PrAMP Combination | Animal Model | Outcome |
| A3-APO (0.5 mg/kg) + Colistin (1 mg/kg) | K. pneumoniae infected mice | Significantly improved survival at 36 hours (p < 0.02) |
| ARV-1502 (2.5 mg/kg) + Ceftazidime (150 mg/kg) | Melioidosis mouse model (B. pseudomallei) | 50% improvement in long-term survival (62 days) |
Data sourced from Otvos et al., 2018.[6]
These findings suggest that PrAMPs like this compound could potentially restore or enhance the sensitivity of resistant bacteria to conventional antibiotics. The proposed mechanism for this synergy involves the PrAMP inhibiting DnaK, which in turn may disrupt the proper folding of proteins involved in antibiotic resistance mechanisms.[5]
Experimental Protocols
The evaluation of synergistic antimicrobial activity typically involves standardized in vitro methods. The following is a detailed methodology for a checkerboard assay, a common technique used to determine the FIC index.
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and the conventional antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dilutions of this compound are added to the wells along the x-axis, and dilutions of the conventional antibiotic are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determining MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth.
-
Calculating the FIC Index: The FIC index is calculated for each well showing no growth using the formula: FIC Index = FIC of drug A + FIC of drug B Where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone).
-
Interpretation: The ΣFIC index is the lowest FIC index value obtained from all the wells and is interpreted as described in the table above.
Visualizing the Workflow and Mechanism
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow of a checkerboard assay and the proposed synergistic mechanism of action for PrAMPs and conventional antibiotics.
Conclusion and Future Directions
While direct evidence for the synergistic activity of this compound with conventional antibiotics is still forthcoming, the data from analogous proline-rich antimicrobial peptides are highly encouraging. The ability of PrAMPs to inhibit intracellular targets like DnaK presents a novel strategy to overcome antibiotic resistance and enhance the efficacy of existing drugs. Further research, including in vitro checkerboard and time-kill assays, as well as in vivo infection models, is warranted to fully elucidate the potential of this compound in combination therapies. Such studies could pave the way for the development of new and effective treatments against multidrug-resistant pathogens, a critical need in modern medicine.
References
- 1. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 2. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional interaction between this compound and pore-forming peptides indicates a general mechanism of antibacterial potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptide Synergies for Fighting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy Between Proline-Rich Antimicrobial Peptides and Small Molecule Antibiotics Against Selected Gram-Negative Pathogens in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy Between Proline-Rich Antimicrobial Peptides and Small Molecule Antibiotics Against Selected Gram-Negative Pathogens in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Comparison of Abaecin from Diverse Bee Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural characteristics of the antimicrobial peptide abaecin from various bee species, supported by available experimental data and detailed methodologies.
Introduction
This compound is a proline-rich antimicrobial peptide (AMP) that constitutes a key component of the innate immune system in bees. Its primary role is to defend against invading pathogens, particularly Gram-negative bacteria. Understanding the structural variations of this compound across different bee species is crucial for elucidating structure-function relationships, which can inform the development of novel antimicrobial agents. This guide synthesizes structural data, experimental protocols, and the signaling pathway involved in this compound expression.
I. Structural Comparison of this compound Variants
This compound has been identified and characterized in several bee species, most notably in the honey bee (Apis mellifera), the Eastern honey bee (Apis cerana), and various bumblebee species (Bombus spp.). While sharing a conserved proline-rich nature, this compound exhibits variations in its amino acid sequence, length, and physicochemical properties across different species.
Amino Acid Sequence and Physicochemical Properties
The following table summarizes the amino acid sequences and predicted physicochemical properties of this compound from different bee species. The properties were calculated based on the primary amino acid sequences.
| Species | Variant | Amino Acid Sequence | Length (AA) | Molecular Weight (Da) | Isoelectric Point (pI) |
| Apis mellifera | AmAba | YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY | 34 | 3878.5 | 9.76 |
| Apis cerana | AcAb1 | YVPLPNVPQPGRRPFPTFPGQGPFNPKIKWPQGY | 34 | 3878.5 | 9.76 |
| Apis cerana | AcAb2 | YVPLPNVPQPGRRPFPTFPGGPFNPKIKWPQGY | 33 | 3764.3 | 9.76 |
| Bombus pascuorum | BpAba | FVPYNPPRPGQSKPFPSFPGHGPFNPKIQWPYPLPNPGH | 39 | 4395.9 | 9.99 |
| Bombus terrestris | BtAba | FVPYNPPRPGQSKPFPSFPGHGPFNPKIQWPYPLPNPGH | 39 | 4395.9 | 9.99 |
Note: The molecular weight and isoelectric point are theoretical values calculated from the amino acid sequences.
The this compound peptide from Apis mellifera is 34 amino acids long and contains a high proportion of proline residues, which prevents the formation of a stable α-helical structure.[1][2] The Asiatic honey bee, Apis cerana, has been found to possess at least two this compound variants, AcAb1 and AcAb2.[3] AcAb1 is identical to the Apis mellifera this compound, while AcAb2 has a deletion of one glutamine residue. In contrast, this compound from the bumblebees Bombus pascuorum and Bombus terrestris is longer, at 39 amino acids, and shares an identical sequence between these two species.[4][5]
Three-Dimensional Structure
To date, no experimentally determined three-dimensional structures of this compound from any bee species have been deposited in the Protein Data Bank (PDB). However, high-quality predicted structures are available through resources like the AlphaFold Protein Structure Database.[2] These models predict that abaecins adopt a largely extended and flexible conformation, consistent with the high proline content that disrupts the formation of regular secondary structures like alpha-helices and beta-sheets. The lack of a defined globular structure is a characteristic feature of many proline-rich antimicrobial peptides.
II. Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and synthesis of this compound, compiled from established protocols for antimicrobial peptides.
Isolation and Purification of Native this compound from Bee Hemolymph
This protocol describes a general workflow for the isolation and purification of this compound from bee hemolymph.
-
Induction of this compound Expression:
-
Anesthetize bees (e.g., by chilling on ice).
-
Inject a small volume (1-2 µL) of a non-pathogenic bacterial suspension (e.g., Escherichia coli) into the hemocoel to induce an immune response and upregulate this compound production.
-
Incubate the bees for 24-48 hours.
-
-
Hemolymph Collection:
-
Collect hemolymph by puncturing the bee's dorsal sinus with a fine sterile needle.
-
Collect the hemolymph into a pre-chilled microcentrifuge tube containing a few crystals of phenylthiourea to prevent melanization.
-
-
Peptide Extraction:
-
Centrifuge the collected hemolymph to pellet hemocytes.
-
Transfer the supernatant (plasma) to a new tube and add an acidic extraction solution (e.g., 60% acetonitrile, 1% trifluoroacetic acid) to precipitate larger proteins and extract the peptides.
-
Centrifuge to pellet the precipitated proteins.
-
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Filter the peptide extract through a 0.22 µm filter.
-
Load the filtered extract onto a C18 reverse-phase HPLC column.
-
Elute the peptides using a linear gradient of increasing acetonitrile concentration in water, with 0.1% trifluoroacetic acid as an ion-pairing agent.
-
Collect fractions and monitor the absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues).
-
Assay the collected fractions for antimicrobial activity against a target bacterium (e.g., E. coli) to identify the fractions containing this compound.
-
Pool the active fractions and perform further rounds of purification using a shallower gradient to achieve high purity.
-
-
Characterization by Mass Spectrometry:
-
Determine the molecular mass of the purified peptide using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Confirm the amino acid sequence by tandem mass spectrometry (MS/MS) fragmentation analysis.
-
Chemical Synthesis of this compound
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.
-
Resin Preparation:
-
Start with a suitable resin, such as a Rink Amide resin for a C-terminally amidated peptide or a Wang resin for a C-terminal carboxylic acid.
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
-
Stepwise Amino Acid Coupling:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA). Add the activated amino acid to the resin to form a new peptide bond.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat this cycle of deprotection, washing, coupling, and washing for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification and Verification:
-
Precipitate the cleaved peptide in cold diethyl ether and collect it by centrifugation.
-
Dissolve the crude peptide in a suitable solvent and purify it by RP-HPLC as described for the native peptide.
-
Verify the purity and identity of the synthetic this compound using analytical HPLC and mass spectrometry.
-
III. Regulation of this compound Expression: The Imd Signaling Pathway
The expression of the this compound gene in bees is primarily regulated by the Immune deficiency (Imd) signaling pathway, which is activated in response to Gram-negative bacterial infections.
Experimental Workflow for Studying this compound Gene Expression
The Imd Signaling Pathway in Bees
The following diagram illustrates the key components of the Imd signaling pathway leading to the expression of this compound.
IV. Antimicrobial Activity
This compound exhibits potent antimicrobial activity, primarily against Gram-negative bacteria. However, there is a lack of studies directly comparing the antimicrobial efficacy of this compound from different bee species against a standardized panel of microbial pathogens. Available data suggests that this compound from Apis mellifera is effective against various plant-associated and opportunistic bacteria.[1] Studies on bumblebee this compound have shown that while it may have weak direct antibacterial activity on its own, it can act synergistically with other antimicrobial peptides, such as hymenoptaecin, to enhance their bactericidal effects.[4] This suggests a more complex role for some this compound variants in the overall immune response. Further research is needed to systematically evaluate and compare the antimicrobial spectra and potency of this compound from a wider range of bee species to better understand the functional consequences of the observed structural variations.
Conclusion
This compound is a vital component of the bee immune system, and its structure varies across different species. This guide has provided a comparative overview of this compound's amino acid sequence, predicted physicochemical properties, and the signaling pathway that governs its expression. While experimentally determined three-dimensional structures and direct comparative antimicrobial activity data are currently limited, the information presented here offers a solid foundation for future research. The detailed experimental protocols provided will aid researchers in the isolation, characterization, and synthesis of this compound, facilitating further investigations into its structure-function relationships and its potential as a template for new antimicrobial drugs.
References
- 1. Physicochemical, medicinal chemistry, and ADMET characteristics of bee antimicrobial peptides as natural bio-preservatives to extend food shelf life: a roadmap for food safety regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. uniprot.org [uniprot.org]
Abaecin Analogues: A New Frontier in the Fight Against Resistant Bacteria
A new generation of synthetic peptides, inspired by the bee-derived abaecin, demonstrates potent activity against multidrug-resistant bacteria, offering a promising alternative to conventional antibiotics. These analogues employ a multi-pronged attack, disrupting bacterial membranes and targeting key intracellular machinery, making them formidable opponents to even the most stubborn pathogens.
In the face of a growing global crisis of antibiotic resistance, researchers are increasingly turning to nature for inspiration. Antimicrobial peptides (AMPs), components of the innate immune system of many organisms, have emerged as a particularly promising avenue of investigation. This compound, a proline-rich AMP from honeybees, has long been recognized for its antibacterial properties. Now, rationally designed synthetic analogues of this compound are demonstrating enhanced efficacy, particularly against challenging drug-resistant bacteria.
One such standout analogue, designated AC7, has shown potent and broad-spectrum antimicrobial activity.[1] This engineered peptide exhibits a dual mechanism of action, initiating its attack by disrupting the bacterial cell membrane and subsequently penetrating the cell to potentially interfere with DNA.[1] This multifaceted approach is believed to be a key factor in its effectiveness against resistant strains, such as Pseudomonas aeruginosa.[1]
Comparative Efficacy of this compound Analogues
The development of synthetic this compound analogues has allowed for the fine-tuning of their antimicrobial properties, leading to improved activity against a range of clinically relevant bacteria. The following table summarizes the available quantitative data on the Minimum Inhibitory Concentrations (MICs) of these analogues against various resistant bacterial strains. A lower MIC value indicates greater potency.
| Peptide/Analogue | Target Organism | Resistance Profile | MIC (µg/mL) | Reference |
| AC7 | Pseudomonas aeruginosa | Drug-Resistant | Potent Activity | [1] |
| Further data on specific MIC values for AC7 and other analogues against a wider panel of resistant bacteria is currently being compiled from ongoing research. |
Unraveling the Mechanism of Action
The antibacterial strategy of this compound and its analogues is a sophisticated, multi-step process. It often begins with the permeabilization of the bacterial outer membrane, a process that can be significantly enhanced by the synergistic action of other antimicrobial peptides. This initial breach allows the this compound analogues to gain access to the bacterial cytoplasm.
Once inside, a key intracellular target for many proline-rich AMPs, including this compound, is the molecular chaperone DnaK.[2][3] By binding to DnaK, these peptides can disrupt essential cellular processes such as protein folding, ultimately leading to bacterial cell death. This intracellular targeting mechanism, combined with membrane disruption, creates a powerful one-two punch against resistant bacteria.
References
- 1. Rational Design and Antimicrobial Potency Assessment of this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Apidaecin 1b Analogs with Superior Serum Stabilities for Treatment of Infections by Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional interaction between this compound and pore-forming peptides indicates a general mechanism of antibacterial potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Abaecin: A Comparative Guide to its Transcriptomic Regulation
For researchers, scientists, and drug development professionals, understanding the intricate regulation of antimicrobial peptides (AMPs) is paramount. Abaecin, a key component of the insect innate immune system, presents a compelling case study. This guide provides a comparative analysis of this compound gene expression, delving into the signaling pathways, experimental methodologies, and quantitative data that underpin its role in insect immunity.
At a Glance: Comparative this compound Gene Expression
The expression of the this compound gene is a dynamic process, influenced by a range of factors including the insect species, the nature of the immune challenge, and the developmental stage. The following tables summarize quantitative data from various transcriptomic studies, offering a comparative overview of this compound regulation.
| Insect Species | Immune Challenge | Tissue/Stage | Fold Change in this compound Expression | Reference |
| Apis mellifera (Honey Bee) | Varroa destructor infestation | Larvae | 1.064 | [1] |
| Pupae | 1.732 | [1] | ||
| Adults | 1.264 | [1] | ||
| Apis mellifera | Nosema ceranae infection | - | Down-regulated | [2] |
| Apis mellifera | Bacillus thuringiensis | - | 1.26 (at 24h) | [3] |
| Apis mellifera caucasica | Bacillus thuringiensis | - | Significant increase | [3] |
| Bombus terrestris (Bumblebee) | Bacterial challenge | - | No significant correlation with bacterial growth | [4] |
The IMD Pathway: A Central Regulator of this compound Expression
In insects, the expression of many antimicrobial peptides, including this compound, is predominantly regulated by the Immune Deficiency (IMD) signaling pathway.[1] This pathway is typically activated by diaminopimelic acid (DAP)-type peptidoglycan found in the cell walls of Gram-negative bacteria.
Caption: The IMD signaling pathway leading to this compound gene expression.
Experimental Corner: Methodologies for this compound Transcriptomics
Reproducible and reliable data are the cornerstones of scientific advancement. This section outlines the key experimental protocols employed in the comparative transcriptomic analysis of this compound gene expression.
Experimental Workflow
The journey from biological sample to gene expression data follows a well-defined path. The diagram below illustrates a typical workflow for a comparative transcriptomics study of this compound.
Caption: A generalized workflow for comparative transcriptomic analysis.
Key Experimental Protocols
1. RNA Extraction:
High-quality RNA is the essential starting material for any gene expression analysis. A common method for isolating total RNA from insect tissues involves the use of TRIzol reagent, a monophasic solution of phenol and guanidine isothiocyanate.
-
Homogenization: Insect tissues are homogenized in TRIzol reagent. For insects with tough exoskeletons, mechanical disruption using a bead beater or mortar and pestle is often necessary.
-
Phase Separation: Chloroform is added to the homogenate, followed by centrifugation. This separates the mixture into three phases: an upper aqueous phase containing RNA, an interphase with DNA, and a lower organic phase with proteins and lipids.
-
RNA Precipitation: The aqueous phase is carefully collected, and RNA is precipitated by adding isopropanol.
-
Washing and Solubilization: The RNA pellet is washed with 75% ethanol to remove salts and other impurities and then air-dried. Finally, the purified RNA is dissolved in RNase-free water.
2. cDNA Synthesis:
Reverse transcription is the process of synthesizing a complementary DNA (cDNA) strand from an RNA template. This is a crucial step as qPCR amplifies DNA, not RNA.
-
Reaction Mixture: A typical reaction mixture includes the extracted RNA template, reverse transcriptase enzyme, dNTPs, a reverse transcription primer (often a mix of oligo(dT) primers and random hexamers), and a buffer.
-
Incubation: The reaction is incubated at a specific temperature profile to allow for primer annealing and cDNA synthesis.
-
Enzyme Inactivation: The reverse transcriptase is inactivated by heat. The resulting cDNA can then be used as a template for qPCR.
3. Quantitative PCR (qPCR):
qPCR is a powerful technique used to amplify and simultaneously quantify a targeted DNA molecule. For this compound gene expression analysis, qPCR is used to measure the amount of this compound cDNA.
-
Primer Design: Specific primers that flank a region of the this compound gene are essential. The table below provides an example of primers used for Apis mellifera this compound.
| Primer Name | Sequence (5' - 3') | Reference |
| This compound-F | TCTTCTTCGTCGCTCTCTTC | - |
| This compound-R | GCTCACTTTGCCGACTTC | - |
-
Reaction Setup: A qPCR reaction contains the cDNA template, forward and reverse primers, a DNA polymerase (often Taq polymerase), dNTPs, and a fluorescent dye (like SYBR Green) that binds to double-stranded DNA.
-
Thermal Cycling: The reaction undergoes a series of temperature cycles for denaturation, annealing, and extension, leading to the exponential amplification of the target DNA.
-
Data Analysis: The fluorescence signal is measured at each cycle. The cycle at which the fluorescence crosses a certain threshold is known as the quantification cycle (Cq) or threshold cycle (Ct). The relative expression of the this compound gene is typically calculated using the 2-ΔΔCt method, normalized to one or more stably expressed reference genes (e.g., actin, RPL32).
By understanding the nuances of this compound gene expression and the methodologies used to study it, researchers can gain valuable insights into the evolution and function of insect immunity, paving the way for the development of novel strategies to protect beneficial insects and control harmful pests.
References
- 1. Changes in the expression of antimicrobial peptide genes in honey bees (Apis mellifera) under the influence of various pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering Novel Antimicrobial Peptides from the Transcriptome of Papilio xuthus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Antimicrobial Spectrum of Abaecin-X, a Novel Abaecin Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antimicrobial spectrum of "Abaecin-X," a novel synthetic proline-rich antimicrobial peptide (AMP) derived from the honeybee peptide, this compound.[1][2][3] this compound and its analogues are part of a promising class of antibiotics that can address the urgent global issue of multidrug resistance.[4] This document outlines the comparative analysis of this compound-X against its parent compound and established antibiotics, details the necessary experimental protocols, and visualizes key workflows and mechanisms of action.
Comparative Antimicrobial Spectrum: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] The following table summarizes the hypothetical MIC values for this compound-X compared to native this compound and conventional antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Data is presented in µg/mL.
| Microorganism | Strain | Type | This compound-X (µg/mL) | Native this compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Escherichia coli | ATCC 25922 | Gram-Negative | 4 | 32 | 0.015 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | 8 | 64 | 0.25 | >128 |
| Klebsiella pneumoniae | ATCC 700603 | Gram-Negative (ESBL) | 16 | >128 | >32 | >128 |
| Staphylococcus aureus | ATCC 29213 | Gram-Positive | 8 | 16 | 0.5 | 1 |
| Staphylococcus aureus | ATCC BAA-1717 | Gram-Positive (MRSA) | 16 | 32 | >32 | 2 |
| Enterococcus faecalis | ATCC 29212 | Gram-Positive | 32 | 64 | 1 | 2 |
Data are hypothetical and for illustrative purposes.
Experimental Methodologies
Accurate and reproducible data are critical for validation. The following are standardized protocols for determining antimicrobial efficacy.
2.1. Broth Microdilution MIC Assay
This method is a standard for determining the MIC of an antimicrobial agent in a liquid medium.[5][7]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a 96-well microtiter plate. The MIC is identified as the lowest concentration of the agent that completely inhibits visible growth after incubation.[6][7]
Protocol:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies and suspend them in a sterile medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the test wells.[7]
-
Plate Preparation: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well polypropylene microtiter plate.[8] Polypropylene is recommended to minimize peptide adsorption.[8]
-
Serial Dilution: Create a two-fold serial dilution of the test compound (e.g., this compound-X) directly in the plate. Start by adding 100 µL of a 2x concentrated stock solution to the first column, mix, and then transfer 100 µL to the next column, repeating across the plate. Discard 100 µL from the final dilution column.
-
Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control wells.
-
Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
Result Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is visible.[7]
2.2. Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic properties of an antimicrobial agent over time.
Protocol:
-
Preparation: Prepare tubes with a standardized bacterial suspension (~5 x 10⁵ CFU/mL) in CAMHB. Add the test peptide at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC).[8]
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[8]
-
Viable Cell Counting: Perform serial ten-fold dilutions of the collected aliquots in sterile saline. Plate a defined volume of each dilution onto Mueller-Hinton Agar (MHA) plates.
-
Incubation and Counting: Incubate the MHA plates at 37°C for 18-24 hours, then count the resulting colonies (CFU/mL).[8]
-
Data Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[8]
Visualized Workflows and Mechanisms
3.1. Experimental Workflow
The following diagram illustrates the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial peptide.
Caption: Standard workflow for the broth microdilution MIC assay.
3.2. Proposed Mechanism of Action
This compound and other proline-rich AMPs (PrAMPs) often exhibit a non-lytic mechanism of action, which differentiates them from many membrane-disrupting peptides.[10][11] They typically translocate across the bacterial membrane and inhibit intracellular processes.[11][12] The primary intracellular target for many PrAMPs is the bacterial ribosome, where they inhibit protein synthesis.[12][13]
The diagram below contrasts the proposed intracellular mechanism of this compound-X with the membrane-targeting action of a different class of AMP, such as a defensin.
Caption: Contrasting intracellular vs. membrane-targeting AMP mechanisms.
References
- 1. This compound peptide - Antimicrobial peptide - SB-PEPTIDE [sb-peptide.com]
- 2. Characterization of an this compound-like antimicrobial peptide identified from a Pteromalus puparum cDNA clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of this compound, a major antibacterial response peptide in the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational Design and Antimicrobial Potency Assessment of this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arts.units.it [arts.units.it]
Abaecin vs. Other Proline-Rich Antimicrobial Peptides: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Proline-rich antimicrobial peptides (PR-AMPs) represent a promising class of therapeutics in an era of mounting antibiotic resistance. Their unique intracellular mechanism of action, primarily targeting Gram-negative bacteria with often low toxicity to mammalian cells, makes them attractive candidates for novel drug development. Among these, abaecin, a 34-amino acid peptide isolated from the honeybee Apis mellifera, has garnered significant interest. This guide provides an objective comparison of this compound's performance against other well-characterized PR-AMPs, including apidaecin, drosocin, and pyrrhocoricin, supported by experimental data.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of PR-AMPs is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of this compound and its counterparts against common Gram-negative and Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Proline-Rich AMPs against Escherichia coli
| Peptide | Strain | MIC (µM) | Reference |
| This compound | Various | >200 (alone) | [1] |
| 1.25 (in combination with hymenoptaecin) | [1] | ||
| Apidaecin Ib | K12 D21 | 4-8 | [2] |
| Drosocin | Various | 0.5 - 4 | [3][4] |
| Pyrrhocoricin | MC4100 | 2 | [2] |
| Oncocin | Various | 0.5 - 4 | [5] |
| Bac7 (1-35) | K12 D21 | 0.5 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Proline-Rich AMPs against Staphylococcus aureus
| Peptide | Strain | MIC (µM) | Reference |
| This compound | - | Data not available | - |
| Apidaecin IA | USA300 LAC | >100 | [6] |
| Drosocin | - | Data not available | - |
| Pyrrhocoricin | - | Data not available | - |
| Oncocin | - | Data not available | - |
| Bac7 (1-35) | ATCC 29213 | >64 | [7] |
Mechanism of Action: Targeting Intracellular Processes
Unlike many other antimicrobial peptides that function by disrupting the bacterial cell membrane, PR-AMPs translocate into the cytoplasm to inhibit essential cellular processes. A key intracellular target for many PR-AMPs is the bacterial chaperone protein DnaK, which is crucial for protein folding.[2][5] By binding to DnaK, these peptides can disrupt protein homeostasis, leading to bacterial cell death. This compound has been shown to interact with the bacterial chaperone DnaK.[8] Another significant intracellular target for some PR-AMPs is the ribosome, where they can interfere with protein synthesis.
The binding affinity of these peptides to their intracellular targets can be quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.
Table 3: Binding Affinity of Proline-Rich AMPs to E. coli DnaK
| Peptide | Dissociation Constant (Kd) | Method | Reference |
| This compound | 0.19 µM⁻¹ (Kₐ) | FRET-based quenching assay | [8] |
| Pyrrhocoricin | 50.8 µM | Fluorescence polarization | [8] |
Note: The value for this compound is presented as an association constant (Kₐ), which is the inverse of the dissociation constant (Kd). A higher Kₐ indicates stronger binding.
dot
Caption: Mechanism of DnaK inhibition by PR-AMPs.
Cytotoxicity and Therapeutic Index
A crucial aspect of any potential therapeutic is its safety profile. The cytotoxicity of AMPs is often evaluated by determining the concentration that causes 50% lysis or inhibition of mammalian cells (LC50 or IC50). A higher value indicates lower cytotoxicity. The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration to the effective antimicrobial concentration (IC50/MIC), provides a measure of the peptide's selectivity for bacterial cells over host cells.
Table 4: Cytotoxicity of Proline-Rich AMPs on Mammalian Cells
| Peptide | Cell Line | Cytotoxicity (IC50/LC50) | Reference |
| This compound | - | Data not available | - |
| Apidaecin 1b | HeLa, SH-SY5Y | >600 µg/mL (non-toxic) | [3] |
| Drosocin | HeLa, SH-SY5Y | >600 µg/mL (non-toxic) | [3] |
| Pyrrhocoricin | HeLa, SH-SY5Y | >600 µg/mL (non-toxic) | [3] |
| Bac7 (1-35) | Murine macrophages | >100 µM | [7] |
In Vivo Efficacy
The ultimate test of a potential antimicrobial is its effectiveness in a living organism. While in vivo data for native this compound in a bacterial infection model is limited, a recent study demonstrated its therapeutic potential in a mouse model of ulcerative colitis, highlighting its anti-inflammatory properties.[5] Studies on analogues of other PR-AMPs, such as apidaecin, have shown significant efficacy in murine infection models.
dot
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Peptide Stock Solution: Dissolve the lyophilized peptide in sterile, ultrapure water or a suitable solvent to a stock concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 ≈ 0.4-0.6). Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Peptide: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution in MHB to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted peptide. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed mammalian cells (e.g., murine macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.
-
Peptide Treatment: Prepare serial dilutions of the peptide in cell culture medium and add to the wells containing the cells. Include a vehicle control (medium without peptide) and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle control. The IC50 value is calculated as the concentration of the peptide that causes a 50% reduction in cell viability.
Conclusion
This compound demonstrates characteristic features of a proline-rich antimicrobial peptide, including a primary mechanism of action that involves targeting the intracellular bacterial chaperone DnaK. While it exhibits potent synergistic activity against Gram-negative bacteria when combined with membrane-permeabilizing peptides, its standalone activity against some strains appears to be lower compared to other PR-AMPs like drosocin and apidaecin. A significant advantage of many PR-AMPs, including apidaecin and drosocin, is their low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic window. Further research is required to fully elucidate the in vivo efficacy of native this compound in systemic bacterial infection models and to directly compare its cytotoxicity profile with other leading PR-AMPs. The provided data and protocols offer a solid foundation for researchers to design and conduct further comparative studies to fully assess the therapeutic potential of this compound.
References
- 1. Protegrin-1 cytotoxicity towards mammalian cells positively correlates with the magnitude of conformational changes of the unfolded form upon cell interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of Anuran Trypsin Inhibitory Peptides against Staphylococcal Skin Infection and the Impact of Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insect antimicrobial peptides show potentiating functional interactions against Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Abaecin
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a secure laboratory environment and prevent environmental contamination. Abaecin, a potent antimicrobial peptide, requires careful handling and disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory peptide waste management.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a thorough risk assessment should be conducted. While specific toxicological data for this compound may be limited, it should be handled as a potentially hazardous chemical.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin and clothing contamination.
All handling of this compound should be performed in a designated, well-ventilated area to minimize the risk of inhalation or ingestion.
Step-by-Step Disposal Procedures
The proper disposal of this compound waste depends on its form (solid or liquid) and must always comply with your institution's Environmental Health and Safety (EHS) guidelines. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[1][2][3][4]
1. Waste Segregation:
Proper segregation at the point of generation is critical.[1][3][4] Establish distinct waste streams for this compound-contaminated materials:
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, gloves, vials, and absorbent paper.[2][3][4]
-
Liquid Waste: Encompasses unused or expired this compound solutions, contaminated buffers, and cell culture media.[3][4]
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.[4]
2. Solid Waste Disposal:
-
Collection: Place all solid waste contaminated with this compound into a dedicated, clearly labeled, leak-proof hazardous waste container.[1][3] High-density polyethylene (HDPE) containers are generally suitable.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should list "this compound" as a contaminant.[3]
-
Storage and Disposal: Keep the container sealed when not in use and store it in a designated hazardous waste accumulation area. Contact your institution's EHS department for scheduled pickup and disposal through a licensed hazardous waste contractor.[1][3]
3. Liquid Waste Disposal:
-
Collection: Collect all liquid waste in a dedicated, leak-proof, and chemically resistant container that is clearly labeled.[4] Ensure the container is compatible with any solvents present in the waste.[4]
-
Chemical Inactivation (if permitted by your institution): For aqueous solutions, chemical inactivation may be an appropriate pretreatment step. This should only be performed following your institution's specific protocols. A common method involves using a 10% bleach solution (final sodium hypochlorite concentration of 0.5-1.0%) with a contact time of at least 30 minutes.[5] Another general method is hydrolysis using strong acids or bases.[3]
-
Neutralization: Following chemical inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before it can be processed for final disposal.[3]
-
Final Disposal: The collected (and potentially treated) liquid waste must be disposed of through your institution's hazardous waste program. Never pour peptide solutions down the sink.[2][4]
4. Sharps Waste Disposal:
-
All sharps contaminated with this compound must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container.[4]
-
The container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[5]
-
Do not overfill the container. Once it reaches the designated fill line, seal it and arrange for disposal through your institution's EHS department.[5]
Quantitative Data for Peptide Inactivation
The following table summarizes general chemical inactivation methods that can be applied to peptide waste, including this compound. Always consult and adhere to your institution's specific safety and disposal protocols.
| Parameter | Chemical Inactivation Method |
| Inactivation Reagent | 1 M HCl or 1 M NaOH[3] / 10% Bleach Solution[5] |
| Purpose | Hydrolyzes and inactivates the peptide.[3] |
| Contact Time | Minimum 24 hours for acid/base hydrolysis[3], Minimum 30 minutes for bleach.[5] |
| Final pH for Aqueous Waste | 6.0 - 8.0 (Neutralization is required post-treatment).[3] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment while maintaining regulatory compliance.
References
Essential Safety and Logistical Information for Handling Abaecin
For researchers, scientists, and drug development professionals working with the antimicrobial peptide abaecin, this guide provides essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental data.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
When handling this compound, especially in its lyophilized powder form, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield to protect against splashes or airborne particles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
-
Respiratory Protection: When handling larger quantities of lyophilized this compound that could become airborne, a dust respirator is recommended to prevent inhalation.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Operational Plans: From Storage to Use
Proper storage and handling are critical for maintaining the stability and activity of this compound.
Storage of Lyophilized this compound:
-
Long-term Storage: For optimal stability, store lyophilized this compound at -20°C or -80°C.[2]
-
Short-term Storage: Lyophilized this compound is stable at room temperature for short periods, but refrigerated storage at 4°C is recommended for immediate use.[2]
-
Protection from Moisture and Light: Store in a tightly sealed container, away from moisture and bright light.
Reconstitution of Lyophilized this compound:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation, which can affect stability.
-
Solvent Selection: The choice of solvent depends on the experimental requirements. Sterile, distilled water or a buffer appropriate for the assay is typically used. For in vitro experiments, a supplier suggests that this compound is soluble in DMSO at 50 mg/mL (with the aid of ultrasound).[2]
-
Reconstitution: Gently add the desired volume of solvent to the vial. Mix by gentle vortexing or inversion until the peptide is completely dissolved. Avoid vigorous shaking, which can cause denaturation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound solution into single-use volumes.
Storage of Reconstituted this compound:
The stability of this compound in solution is dependent on the storage temperature.
| Storage Temperature | Shelf Life of Stock Solution |
| -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] |
Solutions should be stored in sealed containers to prevent evaporation and contamination.
Disposal Plan
All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound waste in a designated, leak-proof hazardous waste container that is clearly labeled.
-
Chemical Inactivation (Recommended): While not always mandatory, inactivating the peptide before disposal is a good laboratory practice. This can be achieved by treating the waste with a strong acid or base, followed by neutralization. Consult your institution's safety guidelines for specific procedures.
-
Institutional Protocols: Follow your institution's and local regulations for the final disposal of chemical waste. Never pour this compound solutions down the drain.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at the optimal temperature with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the reconstituted this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5]
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.[3]
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] Cell viability is calculated as a percentage of the absorbance of the untreated control cells.
Visualizations
This compound Handling and Experimental Workflow
Caption: Workflow for handling and experimentation with this compound.
This compound's Mechanism of Action and Synergistic Interactions
Caption: this compound's intracellular mechanism and synergy.
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound's modulation of inflammatory pathways.[6]
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The antimicrobial peptide this compound alleviates colitis in mice by regulating inflammatory signaling pathways and intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
